Modafinil
描述
Structure
3D Structure
属性
IUPAC Name |
2-benzhydrylsulfinylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023329 | |
| Record name | Modafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Modafinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble, Practically insoluble in water and cyclohexane. Sparingly to slightly soluble in methanol and acetone., 6.22e-01 g/L | |
| Record name | Modafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MODAFINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Modafinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
[(RS)-(diphenylmethyl)sulfinyl]acetic acid; 2-[(diphenylmethyl)sulfonyl]acetamide; methyl [(RS)-(diphenylmethyl)sulfinyl]acetate | |
| Record name | MODAFINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline powder | |
CAS No. |
68693-11-8, 112111-47-4, 112111-43-0 | |
| Record name | Modafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Modafinil [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | modafinil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Armodafinil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Armodafinil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | modafinil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Modafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(Diphenylmethyl)sulfinyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MODAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UK8X3U3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MODAFINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Modafinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164-166 °C, 164 - 166 °C | |
| Record name | Modafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MODAFINIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7585 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Modafinil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014883 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Modafinil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of modafinil, a wake-promoting agent. It is designed for researchers, scientists, and professionals in drug development who require a detailed and technical understanding of the compound's complex neuropharmacological effects. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal studies, and provides visualizations of the relevant signaling pathways and experimental workflows.
Core Neurochemical Interactions
This compound's mechanism of action is multifaceted, involving direct and indirect modulation of several neurotransmitter systems. While its primary target is considered to be the dopamine transporter (DAT), its effects extend to the orexin, histamine, glutamate, and GABA systems, creating a unique pharmacological profile that distinguishes it from classical psychostimulants.
Dopaminergic System
This compound is a weak, but selective, dopamine reuptake inhibitor.[1][2] By binding to the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in various brain regions, including the nucleus accumbens, which is a key area for reward and motivation.[2][3][4] Unlike typical stimulants, this compound does not appear to induce a significant release of dopamine.[5]
Data Presentation: this compound's Interaction with the Dopamine Transporter
| Parameter | Value | Species/System | Reference |
| Ki (DAT) | 2.6 µM | Rat Brain Tissue | [1] |
| Ki (DAT) | 4.8 µM | Rat Brain Tissue ([125I]RTI-55) | [1] |
| Ki (hDAT) | 2280 ± 107 nM | Human Embryonic Kidney (HEK293) cells expressing hDAT | [6] |
| Ki (hDAT) | 780 nM (R-modafinil) | Cell lines expressing hDAT | [7] |
| IC50 (DAT) | 4.0 µM | Rat Brain Synaptosomes ([3H]DA uptake) | [1] |
| IC50 (DAT) | 3.2 µM | Not Specified | [1] |
| IC50 (DAT) | 11.11 µM | HEK293 cells expressing DAT | [8] |
| DAT Occupancy | 53.8% (Caudate) | Human (200 or 400 mg, oral) | [2] |
| DAT Occupancy | 47.2% (Putamen) | Human (200 or 400 mg, oral) | [2] |
| DAT Occupancy | 39.3% (Nucleus Accumbens) | Human (200 or 400 mg, oral) | [2] |
| DAT Occupancy | 51.4% (Striatum) | Human (200 mg) | [9] |
| DAT Occupancy | 56.9% (Striatum) | Human (300 mg) | [9] |
Experimental Protocols: Investigating this compound's Effect on the Dopaminergic System
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of this compound for the dopamine transporter using a competitive radioligand binding assay.
-
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Binding buffer: 50 mM Tris, 120 mM NaCl, pH 7.4.
-
Radioligand: [3H]WIN 35,428 (final concentration 1.5 nM).
-
Test compound: this compound, dissolved in 30% DMSO.
-
96-well polypropylene plates.
-
Scintillation counter.
-
-
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture hDAT-HEK293 cells in appropriate media.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the final membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of varying concentrations of this compound.
-
Add 300 µL of binding buffer.
-
Add 50 µL of [3H]WIN 35,428.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (approximately 30 µg of protein per well).
-
Incubate the plates for 120 minutes at 4°C.
-
-
Detection and Analysis:
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known DAT inhibitor) from total binding.
-
Determine the Ki value for this compound by analyzing the competition binding data using non-linear regression analysis.[6]
-
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the nucleus accumbens of rats following this compound administration.
-
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2 mm membrane length).
-
Guide cannula.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.
-
This compound solution for injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
-
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the nucleus accumbens.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 1-2 hour equilibration period.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Mandatory Visualization: Dopaminergic Signaling Pathway
Caption: this compound inhibits the dopamine transporter (DAT), increasing extracellular dopamine levels.
Orexin System
This compound has been shown to activate orexin-containing neurons in the lateral hypothalamus.[5][12] Orexin (also known as hypocretin) is a neuropeptide that plays a crucial role in promoting wakefulness and regulating arousal. The activation of orexin neurons by this compound is thought to be a key component of its wake-promoting effects. However, studies in orexin-null mice have shown that this compound can still promote wakefulness, suggesting that the orexin system is not the sole mediator of its effects.[13]
Data Presentation: this compound's Effect on the Orexin System
| Parameter | Effect | Species/System | Reference |
| Fos-immunoreactive Orexin Neurons | Threefold increase | Rat (150 mg/kg) | [12] |
| Wakefulness in Orexin-null mice | More effective at increasing wakefulness time compared to wild-type | Mouse (10, 30, 100 mg/kg, i.p.) | [13] |
Experimental Protocols: Investigating this compound's Effect on the Orexin System
Protocol 3: Immunohistochemistry for Fos in Orexin Neurons
This protocol describes the use of immunohistochemistry to identify the activation of orexin neurons by detecting the expression of the immediate early gene c-Fos.
-
Materials:
-
Rats.
-
This compound solution for injection.
-
4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Primary antibodies: anti-Fos and anti-orexin.
-
Secondary antibodies conjugated to fluorescent markers.
-
Microscope for fluorescent imaging.
-
-
Procedure:
-
Animal Treatment and Tissue Preparation:
-
Administer this compound or vehicle to the rats.
-
After a set time (e.g., 2 hours), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution and then section them on a cryostat.
-
-
Immunohistochemistry:
-
Incubate the brain sections with the primary antibodies against Fos and orexin overnight.
-
Wash the sections and then incubate them with the appropriate fluorescently labeled secondary antibodies.
-
Mount the sections on slides and coverslip.
-
-
Image Analysis:
-
Examine the sections under a fluorescent microscope.
-
Quantify the number of orexin-positive neurons that are also Fos-positive in the lateral hypothalamus.[12]
-
-
Mandatory Visualization: Orexin System Activation Pathway
Caption: this compound activates orexin neurons, leading to increased wakefulness.
Histaminergic System
This compound has been shown to increase the release of histamine in the anterior hypothalamus.[14][15] Histamine is a key neurotransmitter in the promotion of wakefulness, and its release is regulated by orexin neurons. The effect of this compound on histamine release appears to be indirect, as direct application of this compound to the tuberomammillary nucleus (TMN), where histaminergic neurons are located, does not alter histamine release.[14]
Data Presentation: this compound's Effect on the Histaminergic System
| Parameter | Effect | Species/System | Reference |
| Histamine Release (Anterior Hypothalamus) | 150% increase from basal release | Rat (150 mg/kg, i.p.) | [14] |
Experimental Protocols: Investigating this compound's Effect on the Histaminergic System
Protocol 4: In Vivo Microdialysis for Measuring Histamine Release
This protocol details the measurement of histamine release in the anterior hypothalamus of anesthetized rats.
-
Materials:
-
Anesthetized rats.
-
Stereotaxic apparatus.
-
Microdialysis probe.
-
Ringer's solution for perfusion.
-
This compound solution for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.
-
HPLC system with a post-column fluorescence derivatization method for histamine detection.
-
-
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the anterior hypothalamus.
-
-
Microdialysis:
-
Perfuse the probe with Ringer's solution at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound via i.p. or i.c.v. injection.
-
Continue collecting dialysate samples.
-
-
Histamine Analysis:
-
Analyze the histamine content in the dialysate using HPLC with fluorescence detection after derivatization with o-phthalaldehyde.
-
Express the results as a percentage of the baseline histamine release.[14]
-
-
Mandatory Visualization: Histaminergic System Activation Pathway
Caption: this compound indirectly increases histamine release via orexin neuron activation.
GABAergic and Glutamatergic Systems
This compound has complex and region-specific effects on GABA and glutamate neurotransmission. In several brain regions, including the striatum, pallidum, medial preoptic area, and posterior hypothalamus, this compound has been shown to decrease GABA release.[16][17][18] The reduction in GABAergic inhibition is thought to contribute to the disinhibition of other neuronal systems, leading to increased wakefulness.
Conversely, this compound generally increases extracellular glutamate levels in various brain areas, such as the thalamus, hippocampus, and posterior hypothalamus.[18][19] This increase in excitatory neurotransmission likely contributes to its cognitive-enhancing effects. The interplay between the reduction in GABA and the increase in glutamate is a key aspect of this compound's mechanism of action.
Data Presentation: this compound's Effect on GABA and Glutamate
| Neurotransmitter | Brain Region | Effect (at 100 mg/kg, i.p.) | Species | Reference |
| GABA | Striatum | 85 ± 4% of basal values | Rat | [16] |
| GABA | Globus Pallidus | 85 ± 2% of basal values | Rat | [16] |
| GABA | Substantia Nigra | No significant effect | Rat | [16] |
| GABA | Medial Preoptic Area | Dose-dependent decrease | Rat | [17] |
| GABA | Posterior Hypothalamus | Marked reduction | Rat | [17] |
| Glutamate | Striatum | No significant effect | Rat | [16] |
| Glutamate | Globus Pallidus | No significant effect | Rat | [16] |
| Glutamate | Substantia Nigra | No significant effect | Rat | [16] |
| Glutamate | Thalamus (VMT & VLT) | Maximal increase | Rat | [19] |
| Glutamate | Hippocampus | Maximal increase | Rat | [19] |
| Glutamate | Medial Preoptic Area | Increased | Rat | [18] |
| Glutamate | Posterior Hypothalamus | Increased | Rat | [18] |
Experimental Protocols: Investigating this compound's Effect on GABA and Glutamate
Protocol 5: In Vivo Microdialysis for Measuring GABA and Glutamate
This protocol outlines the procedure for simultaneously measuring extracellular GABA and glutamate levels in conscious rats.
-
Materials:
-
Conscious, freely moving rats with implanted guide cannulae.
-
Microdialysis probes.
-
Perfusion solution (aCSF).
-
This compound solution for intraperitoneal injection.
-
HPLC system with fluorescence detection for amino acid analysis (after derivatization).
-
-
Procedure:
-
Microdialysis:
-
Follow the general microdialysis procedure as described in Protocol 2, targeting the specific brain region of interest (e.g., striatum, hypothalamus).
-
-
Sample Analysis:
-
Derivatize the amino acids in the dialysate samples with a fluorescent reagent (e.g., o-phthaldialdehyde/2-mercaptoethanol).
-
Separate and quantify the derivatized GABA and glutamate using reverse-phase HPLC with a fluorescence detector.
-
Express the results as a percentage of baseline levels.[16]
-
-
Mandatory Visualization: GABA/Glutamate Interaction
Caption: this compound decreases GABAergic inhibition, leading to increased glutamatergic activity.
Conclusion
The mechanism of action of this compound is complex and not yet fully elucidated. However, a growing body of research points to a primary role of dopamine transporter inhibition, coupled with significant downstream effects on the orexin, histamine, GABA, and glutamate systems. This intricate interplay of neurochemical modulation results in a unique pharmacological profile characterized by potent wake-promoting effects with a lower abuse potential than traditional stimulants. Further research is needed to fully understand the precise molecular interactions and the hierarchical organization of these effects, which will be crucial for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of sleep disorders and other conditions.
References
- 1. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The vigilance promoting drug this compound increases dopamine release in the rat nucleus accumbens via the involvement of a local GABAergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances extracellular levels of dopamine in the nucleus accumbens and increases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural Basis of the Activity Cliff in this compound-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and this compound with a Focus on Central Nervous System Distribution | MDPI [mdpi.com]
- 8. Frontiers | The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases histamine release in the anterior hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of central histaminergic systems in this compound-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of this compound on striatal, pallidal and nigral GABA and glutamate release in the conscious rat: evidence for a preferential inhibition of striato-pallidal GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The vigilance promoting drug this compound decreases GABA release in the medial preoptic area and in the posterior hypothalamus of the awake rat: possible involvement of the serotonergic 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The antinarcoleptic drug this compound increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Modafinil Pharmacodynamics: A Technical Guide for Researchers
Abstract
Modafinil is a wake-promoting agent with a complex and multifaceted pharmacodynamic profile. While its precise mechanisms of action are still under investigation, it is primarily understood to act as a weak, atypical dopamine transporter (DAT) inhibitor. This guide provides a detailed overview of the core pharmacodynamics of this compound for researchers, scientists, and drug development professionals. It summarizes quantitative data on its binding affinities and effects on key neurotransmitter systems, outlines detailed experimental protocols for cited studies, and includes visualizations of relevant signaling pathways and experimental workflows.
Primary Mechanism of Action: Dopamine Transporter Inhibition
This compound's principal mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in several brain regions, including the nucleus accumbens and prefrontal cortex.[1][2] Unlike classical psychostimulants, this compound exhibits a lower affinity for DAT and displays atypical binding characteristics, which may contribute to its lower abuse potential.[1][2]
Quantitative Data: Transporter Binding and Uptake Inhibition
The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition (IC₅₀) values of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Transporter | Parameter | Value (µM) | Species | Reference |
| Dopamine Transporter (DAT) | Kᵢ | ~3.19 | Rat Striatum | |
| IC₅₀ | 6.4 | Human (HEK cells) | [3] | |
| Norepinephrine Transporter (NET) | IC₅₀ | 35.6 | Human (HEK cells) | [3] |
| Serotonin Transporter (SERT) | IC₅₀ | >500 | Human (HEK cells) | [3] |
Modulation of Other Neurotransmitter Systems
Beyond its effects on dopamine, this compound influences a range of other neurotransmitter systems crucial for wakefulness and cognitive function.
Norepinephrine
This compound increases extracellular norepinephrine levels, particularly in the hypothalamus and prefrontal cortex.[4] This effect is thought to be secondary to its action on the dopamine system, as there is significant cross-talk between dopaminergic and noradrenergic pathways.
Serotonin
This compound has been shown to increase extracellular serotonin levels in a region-dependent manner. Low doses of this compound stimulate the serotonergic system in the frontal cortex and dorsal raphe nucleus (DRN).[5][6] Higher doses are required to elicit a similar effect in the hypothalamus.[5]
Orexin and Histamine
This compound activates orexin-producing neurons in the hypothalamus.[7] Orexin, in turn, excites histaminergic neurons in the tuberomammillary nucleus (TMN), leading to increased histamine release throughout the brain.[8][9][10] This pathway is a key contributor to this compound's wake-promoting effects.
Glutamate and GABA
This compound has complex and region-specific effects on excitatory (glutamate) and inhibitory (GABA) neurotransmission. It has been shown to increase glutamate levels in the hypothalamus, an effect that may be secondary to a reduction in local GABAergic tone.[11] In contrast, this compound has been observed to decrease GABA release in various brain regions, including the striatum, pallidum, and posterior hypothalamus.[12][13]
Quantitative Data: In-Vivo Microdialysis Studies
The following table summarizes the effects of this compound on extracellular neurotransmitter levels as measured by in-vivo microdialysis in rats.
| Neurotransmitter | Brain Region | This compound Dose (mg/kg, i.p.) | Effect on Extracellular Levels | Reference |
| Dopamine | Prefrontal Cortex | 128 | Increase | [4] |
| Nucleus Accumbens | 17-300 | Dose-dependent increase (up to ~300% of baseline) | [1] | |
| Norepinephrine | Hypothalamus | 128 | Enhanced release | [4] |
| Serotonin | Prefrontal Cortex | 128 | Increase (sustained for 3 hours) | [4] |
| Dorsal Raphe Nucleus | low doses | Stimulates serotonergic system | [5] | |
| Glutamate | Posterior Hypothalamus | 30-300 | Increase | [11] |
| Striatum | 300 | Increase (134 ± 11% of basal values) | [12][13] | |
| GABA | Posterior Hypothalamus | 30-300 | Decrease | [11] |
| Striatum | 100 | Decrease (85 ± 4% of basal values) | [12][13] | |
| Pallidum | 100 | Decrease (85 ± 2% of basal values) | [12][13] | |
| Substantia Nigra | 300 | Decrease (59 ± 5% of basal values) | [12][13] |
Experimental Protocols
In-Vivo Microdialysis for Neurotransmitter Measurement in Rats
This protocol outlines the general procedure for in-vivo microdialysis to measure extracellular neurotransmitter levels in the brain of awake rats.
I. Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole above the target brain region.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Recovery: Allow the animal to recover for at least 48 hours post-surgery.
II. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2 mm membrane) through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Post-dosing Sample Collection: Continue collecting dialysate samples at regular intervals to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify neurotransmitter concentrations.
Dopamine Transporter (DAT) Competitive Binding Assay using [³H]WIN 35,428
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine transporter.
I. Brain Tissue Preparation:
-
Homogenization: Homogenize dissected brain tissue (e.g., striatum) in ice-cold sucrose buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Membrane Preparation: Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the transporters.
-
Resuspension: Resuspend the membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation.
II. Binding Assay:
-
Incubation: In a 96-well plate, incubate the brain membrane preparation with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of the unlabeled test compound (this compound).
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to saturate all specific binding sites.
-
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
References
- 1. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound occupies dopamine and norepinephrine transporters in vivo and modulates the transporters and trace amine activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after this compound administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vigilance promoting drug this compound modulates serotonin transmission in the rat prefrontal cortex and dorsal raphe nucleus. Possible relevance for its postulated antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexins activate histaminergic neurons via the orexin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orexin/Hypocretin Excites the Histaminergic Neurons of the Tuberomammillary Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound on striatal, pallidal and nigral GABA and glutamate release in the conscious rat: evidence for a preferential inhibition of striato-pallidal GABA transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ul.ie [pure.ul.ie]
The Discovery and History of Modafinil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil, a wakefulness-promoting agent, has a rich history rooted in the quest for novel psychostimulant compounds. This technical guide provides an in-depth exploration of the discovery and development of this compound, from the initial synthesis of its precursor, adrafinil, to its establishment as a key therapeutic agent for disorders of excessive sleepiness. The document details the pivotal role of French neurophysiologist Michel Jouvet and Lafon Laboratories in its conception and early evaluation. It presents a comprehensive overview of the chemical synthesis of both adrafinil and this compound, supported by detailed experimental protocols. Furthermore, this guide elucidates the multifaceted mechanism of action of this compound, involving complex interactions with several neurotransmitter systems, including dopamine, norepinephrine, histamine, and orexin. Key preclinical and clinical findings are summarized in structured tables, and complex biological pathways and experimental workflows are visualized through Graphviz diagrams, offering a clear and detailed technical resource for the scientific community.
The Genesis: From Adrafinil to this compound
The story of this compound begins with the synthesis of its chemical predecessor, adrafinil. In 1974, chemists Gombert and Assous at the French pharmaceutical company L. Lafon Ltd. synthesized adrafinil (2-(benzhydrylsulfinyl)-N-hydroxyacetamide) during a screening program for new analgesic compounds.[1] Subsequent pharmacological studies in mice revealed that adrafinil produced a significant, dose-dependent increase in locomotor activity without the classic side effects associated with amphetamine-like stimulants.[2][3]
The potential of this new molecule as a vigilance-enhancing agent caught the attention of Michel Jouvet, a prominent neurophysiologist at the University of Lyon.[4] In the late 1970s, Jouvet began to explore the clinical utility of adrafinil in patients suffering from narcolepsy, a neurological disorder characterized by excessive daytime sleepiness.[2] The initial results with adrafinil were inconsistent.[2] However, pharmacokinetic studies in 1976 revealed that adrafinil is a prodrug, and its wakefulness-promoting effects are mediated by its active metabolite, this compound (2-[(diphenylmethyl)sulfinyl]acetamide).[1][3]
Jouvet's persistence was instrumental in convincing a hesitant Lafon Laboratories to pursue the clinical development of this compound.[2] In 1983, Jouvet and his colleague Bastuji began administering this compound to patients with narcolepsy and idiopathic hypersomnia, observing a significant reduction in excessive daytime sleepiness.[1][2] These promising findings spurred formal clinical trials.
A key milestone in the history of this compound was its use by the French military during the Gulf War in early 1991 to maintain alertness in soldiers.[1][2] Following successful clinical trials, this compound was officially registered in France in 1992 for the treatment of narcolepsy and became commercially available in 1994 under the brand name Modiodal.[1][5] In the United States, Cephalon, Inc. licensed the rights to this compound from Lafon and, after extensive clinical trials, gained FDA approval in 1998 for the treatment of narcolepsy, where it is marketed as Provigil.[1][6]
Chemical Synthesis
Synthesis of Adrafinil
The synthesis of adrafinil typically starts from diphenylmethanol (benzhydrol). A common synthetic route involves the following key steps:
-
Reaction with thiourea: Diphenylmethanol is reacted with thiourea in the presence of a strong acid like hydrobromic acid to form an isothiouronium salt.[7]
-
Hydrolysis and reaction with chloroacetic acid: The isothiouronium salt is hydrolyzed to diphenylmethanethiol, which is then reacted with chloroacetic acid in the presence of a base to yield 2-((diphenylmethyl)thio)acetic acid.[7]
-
Amidation: The resulting carboxylic acid is converted to its acid chloride using a reagent like thionyl chloride. This is followed by reaction with hydroxylamine to form 2-((diphenylmethyl)thio)acetohydroxamic acid.
-
Oxidation: The final step is the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid, which yields adrafinil.[8]
Synthesis of this compound
The most common and direct route to this compound involves the oxidation of 2-((diphenylmethyl)thio)acetamide.
-
Formation of 2-((diphenylmethyl)thio)acetamide: This intermediate can be prepared by reacting 2-((diphenylmethyl)thio)acetic acid with thionyl chloride to form the acid chloride, which is then reacted with ammonia.[7]
-
Oxidation: The sulfide group of 2-((diphenylmethyl)thio)acetamide is then oxidized to a sulfoxide using hydrogen peroxide in a solvent such as acetic acid.[4][7]
Experimental Protocols
Synthesis of 2-((diphenylmethyl)thio)acetic acid
To a solution of diphenylmethanethiol (10 g, 0.05 mol) and sodium hydroxide (2 g, 0.05 mol) in 60 ml of demineralized water, a solution of chloroacetic acid (7 g, 0.075 mol) and sodium hydroxide (3 g, 0.075 mol) in 60 ml of demineralized water is added. The mixture is warmed to approximately 50°C for 15 minutes. After washing with ether, the aqueous solution is acidified with concentrated hydrochloric acid to precipitate the product, which is then filtered and dried.[7]
Synthesis of this compound
2-((Diphenylmethyl)thio)acetamide (14.39 g, 0.056 mol) is dissolved in 60 ml of acetic acid. To this solution, 5.6 ml of 33% hydrogen peroxide is added. The mixture is kept at 40°C overnight. The product is precipitated by the addition of approximately 200 ml of water and can be recrystallized from methanol.[7]
Open-Field Locomotor Activity Test (Rodents)
Animals are individually placed in the center of a square arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena is equipped with a grid of infrared beams to automatically record the animal's movements. Locomotor activity is typically quantified by the number of beam breaks or the total distance traveled over a specific period (e.g., 30-60 minutes). The apparatus is cleaned thoroughly between each trial to eliminate olfactory cues.[9][10]
Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test to objectively measure the ability to stay awake. The test consists of four 40-minute trials conducted at two-hour intervals. During each trial, the subject is seated in a quiet, dimly lit room and instructed to remain awake without resorting to extraordinary measures. Polysomnography is used to monitor sleep onset. The primary outcome is the mean sleep latency across the four trials.[11][12]
Quantitative Data
Table 1: Preclinical Studies on Locomotor Activity
| Compound | Species | Dose | Route of Administration | Effect on Locomotor Activity | Reference |
| Adrafinil | Mouse | 64, 128 mg/kg | i.p. | Significant increase in activity and rearing. | [13] |
| This compound | Mouse | 10 mg/kg | i.p. | Precocious stimulant effect observed. | [14] |
| This compound | Rat | 40 mg/kg | i.p. | Opposed the decrease in locomotion due to habituation. | [14] |
Table 2: Clinical Trial Data for this compound in Narcolepsy
| Study | Dosage | Primary Outcome Measure | Result | Reference |
| US this compound in Narcolepsy Multicenter Study Group (1998) | 200 mg/day | Epworth Sleepiness Scale (ESS) | Significant reduction in subjective sleepiness. | [13] |
| US this compound in Narcolepsy Multicenter Study Group (1998) | 400 mg/day | Multiple Sleep Latency Test (MSLT) | Significant improvement in objective sleepiness. | [13] |
| Randomized, double-blind, placebo-controlled crossover trial | 200 mg/day | Maintenance of Wakefulness Test (MWT) | 40% increase in mean sleep latency vs. placebo. | [15] |
| Randomized, double-blind, placebo-controlled crossover trial | 400 mg/day | Maintenance of Wakefulness Test (MWT) | 54% increase in mean sleep latency vs. placebo. | [15] |
Mechanism of Action: A Multi-faceted Approach
The wakefulness-promoting effects of this compound are not attributed to a single pharmacological target but rather to a complex interplay of actions on several neurotransmitter systems.
Dopaminergic System
A primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens and prefrontal cortex. This action is thought to be a key contributor to its wake-promoting and cognitive-enhancing effects.
Orexin/Hypocretin System
This compound has been shown to activate orexin (also known as hypocretin) neurons in the lateral hypothalamus. The orexin system plays a critical role in the regulation of wakefulness and arousal. By activating these neurons, this compound further enhances the drive for wakefulness.
Histaminergic System
This compound also increases the release of histamine from neurons in the tuberomammillary nucleus of the hypothalamus. Histamine is a well-established wake-promoting neurotransmitter, and this action contributes to the overall alerting effects of this compound.
Noradrenergic System
This compound indirectly increases the levels of norepinephrine in the brain, particularly in the hypothalamus and prefrontal cortex. This is thought to occur, in part, as a downstream effect of its action on the dopaminergic and orexinergic systems.
GABAergic and Glutamatergic Systems
This compound has been shown to decrease the release of the inhibitory neurotransmitter GABA and increase the release of the excitatory neurotransmitter glutamate in certain brain regions. This shift in the balance of inhibitory and excitatory neurotransmission further contributes to a state of heightened arousal.
Conclusion
The discovery and development of this compound represent a significant advancement in the pharmacological management of excessive sleepiness. From its origins as a metabolite of adrafinil, identified through the persistent efforts of Michel Jouvet and Lafon Laboratories, this compound has emerged as a first-line treatment for narcolepsy and other sleep disorders. Its unique and complex mechanism of action, involving the modulation of multiple neurotransmitter systems, distinguishes it from traditional psychostimulants and contributes to its favorable side-effect profile. This technical guide has provided a comprehensive overview of the key historical milestones, chemical synthesis, experimental protocols, and pharmacological properties of this compound, offering a valuable resource for researchers and clinicians in the field of sleep medicine and drug development.
References
- 1. greendoor.org [greendoor.org]
- 2. This compound: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gwern.net [gwern.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Adrafinil and this compound - [www.rhodium.ws] [erowid.org]
- 8. Synthesis of Adrafinil [cjph.com.cn]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sleepeducation.org [sleepeducation.org]
- 12. svhlunghealth.com.au [svhlunghealth.com.au]
- 13. Dopamine Receptor Mediation of the Exploratory/Hyperactivity Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of stimulant locomotor effects of this compound in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple Synthesis of this compound Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Modafinil's Impact on Dopamine and Norepinephrine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil is a wakefulness-promoting agent with a complex neurochemical profile that distinguishes it from traditional psychostimulants. Its therapeutic effects are largely attributed to its modulation of central nervous system pathways, particularly those involving dopamine (DA) and norepinephrine (NE). This technical guide provides an in-depth examination of this compound's core mechanism of action, focusing on its interaction with dopamine and norepinephrine transporters. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Dopamine and Norepinephrine Transporter Inhibition
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[1][2][3] By binding to these transporters, this compound blocks the reuptake of dopamine and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[1][4] This action is considered central to its wake-promoting effects.[2]
Unlike typical stimulants like amphetamine, this compound is a weak, yet selective, dopamine reuptake inhibitor.[3] Its interaction with the DAT is distinct, leading to a more prolonged pharmacodynamic response.[3] While it occupies a significant percentage of DATs at therapeutic doses, its abuse potential is considered lower than that of classical stimulants.[5][6]
Quantitative Data: Binding Affinities and Transporter Occupancy
The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's interaction with dopamine and norepinephrine transporters.
Table 1: this compound Binding Affinity for Monoamine Transporters
| Transporter | Species | Preparation | Radioligand | Ki (μM) | IC50 (μM) | Reference |
| DAT | Rat | Brain Tissue | [125I]RTI-55 | 4.8 | - | [7] |
| DAT | Rat | - | - | - | 4.0 ([3H]DA uptake) | [7] |
| DAT | Guinea Pig | Striatum | [3H]WIN 35,428 | 1.93 | 3.19 | [8] |
| DAT | Human | HEK Cells | - | - | 6.4 ([3H]DA transport) | [9] |
| DAT | Rat | - | - | - | 11.11 | [10] |
| NET | Human | HEK Cells | - | - | 35.6 ([3H]NE transport) | [9] |
| NET | Rat | - | - | - | 182 | [10] |
| SERT | Rat | - | - | - | 1547 | [10] |
| SERT | Human | HEK Cells | - | - | >500 ([3H]5-HT transport) | [9] |
Table 2: this compound-Induced Dopamine and Norepinephrine Transporter Occupancy (in vivo)
| Transporter | Species | Brain Region | Dose | Occupancy (%) | Method | Reference |
| DAT | Rhesus Monkey | Striatum | 5 mg/kg (i.v.) | 35 ± 12 | PET ([11C]CFT) | [9] |
| DAT | Rhesus Monkey | Striatum | 8 mg/kg (i.v.) | 54 ± 3 | PET ([11C]CFT) | [9] |
| DAT | Human | Striatum | 200 mg | 51.4 | PET ([18F]FE-PE2I) | [11] |
| DAT | Human | Striatum | 300 mg | 56.9 | PET ([18F]FE-PE2I) | [11] |
| DAT | Cocaine-dependent patients | Striatum | 400 mg/day | ~65 | PET ([11C]-PE2I) | [12] |
| NET | Rhesus Monkey | Thalamus | 5 mg/kg (i.v.) | 16 ± 7.8 | PET ([11C]MeNER) | [9] |
| NET | Rhesus Monkey | Thalamus | 8 mg/kg (i.v.) | 44 ± 12 | PET ([11C]MeNER) | [9] |
Table 3: Effects of this compound on Extracellular Neurotransmitter Levels
| Neurotransmitter | Brain Region | Species | Dose | Change from Baseline | Method | Reference |
| Dopamine | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Initial Increase | Microdialysis | [13] |
| Norepinephrine | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Initial Increase | Microdialysis | [13] |
| Norepinephrine | Medial Hypothalamus | Rat | 128 mg/kg (i.p.) | Enhanced Release | Microdialysis | [13] |
| Serotonin | Prefrontal Cortex | Rat | 128 mg/kg (i.p.) | Increased, remained high for 3h | Microdialysis | [13] |
| GABA | Pallidum and Striatum | Rat | - | Reduced | Microdialysis | [14] |
Signaling Pathways and Experimental Workflows
Dopamine and Norepinephrine Signaling Pathways
The following diagram illustrates the impact of this compound on dopaminergic and noradrenergic synapses.
Experimental Workflow: In Vivo Microdialysis
In vivo microdialysis is a key technique used to measure extracellular neurotransmitter levels in the brain of awake, freely moving animals.[15] The following diagram outlines a typical workflow for a microdialysis experiment investigating the effects of this compound.
Experimental Workflow: Positron Emission Tomography (PET) Imaging
PET imaging is a non-invasive technique used to quantify transporter occupancy in the living brain.[16] The following diagram illustrates the workflow for a PET study assessing this compound's DAT occupancy.
Detailed Experimental Protocols
In Vivo Microdialysis for Dopamine and Norepinephrine Measurement
-
Surgical Procedure:
-
Animals (typically rats) are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens, or hypothalamus) and secured to the skull.[17][18]
-
A dummy cannula is inserted to maintain patency, and the animal is allowed to recover for 5-7 days.[17]
-
-
Microdialysis Experiment:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[17]
-
A 1-2 hour equilibration period is allowed for stabilization.[17]
-
Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).[17]
-
This compound or vehicle is administered (e.g., intraperitoneally).
-
Dialysate samples continue to be collected to measure changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[17]
-
The concentration of dopamine and norepinephrine is quantified by comparing the peak heights or areas to a standard curve.[17]
-
Data are typically expressed as a percentage change from the baseline concentration.[17]
-
Positron Emission Tomography (PET) for Transporter Occupancy
-
Radioligand Selection:
-
Imaging Protocol:
-
A baseline PET scan is acquired following the intravenous injection of the radioligand to determine the baseline binding potential of the transporter.[19]
-
This compound is then administered (e.g., intravenously or orally).
-
A second PET scan is performed after a second injection of the radioligand to measure the binding potential in the presence of this compound.[19]
-
-
Data Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn on specific brain areas (e.g., striatum for DAT, thalamus for NET).[19]
-
Transporter occupancy is calculated as the percentage reduction in the binding potential of the radioligand after this compound administration compared to the baseline scan.[19]
-
Broader Neurochemical Effects
While this compound's primary action is on DAT and NET, it also influences other neurotransmitter systems, including serotonin, glutamate, and GABA, which contributes to its complex pharmacological profile.[1][20][21] For instance, this compound has been shown to increase extracellular glutamate in the medial preoptic area and posterior hypothalamus and decrease GABA levels in several brain regions, including the cortex and nucleus accumbens.[14][22] These indirect effects are thought to be secondary to its primary catecholaminergic actions.[20][23]
Conclusion
This compound exerts its wake-promoting and cognitive-enhancing effects primarily through the inhibition of dopamine and norepinephrine transporters, leading to increased extracellular levels of these key catecholamines. Quantitative in vitro and in vivo studies have established its binding affinities and transporter occupancy at therapeutic doses. The distinct pharmacological profile of this compound, characterized by a weaker but more selective and prolonged action on the dopamine system compared to traditional stimulants, likely contributes to its favorable safety profile and lower abuse liability. A comprehensive understanding of its multifaceted interactions with various neurotransmitter systems is crucial for the ongoing development and optimization of novel therapeutics targeting narcolepsy, attention-deficit/hyperactivity disorder, and other cognitive dysfunctions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of this compound - Sedona Sky Academy [sedonasky.org]
- 5. greendoor.org [greendoor.org]
- 6. This compound: preclinical, clinical, and post-marketing surveillance--a review of abuse liability issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Dopamine Transporter Correlates and Occupancy by this compound in Cocaine-Dependent Patients: A Controlled Study With High-Resolution PET and [11C]-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after this compound administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound potentiates trace amine receptor activity via the dopamine transporter in vitro and partially occupies the dopamine transporter in vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. This compound: a review of neurochemical actions and effects on cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Possible Interaction: Gamma-Aminobutyric Acid and this compound - SUPP.AI by AI2 [supp.ai]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Histamine and Orexin Systems in Modafinil's Wake-Promoting Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Modafinil is an atypical wake-promoting agent, or eugeroic, approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Unlike traditional psychostimulants, its mechanism of action is not fully elucidated but is known to be distinct from amphetamine-like drugs.[1][2] Extensive research has demonstrated that this compound's effects are significantly mediated through the complex interplay of the hypothalamic orexin (also known as hypocretin) and histamine neurotransmitter systems.[2][3] This document provides a detailed examination of the current understanding of how this compound engages these two critical arousal pathways. It consolidates quantitative data from key preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the signaling cascades. The evidence suggests that this compound indirectly activates orexin neurons, which in turn stimulate the tuberomammillary nucleus (TMN) to increase histamine release, a crucial step for its wake-promoting action.[2][3] While other systems like dopamine and norepinephrine are involved, the orexin-histamine axis is a central component of this compound's unique pharmacological profile.[4]
The Orexin/Hypocretin System in this compound's Action
The orexin system, composed of a small population of neurons in the lateral and perifornical hypothalamus, is a master regulator of arousal, wakefulness, and appetite.[5] A deficiency in this system results in the sleep disorder narcolepsy.[6][7] A significant body of evidence indicates that this compound administration leads to the activation of these critical neurons.
Evidence for Orexin Neuron Activation
Initial evidence for this compound's effect on the orexin system came from studies using Fos protein as a marker for neuronal activation. Administration of this compound to rats and mice was found to substantially increase the number of Fos-immunoreactive (Fos-IR) neurons in the perifornical area, where orexin neurons are located.[4][5] This activation is dose-dependent and suggests a direct or indirect excitatory effect of the drug on this neuronal population.[5] Further studies have shown that prolonged wakefulness induced by this compound produces long-term potentiation (LTP) of glutamatergic synapses on hypocretin/orexin neurons, indicating experience-dependent synaptic plasticity in this arousal circuit.[8][9]
The Role of Orexin in Wakefulness Promotion
While this compound clearly activates orexin neurons, the necessity of this system for its primary wake-promoting effect has been a subject of intense investigation. Counterintuitively, studies using orexin-null mice (orexin-/-) have demonstrated that the presence of orexin is not required for the wakefulness-prolonging action of this compound.[6][7] In fact, this compound was found to be more effective at increasing wakefulness time in orexin-/- mice compared to their wild-type littermates.[6][7] This surprising result suggests that compensatory mechanisms in other central arousal systems may be facilitated in the absence of orexin.[6] However, while orexin may not be essential for the duration of wakefulness, it may mediate some of the "alerting" effects or attentional aspects of the drug's action.[6][7]
Quantitative Data: this compound's Effect on the Orexin System
The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on the orexin system.
| Parameter Measured | Species/Model | This compound Dose | Key Result | Reference |
| Fos-IR in Orexin Neurons | Rat | 150 mg/kg | Threefold increase in the number of orexin-immunoreactive neurons with Fos-immunoreactive nuclei. | [5] |
| AMPAR/NMDAR Ratio | Mouse (Hypothalamic Slices) | N/A (acute in vivo treatment) | AMPAR/NMDAR ratio increased to 3.50 ± 0.23 in this compound-treated mice vs. 2.63 ± 0.29 in saline-treated mice (P < 0.05). | [8][9] |
| Wakefulness Duration | Orexin-null (orexin-/-) Mice | 10, 30, 100 mg/kg, i.p. | This compound more effectively increased wakefulness time in orexin-/- mice than in wild-type mice. | [6][7] |
Experimental Protocols
2.4.1 Fos Immunohistochemistry for Orexin Neuron Activation
-
Subjects: Male Sprague-Dawley rats.[5]
-
Drug Administration: this compound (e.g., 75, 150 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.[5]
-
Tissue Processing: Two hours post-injection, animals were deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde). Brains were removed, post-fixed, and sectioned on a cryostat or vibratome.[5]
-
Immunohistochemistry: Brain slices were incubated with a primary antibody against Fos protein (e.g., rabbit anti-c-Fos) followed by a secondary antibody. For double-labeling, sections were subsequently incubated with a primary antibody against orexin-A (e.g., goat anti-orexin-A). Visualisation was achieved using chromogens (e.g., DAB) or fluorescent tags.[5]
-
Analysis: The number of single- and double-labeled neurons in the perifornical hypothalamus was quantified using light or fluorescence microscopy.[5]
2.4.2 Electrophysiological Recording in Hypocretin/Orexin Neurons
-
Subjects: Transgenic mice expressing Green Fluorescent Protein (GFP) specifically in hypocretin/orexin neurons to allow for visual identification.[9]
-
Procedure: Following in vivo this compound or saline treatment, mice were sacrificed, and coronal hypothalamic slices were prepared.[9]
-
Recording: Whole-cell patch-clamp recordings were performed on GFP-identified hypocretin/orexin neurons. Synaptic activity was evoked by electrical stimulation of afferent fibers.[9]
-
Measurement: To determine the AMPAR/NMDAR ratio, cells were voltage-clamped at +40 mV. The peak AMPAR-mediated current was measured, and the NMDAR-mediated current was measured at a set time point (e.g., 50 ms) after the peak. The ratio of these two currents was then calculated.[9]
The Histaminergic System in this compound's Action
The brain's histaminergic system, with cell bodies located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus, is indispensable for maintaining arousal.[10][11] Histamine neurons project widely throughout the brain, and their activity is highest during wakefulness. This compound significantly engages this system to promote its effects.
Evidence for Histaminergic System Activation
Similar to the orexin system, this compound administration induces Fos expression in the TMN, indicating activation of histamine neurons.[5][12] More direct evidence comes from in vivo microdialysis studies, which have measured histamine levels in the brain following this compound administration. Systemic (i.p.) and intracerebroventricular (i.c.v.) injections of this compound were shown to significantly increase histamine release in the anterior hypothalamus of rats.[13] This effect is central to this compound's mechanism, as depleting neuronal histamine has been shown to abolish the locomotor-activating effects of this compound in mice.[14]
Indirect Mechanism of Histamine Release
The activation of histamine neurons by this compound appears to be indirect. When this compound was injected directly into the TMN, it failed to alter histamine release.[13] This crucial finding indicates that this compound does not act directly on histaminergic cell bodies. Instead, it is proposed that this compound attenuates inhibitory GABAergic input to the histaminergic neurons.[2][3] By reducing this GABAergic tone, this compound disinhibits the TMN neurons, leading to increased firing and subsequent histamine release in projection areas.[2][3]
Quantitative Data: this compound's Effect on the Histamine System
The following table summarizes key quantitative findings from preclinical studies investigating this compound's impact on the histamine system.
| Parameter Measured | Species/Model | This compound Dose | Key Result | Reference |
| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 150 mg/kg, i.p. | ~150% increase from basal histamine release. | [13] |
| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 1 nmol, i.c.v. | Significant increase in histamine release. | [13] |
| Histamine Release (Anterior Hypothalamus) | Anesthetized Rat | 1 nmol, direct TMN injection | No alteration in histamine release. | [13] |
| Histamine Release & Locomotor Activity | Freely Moving Rat | 75 & 150 mg/kg, i.p. | Significant, dose-dependent increases in both histamine release and locomotor activity. | [14] |
Experimental Protocols
3.4.1 In Vivo Microdialysis for Histamine Release
-
Subjects: Male Wistar rats, either anesthetized (e.g., with urethane) or freely moving.[13][14]
-
Surgical Procedure: A guide cannula was stereotaxically implanted, targeting the anterior hypothalamus. Following recovery (for freely moving studies), a microdialysis probe (e.g., 2 mm membrane) was inserted.[14]
-
Perfusion: The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration (i.p., i.c.v., or local injection).
-
Analysis: Histamine concentrations in the dialysate were measured using a highly sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection.[13][14]
The Orexin-Histamine Interplay: A Unified Pathway
The orexin and histamine systems are not activated in isolation; they are deeply interconnected. Orexin neurons send dense excitatory projections to the TMN, directly activating histaminergic neurons.[15] This anatomical and functional link is critical for understanding the full mechanism of this compound.
Evidence strongly suggests that this compound leverages this hierarchical pathway. A pivotal study demonstrated that the this compound-induced increase in histamine release is completely abolished in orexin neuron-ablated mice.[2][3] This indicates that this compound's ability to increase histaminergic tone is dependent on an intact orexinergic system.[2][3]
Therefore, a primary mechanism of this compound is the activation of orexin neurons, which then act as a crucial intermediary, stimulating the TMN histamine neurons to promote and sustain wakefulness. This integrated model explains why direct application of this compound to the TMN is ineffective, as the initial signal originates upstream in the orexin system. While the drug's effects on dopamine contribute to the activation of orexin neurons, the subsequent orexin-to-histamine signaling cascade is a cornerstone of its eugeroic properties.
Conclusion
The wake-promoting agent this compound exerts its effects through a multi-faceted mechanism of action that is distinct from classic stimulants. A central pillar of this mechanism is the engagement of the hypothalamic orexin and histamine systems. The evidence strongly supports a hierarchical model where this compound, partly through its actions on the dopamine system, indirectly activates orexin neurons. These activated orexin neurons, in turn, provide a critical excitatory drive to the tuberomammillary nucleus, resulting in increased histaminergic tone throughout the brain. While neither system is independently sufficient to explain all of this compound's effects—as shown by the drug's efficacy in orexin-null models—their interplay is fundamental to its robust and sustained wake-promoting properties. For professionals in drug development, targeting this orexin-histamine axis offers a promising avenue for designing novel eugeroics with potentially fewer side effects than traditional catecholaminergic stimulants.
References
- 1. greendoor.org [greendoor.org]
- 2. Action of this compound through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothalamic Arousal Regions Are Activated during this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound more effectively induces wakefulness in orexin-null mice than in wild-type littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Prolonged wakefulness induces experience-dependent synaptic plasticity in mouse hypocretin/orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Prolonged wakefulness induces experience-dependent synaptic plasticity in mouse hypocretin/orexin neurons [jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypothalamic arousal regions are activated during this compound-induced wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound increases histamine release in the anterior hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of central histaminergic systems in this compound-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Orexins and the histamine system [this compound.wiki]
Unveiling the Neuroprotective Potential of Modafinil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil, a wakefulness-promoting agent, has garnered significant interest for its potential neuroprotective properties. This technical guide provides an in-depth analysis of the current understanding of this compound's neuroprotective mechanisms, supported by a comprehensive review of preclinical studies. We delve into its multifaceted mode of action, including the modulation of key neurotransmitter systems, attenuation of oxidative stress, and inhibition of apoptotic pathways. This document summarizes quantitative data from pivotal studies, presents detailed experimental protocols for replication and further investigation, and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuroprotective effects.
Introduction
Neurodegenerative diseases and acute brain injuries represent a significant and growing global health burden. The quest for effective therapeutic agents that can protect neurons from damage and death is a primary focus of neuroscience research. This compound, traditionally prescribed for sleep disorders such as narcolepsy, has emerged as a promising candidate for neuroprotection.[1][2] Preclinical evidence suggests that its therapeutic window may extend to conditions characterized by neuronal loss, including Parkinson's disease and cognitive decline following sleep deprivation.[3][4][5][6] This guide aims to provide a detailed technical overview of the scientific evidence supporting the neuroprotective properties of this compound, with a focus on its molecular mechanisms and the experimental methodologies used to elucidate them.
Mechanisms of Neuroprotection
This compound's neuroprotective effects are not attributed to a single mechanism but rather to a complex interplay of actions on multiple cellular and molecular pathways.
Modulation of Neurotransmitter Systems
This compound influences several neurotransmitter systems that are crucial for neuronal health and function.[7][8][9][10]
-
Dopaminergic System: this compound inhibits the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens.[7][8][11] This action is thought to contribute to its wakefulness-promoting and cognitive-enhancing effects, and may also play a role in neuroprotection.
-
Glutamatergic and GABAergic Systems: this compound has been shown to increase glutamate levels in several brain areas and decrease the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[8][12][13] This modulation of the excitatory/inhibitory balance can influence neuronal excitability and synaptic plasticity. Studies have shown that this compound can protect cultured cortical neurons from glutamate-induced cytotoxicity.[14]
-
Noradrenergic, Serotonergic, Orexinergic, and Histaminergic Systems: this compound also indirectly modulates norepinephrine, serotonin, orexin, and histamine systems, all of which are involved in regulating arousal, cognition, and neuronal function.[1][7][8][9][15][16]
Attenuation of Oxidative Stress
A significant body of evidence points to this compound's ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological disorders.[1][2][7]
-
Reduction of Lipid Peroxidation: this compound has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in animal models of neurotoxicity.[3][6]
-
Enhancement of Antioxidant Defenses: The drug increases the levels of reduced glutathione (GSH), a major endogenous antioxidant, in damaged neurons.[1][3][6]
Inhibition of Apoptosis and Inflammation
This compound exhibits anti-apoptotic and anti-inflammatory properties, further contributing to its neuroprotective profile.
-
Regulation of Apoptotic Proteins: Studies have demonstrated that this compound can modulate the expression of key proteins involved in the apoptotic cascade. It has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.
-
Suppression of Inflammatory Pathways: this compound can reduce the production of pro-inflammatory factors such as IL-1β, TNF-α, and IL-6, while increasing the expression of the anti-inflammatory cytokine IL-10.[5] It has also been shown to attenuate inflammasome activity and reduce neuronal pyroptosis, a form of inflammatory cell death.[3][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound on Oxidative Stress Markers in a Mouse Model of MPTP-Induced Parkinsonism
| Parameter | Brain Region | Control | MPTP | MPTP + this compound (50 mg/kg) | MPTP + this compound (100 mg/kg) |
| MDA (µmol/g protein) | Substantia Nigra | 0.8 ± 0.1 | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 |
| GSH (g/g protein) | Substantia Nigra | 1.5 ± 0.2 | 0.6 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 |
Data adapted from Xiao et al. (2004). Values are presented as mean ± SD.[6]
Table 2: Effects of this compound on Neurotransmitter Levels in the Striatum of MPTP-Treated Mice
| Neurotransmitter | Control | MPTP | MPTP + this compound (50 mg/kg) | MPTP + this compound (100 mg/kg) |
| Dopamine (DA) | 100% | 35 ± 5% | 65 ± 8% | 75 ± 7% |
| Serotonin (5-HT) | 100% | 50 ± 6% | 78 ± 9% | 85 ± 8% |
| Noradrenaline (NA) | 100% | 60 ± 7% | 85 ± 10% | 92 ± 9% |
Data are expressed as a percentage of the control group and represent mean ± SD. Adapted from Xiao et al. (2004).[6]
Table 3: Effects of this compound on Apoptotic Markers in the Hippocampus of Sleep-Deprived Mice
| Protein Expression | Control | Sleep Deprivation (SD) | SD + this compound (13 mg/kg) |
| Bcl-2/Bax Ratio | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.15 |
| Cleaved Caspase-3 | 100% | 250 ± 30% | 130 ± 20% |
Data are expressed relative to the control group and represent mean ± SD. Adapted from Cao et al. (2019).[17]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.
In Vivo Model: MPTP-Induced Parkinsonism in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old, weighing 20-25g.
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 30 mg/kg/day for 4 consecutive days.
-
This compound Treatment: this compound is suspended in a 0.5% carboxymethylcellulose solution and administered i.p. at doses of 50 or 100 mg/kg, 30 minutes after each MPTP injection and continued for an additional 10 days.[6]
-
Tissue Collection and Preparation: Mice are euthanized by cervical dislocation. The brains are rapidly removed, and the striatum and substantia nigra are dissected on ice. Tissues are then homogenized for biochemical analysis.
In Vivo Model: Sleep Deprivation in Mice
-
Animals: Male C57BL/6 mice, 10 weeks old, weighing 20-25g.
-
Sleep Deprivation Procedure: A modified multiple platform method is used. Mice are placed in a cage with multiple small platforms surrounded by water. When mice enter REM sleep, muscle atonia causes them to fall off the platform and into the water, thus inducing sleep deprivation. This is carried out for 48-72 hours.
-
This compound Treatment: this compound is administered orally at doses of 6.5, 13, or 26 mg/kg once daily during the sleep deprivation period.[17]
-
Behavioral Testing: The Morris Water Maze test is used to assess learning and memory. Mice are trained to find a hidden platform in a circular pool of opaque water. Escape latency and time spent in the target quadrant are measured.[6][17]
In Vitro Model: Glutamate Excitotoxicity in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 17-18 Sprague-Dawley rat fetuses. Cortices are dissected, dissociated, and plated on poly-D-lysine-coated culture dishes. Neurons are maintained in a serum-free neurobasal medium supplemented with B27.[16][18][19][20]
-
Glutamate Exposure: After 7-10 days in vitro, neurons are exposed to 100 µM glutamate for 24 hours to induce excitotoxicity.
-
This compound Treatment: this compound (0.3-1 µM) is added to the culture medium 30 minutes prior to glutamate exposure.[11][14]
-
Assessment of Neuroprotection: Neuronal viability is assessed by measuring electrically evoked [3H]GABA release and uptake. A decrease in GABA release and uptake is indicative of neuronal damage, and the protective effect of this compound is quantified by its ability to prevent this decrease.[11][14]
Biochemical Assays
-
Measurement of Malondialdehyde (MDA): MDA levels in brain homogenates are determined using a thiobarbituric acid reactive substances (TBARS) assay. The homogenate is mixed with a solution of thiobarbituric acid and heated. The resulting pink chromogen is measured spectrophotometrically at 532 nm.[9][21] Alternatively, HPLC with fluorescence detection can be used for more specific quantification.[14][22]
-
Measurement of Reduced Glutathione (GSH): GSH levels are measured using a colorimetric assay kit based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow product measured at 405-412 nm.[13][23][24][25][26]
-
HPLC Analysis of Neurotransmitters: Dopamine, serotonin, and their metabolites in brain tissue are quantified by high-performance liquid chromatography (HPLC) with electrochemical detection.[27][28][29][30]
-
Western Blot Analysis of Apoptotic Proteins: Protein extracts from brain tissue or cultured neurons are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.[31][32][33][34][35]
-
TUNEL Staining for Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation in apoptotic cells in brain sections.[36][37][38]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's neuroprotective properties.
Caption: Overview of this compound's Neuroprotective Mechanisms.
Caption: this compound's Modulation of the Intrinsic Apoptotic Pathway.
Caption: Experimental Workflow for the MPTP Mouse Model.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate multiple neurotransmitter systems, combat oxidative stress, and inhibit apoptotic and inflammatory pathways makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and other neurological conditions. While preclinical findings are promising, further research is warranted.[7] Future studies should focus on elucidating the precise molecular targets of this compound, conducting long-term studies in various animal models to assess its efficacy and safety, and ultimately, well-designed clinical trials are needed to translate these preclinical findings into tangible therapeutic benefits for patients. This guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and harness the neuroprotective properties of this compound.
References
- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passive avoidance test [panlab.com]
- 3. Frontiers | this compound Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation [frontiersin.org]
- 4. scantox.com [scantox.com]
- 5. This compound prevents inhibitory avoidance memory deficit induced by sleep deprivation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Passive Avoidance Test [bio-protocol.org]
- 8. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound prevents glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 13. jneurosci.org [jneurosci.org]
- 14. A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent’s Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Primary cortical neuron isolation and culture [protocols.io]
- 17. This compound protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Primary cortical neuron isolation and culture [protocols.io]
- 19. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Very rapid quantification of malondialdehyde (MDA) in rat brain exposed to lead, aluminium and phenolic antioxidants by high-performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. elkbiotech.com [elkbiotech.com]
- 25. mmpc.org [mmpc.org]
- 26. Analysis of glutathione levels in the brain tissue samples from HIV-1-positive individuals and subject with Alzheimer's disease and its implication in the pathophysiology of the disease process - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A procedure to measure the specific activities of dopamine and its metabolites in rat striatum, based on HPLC, electrochemical detection and liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 30. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 31. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. media.cellsignal.com [media.cellsignal.com]
- 35. researchgate.net [researchgate.net]
- 36. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 37. clyte.tech [clyte.tech]
- 38. Video: The TUNEL Assay [jove.com]
The Genesis of a Eugeroic: An In-depth Technical Guide to the Early Research on Adrafinil as a Precursor to Modafinil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on adrafinil (CRL-40028), a pivotal molecule that paved the way for the development of the widely recognized wakefulness-promoting agent, modafininil. We delve into the early preclinical and clinical investigations, detailing experimental protocols, presenting available quantitative data, and illustrating key metabolic and experimental pathways.
Discovery and Initial Pharmacological Screening
Adrafinil was first synthesized in 1974 by chemists at the French pharmaceutical company Laboratoires Lafon.[1][2] Initially, the compound was screened for potential analgesic properties. However, early pharmacological studies in animal models did not reveal significant pain-relieving effects. Instead, researchers observed pronounced psychostimulant-like effects, characterized by hyperactivity and increased wakefulness in animals.[1][2] This unexpected discovery shifted the research focus towards adrafinil's potential as a novel central nervous system stimulant. One of the earliest observations in mice was a dose-dependent increase in hypermobility.[3][4]
Preclinical Investigations
The initial preclinical research on adrafinil was crucial in characterizing its stimulant properties and establishing its safety profile before human trials. These studies primarily focused on locomotor activity and cognitive function in various animal models.
Locomotor Activity Studies
Early experiments consistently demonstrated that adrafinil increases locomotor activity in a dose-dependent manner without inducing the stereotypical behaviors often associated with traditional amphetamine-based stimulants.[5]
-
Subjects: Various strains of laboratory mice.[6]
-
Administration: Adrafinil was administered orally or intraperitoneally at various doses.[3]
-
Observation: The animals' behavior was systematically observed.
-
Parameters Measured: Locomotor activity (e.g., distance traveled, general movement).
-
Key Finding: A dose-dependent increase in locomotor activity was consistently noted.[2]
A more detailed study in aged beagle dogs provided quantitative insights into the effects of adrafinil on locomotor activity.
| Dose | Change in Locomotor Activity | Observation Time Post-Administration |
| 10 mg/kg | No significant increase | 2 and 10 hours |
| 20 mg/kg | Significant increase | 2 and 10 hours |
| 30 mg/kg | Significant increase | 2 and 10 hours |
| 40 mg/kg | Significant increase | 2 and 10 hours |
Data sourced from a study on aged beagle dogs where adrafinil was administered for 14 consecutive days.[7]
Cognitive Function Studies
Research in canines also suggested potential cognitive-enhancing effects of adrafinil.
-
Subjects: Aged beagle dogs.
-
Task: Size or intensity discrimination tasks.
-
Treatment: A single oral dose of 20 mg/kg of adrafinil or a placebo was administered.
-
Results: Adrafinil treatment was associated with improved acquisition of the discrimination learning task.[8]
The Pivotal Discovery: Adrafinil as a Prodrug to Modafinil
In 1976, a significant breakthrough occurred when researchers at Lafon Laboratories identified the primary active metabolite of adrafinil: this compound (CRL-40476).[5] This discovery was crucial in understanding the pharmacological action of adrafinil. It became clear that adrafinil itself is largely inactive and functions as a prodrug, being metabolized in the liver to the more potent and pharmacologically active this compound.[9] Effects of adrafinil are typically observed within 45-60 minutes of oral administration on an empty stomach, which corresponds to the time required for hepatic conversion and accumulation of this compound in the bloodstream.[10]
In addition to this compound, further metabolism produces the inactive metabolites, this compound acid (CRL-40467) and this compound sulfone (CRL-41056).[11]
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. This compound: its discovery, the early European and North American experience in the treatment of narcolepsy and idiopathic hypersomnia, and its subsequent use in other medical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, de l'anti-sommeil au dopage intellectuel | Le Quotidien du Médecin | Spécialités | Pneumologie [neurologie-psychiatrie.lequotidiendumedecin.fr]
- 4. This compound, de l'anti-sommeil au dopage intellectuel | Le Quotidien du Médecin | Spécialités | Pneumologie [lequotidiendumedecin.fr]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of stimulant locomotor effects of this compound in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral activating effects of adrafinil in aged canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is Adrafinil used for? [synapse.patsnap.com]
- 10. O222 | Adrafinil (ADF)- Cloud-Clone Corp. [cloud-clone.us]
- 11. Adrafinil - Wikipedia [en.wikipedia.org]
Unraveling the Molecular Maze: An In-depth Technical Guide to the Central Nervous System Targets of Modafinil
For Researchers, Scientists, and Drug Development Professionals
Modafinil, a wakefulness-promoting agent with a unique pharmacological profile, has garnered significant attention for its therapeutic effects in sleep disorders and its potential as a cognitive enhancer. Unlike typical psychostimulants, this compound exhibits a lower abuse potential, sparking considerable interest in its distinct mechanisms of action within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Primary Molecular Target: The Dopamine Transporter
The principal and most well-characterized molecular target of this compound in the CNS is the dopamine transporter (DAT).[1][2][3] this compound binds to DAT and inhibits the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels.[2][4] This action is believed to be a key contributor to its wake-promoting effects.[2][3] However, it is crucial to note that this compound is considered an "atypical" DAT inhibitor, distinguishing it from classical stimulants like cocaine and methylphenidate.[5][6]
Human positron emission tomography (PET) studies have confirmed that clinically relevant doses of this compound occupy DAT, leading to increased extracellular dopamine in brain regions such as the caudate, putamen, and nucleus accumbens.[4][7] While its affinity for DAT is lower than that of other psychostimulants, the higher therapeutic doses of this compound result in a comparable level of DAT occupancy.[1][4]
Quantitative Analysis of this compound's Affinity for Monoamine Transporters
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for the dopamine, norepinephrine, and serotonin transporters. These values, derived from various in vitro studies, provide a quantitative basis for understanding this compound's selectivity and potency at its primary molecular targets.
| Target | Ligand/Assay | Species | Ki (μM) | IC50 (μM) | Reference |
| Dopamine Transporter (DAT) | [125I]RTI-55 | Rat | 4.8 | - | [3] |
| [3H]DA uptake | Rat | - | 5.0 | [3] | |
| [3H]WIN 35,428 | Guinea Pig | 1.93 | 3.19 | [8] | |
| [11C]Cocaine | Human | - | - | [7] | |
| hDAT transfected cells | Human | 2.6 | - | [3] | |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | Rat | >100 | - | [3] |
| [3H]NE uptake | Rat | - | 35.6 | [9] | |
| In vivo [11C]MeNER displacement | Monkey | - | - | [1] | |
| Serotonin Transporter (SERT) | [125I]RTI-55 | Rat | >100 | - | [3] |
| [3H]5-HT uptake | Rat | - | >500 | [9] |
Secondary and Indirect Mechanisms of Action
While DAT inhibition is the primary mechanism, the full spectrum of this compound's effects cannot be attributed solely to this action. Evidence suggests the involvement of other neurotransmitter systems, often through indirect modulation.
Noradrenergic System
Although in vitro binding studies show a very low affinity of this compound for the norepinephrine transporter (NET), in vivo studies in primates have demonstrated NET occupancy by this compound.[1][3] this compound has also been shown to increase extracellular levels of norepinephrine in brain regions like the hypothalamus.[2][10] This suggests an indirect activation of the noradrenergic system, which could contribute to its wakefulness-promoting properties.[1][2]
Glutamatergic and GABAergic Systems
This compound appears to modulate the balance between excitatory and inhibitory neurotransmission. Studies have shown that this compound can increase extracellular levels of glutamate, the primary excitatory neurotransmitter, in several brain regions including the thalamus, hippocampus, medial preoptic area, and posterior hypothalamus.[11][12][13] Conversely, this compound has been observed to decrease the levels of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, in the cortex, nucleus accumbens, and hypothalamus.[2][11] This shift towards increased excitatory tone is thought to contribute to enhanced cortical activation and cognitive performance.[14]
Orexin/Hypocretin System
The orexin (or hypocretin) system, located in the hypothalamus, plays a critical role in regulating wakefulness.[14] this compound has been shown to activate orexin-producing neurons.[14] This activation is thought to be an important, though not exclusive, mechanism for its sustained alertness-promoting effects.[14] Interestingly, this compound is still effective in orexin-deficient narcoleptic models, indicating that its wake-promoting actions are not solely dependent on the orexin system.[15]
Serotonergic System
This compound's influence on the serotonin system is less direct. Some studies suggest that this compound can indirectly increase serotonin levels in certain brain regions.[2][16] This effect may be secondary to its actions on other neurotransmitter systems and could play a role in the mood and cognitive effects observed in some users.[2]
Experimental Protocols
The characterization of this compound's molecular targets has been achieved through a variety of experimental techniques. The following sections detail the methodologies for two key experimental approaches.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor or transporter.[17][18]
Objective: To quantify the binding affinity (Ki) of this compound for monoamine transporters (DAT, NET, SERT).
General Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) is incubated with the membrane preparation.[5]
-
Varying concentrations of unlabeled this compound are added to compete with the radioligand for binding to the transporter.[17]
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.[5]
-
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.[19]
-
Non-specific binding is determined in the presence of a high concentration of a known ligand for the transporter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated.
-
The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[20][21][22]
Objective: To determine the effect of this compound administration on extracellular levels of dopamine, norepinephrine, glutamate, and GABA in specific brain areas.
General Protocol:
-
Surgical Implantation:
-
Microdialysis Probe Insertion and Perfusion:
-
Sample Collection:
-
Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the aCSF.
-
The outflowing aCSF (dialysate) is collected at regular intervals (e.g., every 20 minutes) to establish a baseline.[23]
-
This compound is administered (e.g., intraperitoneally), and dialysate collection continues to measure changes in neurotransmitter levels.[23]
-
-
Sample Analysis:
-
The concentrations of neurotransmitters in the dialysate samples are quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]
-
-
Data Analysis:
-
The changes in neurotransmitter concentrations following this compound administration are expressed as a percentage of the baseline levels.
-
Conclusion
The molecular pharmacology of this compound is complex, with the dopamine transporter being its primary and most well-established target in the central nervous system. Its atypical nature of DAT inhibition likely contributes to its distinct clinical profile compared to classical psychostimulants. Furthermore, the indirect modulation of noradrenergic, glutamatergic, GABAergic, and orexinergic systems collectively contributes to its robust wake-promoting and potential cognitive-enhancing effects. A thorough understanding of these multifaceted molecular interactions is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles for the treatment of sleep disorders and cognitive dysfunction. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricate molecular landscape of this compound's actions in the CNS.
References
- 1. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evidence for the Involvement of Dopamine Transporters in Behavioral Stimulant Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Basis of the Activity Cliff in this compound-Based Dopamine Transporter Inhibitors [mdpi.com]
- 6. The Structural Basis of the Activity Cliff in this compound-Based Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after this compound administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antinarcoleptic drug this compound increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. greendoor.org [greendoor.org]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. This compound, an atypical CNS stimulant? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Modafinil Research Protocols in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] Beyond its clinical use, it is often used off-label as a cognitive enhancer.[2] Animal models are indispensable for elucidating the neurobiological mechanisms underlying its effects on wakefulness, cognition, and addiction potential. These application notes provide detailed protocols for key behavioral and neurochemical experiments in rodent models, designed to guide researchers in the preclinical investigation of this compound.
Pharmacokinetics in Rodent Models
Understanding the pharmacokinetic profile of this compound in animal models is crucial for designing experiments and interpreting results. Following oral administration, this compound reaches peak plasma concentrations within 2-4 hours.[1] The median lethal dose (LD50) in mice and rats is approximately 1250 mg/kg via injection.[3]
| Parameter | Species | Dose | Route | Value | Reference |
| Cmax | Mouse | 120 mg/kg | Oral | 41.34 mg/L | [4][5] |
| Tmax | Mouse | 120 mg/kg | Oral | 1.00 hour | [4][5] |
| t1/2 (beta) | Mouse | 120 mg/kg | Oral | 3.10 hours | [4][5] |
| LD50 | Mouse/Rat | - | Injection | ~1250 mg/kg | [3] |
| LD50 | Rat | - | Oral | >3400 mg/kg | [3] |
| Bioavailability | Rat | - | Oral | 55.8% | [6] |
Key Experimental Protocols
Cognitive Enhancement Assays
This compound has been shown to improve performance in tasks related to working memory and cognitive flexibility, particularly in sleep-deprived states.[2][7]
This task assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of a Y-maze.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the animal at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as successive entries into the three different arms (e.g., ABC, CAB).
-
Calculate the percentage of alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
| Species | Condition | Dose (i.p.) | Outcome | Reference |
| Mouse | Sleep-Deprived | 64 mg/kg | Restored impaired alternation rates. | [1][7] |
| Rat | Non-Stressed | 16 mg/kg | Optimal working memory performance. | [1] |
| Rat | Stressed | 8 mg/kg | Increased working memory performance. | [1] |
| Rat | Non-Sleep Deprived | 200-300 mg/kg (chronic) | Improved Y-maze learning performance. | [2] |
This test evaluates hippocampus-dependent spatial learning and memory as animals learn the location of a hidden platform in a pool of water.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. Place the mouse in the water at one of four starting positions. Allow the mouse to search for the platform for 60 seconds. If it fails, guide it to the platform.
-
Probe Trial (24h after last training day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Drug Administration: Administer this compound or vehicle before each training session.
| Species | Dose (i.p.) | Outcome | Reference |
| Mouse | 75 mg/kg | Improved acquisition during training. | [8] |
| Mouse | 13 mg/kg (oral) | Alleviated memory deficits in sleep-deprived mice. | [9] |
Wakefulness and Locomotor Activity
This compound's primary clinical use is to promote wakefulness. Its effects on general activity are often assessed to distinguish from non-specific psychostimulant effects.
This test measures general locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape.
-
Procedure:
-
Place the animal in the center of the arena.
-
Record its activity using an automated tracking system for 30-60 minutes.
-
Key measures include total distance traveled, time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency.
-
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
| Species | Dose (i.p.) | Outcome | Reference |
| Mouse | 32, 64, 128 mg/kg | Significantly enhanced spontaneous activity and rearing. | [1] |
| Rat | 300 mg/kg | Increased locomotor activity 1-3 hours post-administration. | [1] |
This protocol is used to model conditions like shift work sleep disorder and to test this compound's ability to restore cognitive function.
-
Procedure:
-
EEG/EMG Implantation: Surgically implant electrodes to record electroencephalogram (EEG) and electromyogram (EMG) signals for sleep scoring.
-
Sleep Deprivation: Keep animals awake for a set period (e.g., 10 hours) using gentle handling or automated devices.[7]
-
Drug Administration: Administer this compound or vehicle after the sleep deprivation period.
-
Behavioral Testing & EEG Recording: Conduct cognitive tests (e.g., Y-maze) and record recovery sleep.
-
Analysis: Score sleep stages (Wake, NREM, REM) and analyze EEG power spectra. A key finding after sleep deprivation is an increase in slow-wave activity (SWA) during subsequent NREM sleep.[10]
-
| Species | Dose (i.p.) | Outcome | Reference |
| Mouse | 64 mg/kg | Restored working memory and neural activity (c-Fos) impaired by 10-hour sleep deprivation. | [7] |
| Mouse | 200 mg/kg | Induced ~5 hours of wakefulness followed by a homeostatic sleep response (increased SWA). | [10] |
Addiction and Reward Assays
While considered to have low abuse potential, this compound interacts with dopaminergic reward pathways, warranting preclinical assessment of its addictive properties.[1][11]
This task measures the rewarding properties of a drug by pairing its effects with a specific environment.
-
Apparatus: A two-chamber box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-Test (Day 1): Place the animal in the apparatus with free access to both chambers and record baseline preference.
-
Conditioning (Days 2-5): For 4 days, administer the drug (e.g., this compound) and confine the animal to one chamber (e.g., the initially non-preferred one) for 30 minutes. On alternate days, administer vehicle and confine it to the other chamber.
-
Post-Test (Day 6): Place the animal back in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
| Species | Dose (i.p.) | Outcome | Reference |
| Mouse | 75 mg/kg | Induced conditioned place preference, similar to cocaine. | [1] |
| Mouse | 125 mg/kg | Produced significant conditioned place preference. | [1] |
| Mouse | 0.75 mg/kg | Did not produce conditioned place preference. | [1] |
Neurochemical Analysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Procedure:
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Recovery: Allow the animal to recover for several days.
-
Experiment: Insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: Administer this compound and continue collecting samples.
-
Analysis: Analyze neurotransmitter concentrations (e.g., dopamine, histamine) in the dialysate using High-Performance Liquid Chromatography (HPLC).
-
| Species | Brain Region | Dose (i.p.) | Outcome | Reference |
| Mouse | Nucleus Accumbens | 17-300 mg/kg | Dose-dependent increase in extracellular dopamine. | [12] |
| Rat | Hypothalamus | 75 & 150 mg/kg | Significantly increased histamine release. | [1] |
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General workflow for a behavioral experiment.
Caption: Workflow for in vivo microdialysis.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Effects of this compound on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [Pharmacokinetics--pharmacodynamics of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound restores memory performance and neural activity impaired by sleep deprivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and memory: effects of this compound on Morris water maze learning and Pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation [frontiersin.org]
- 10. Comparison of the effects of this compound and sleep deprivation on sleep and cortical EEG spectra in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greendoor.org [greendoor.org]
- 12. The unique psychostimulant profile of (±)-modafinil: investigation of behavioral and neurochemical effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Modafinil in Mouse Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the use of modafinil in preclinical research using mouse models of Huntington's Disease (HD). The information is compiled from peer-reviewed scientific literature to assist in the design and execution of experiments aimed at evaluating the therapeutic potential of this compound for HD.
Introduction
Huntington's Disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. Sleep disturbances and cognitive decline are significant features of HD. This compound, a wakefulness-promoting agent, has been investigated for its potential to alleviate some of these symptoms in the R6/2 mouse model of HD, which rapidly develops a progressive phenotype of HD-like symptoms.[1][2]
This compound's primary mechanism of action is thought to be the inhibition of the dopamine transporter, leading to increased extracellular dopamine.[3] It also influences other neurotransmitter systems, including norepinephrine, serotonin, and glutamate, which may contribute to its effects on wakefulness and cognition.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative data from studies investigating the effects of this compound in the R6/2 mouse model of Huntington's Disease.
Table 1: Effects of this compound on Sleep-Wake Cycle and EEG in R6/2 Mice
| Parameter | Mouse Model | Treatment | Dosage | Age of Mice | Key Findings | Reference |
| Wakefulness | R6/2 | Acute | 25-100 mg/kg | 12 weeks | Increased wakefulness | [1] |
| Non-REM Sleep | R6/2 | Acute | 25-100 mg/kg | 12 weeks | Restored to wild-type levels | [1] |
| REM Sleep | R6/2 | Acute | 25-100 mg/kg | 12 weeks | Suppressed pathologically increased REMS | [1] |
| Wakefulness | R6/2 | Chronic | 64 mg/kg/day | 6-15 weeks | Maintained increased wakefulness | [1] |
| EEG Gamma Power | R6/2 | Chronic | 64 mg/kg/day | 6-15 weeks | Reduced pathologically increased gamma power | [1] |
Table 2: Effects of this compound on Cognitive Function in R6/2 Mice
| Cognitive Domain | Mouse Model | Treatment | Dosage | Key Findings | Reference |
| Cognitive Function & Apathy | R6/2 | Not specified | Not specified | Both this compound and alprazolam improved cognitive function and apathy, with a stronger effect in combination. | [2] |
Note: Specific quantitative data on motor function (e.g., rotarod, open field test) from studies using this compound in HD mouse models are limited in the currently available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the available literature and should be adapted to specific experimental designs.
This compound Administration
3.1.1. Acute Administration:
-
Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose in sterile water.
-
Dosage: Prepare solutions to deliver doses ranging from 25 to 100 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.
-
Timing: Administer the dose at a specific time relative to the behavioral or physiological recording, for example, at the beginning of the dark (active) phase for mice.
3.1.2. Chronic Administration:
-
Preparation: Prepare a stock solution of this compound in the appropriate vehicle.
-
Dosage: A daily dose of 64 mg/kg has been used.[1]
-
Route of Administration: Oral gavage (per os) is a suitable method for daily administration over several weeks.[4]
-
Treatment Duration: Treatment can be initiated at an early symptomatic stage (e.g., 6 weeks of age in R6/2 mice) and continue for several weeks (e.g., up to 15 weeks of age).[1]
Assessment of Sleep-Wake Cycles and EEG
3.2.1. Surgical Implantation of EEG/EMG Electrodes:
-
Anesthesia: Anesthetize mice with a suitable anesthetic (e.g., isoflurane).
-
Electrode Placement: Securely implant EEG screw electrodes over the frontal and parietal cortices and EMG wire electrodes into the nuchal muscles.
-
Recovery: Allow for a post-operative recovery period of at least 7 days before starting recordings.
3.2.2. EEG/EMG Recording and Analysis:
-
Acclimation: Acclimate the mice to the recording chambers and tethered setup for several days.
-
Recording: Record EEG and EMG signals continuously for 24-hour periods to establish baseline and post-treatment data.
-
Data Analysis: Use specialized software (e.g., Spike2) to manually or automatically score the recordings into stages of wakefulness, NREM sleep, and REM sleep in defined epochs (e.g., 10 seconds). Analyze EEG power spectra for different frequency bands (delta, theta, alpha, beta, gamma).
Cognitive Function Assessment
3.3.1. Reversal Learning Task (as an example of cognitive assessment):
-
Apparatus: A water T-maze is a suitable apparatus.
-
Acquisition Phase:
-
Train the mice to find a submerged platform in one arm of the maze (e.g., the right arm).
-
Conduct a set number of trials per day (e.g., 10 trials) for several consecutive days.
-
Record the latency to find the platform and the number of correct choices.
-
-
Reversal Phase:
-
Once the mice have reached a criterion of successful learning (e.g., >80% correct choices), switch the platform to the opposite arm (e.g., the left arm).
-
Continue training for several days and record the same parameters as in the acquisition phase.
-
The ability to adapt to the new rule is a measure of cognitive flexibility.
-
Motor Function Assessment
While specific data on this compound's effects on motor function in HD mice is lacking, the following are standard protocols used to assess motor performance in these models.
3.4.1. Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the apparatus for a few days before testing.
-
Testing Protocol:
-
Place the mouse on the rotating rod at a low starting speed (e.g., 4 rpm).
-
Gradually accelerate the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with an inter-trial interval.
-
3.4.2. Open Field Test:
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Record its activity for a defined period (e.g., 10-30 minutes) using a video tracking system.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Rearing frequency.
-
Stereotypical behaviors.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
References
- 1. Wake-Promoting and EEG Spectral Effects of this compound After Acute or Chronic Administration in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of sleep/wake cycles improves cognitive function in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral responses of dopamine beta-hydroxylase knockout mice to this compound suggest a dual noradrenergic-dopaminergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Modafinil in Human Cognitive Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design, protocols, and underlying mechanisms relevant to conducting human cognitive trials with modafinil. The information is intended to guide the development of robust research protocols to assess the cognitive-enhancing effects of this compound.
Introduction
This compound is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.[1] It is also widely used off-label for cognitive enhancement.[1] Human clinical trials have investigated its effects on various cognitive domains, including attention, executive function, memory, and processing speed.[2] The overall cognitive-enhancing effect of this compound in non-sleep-deprived healthy adults is considered small but significant.[2]
Experimental Design Considerations
Study Design
The gold standard for assessing the cognitive effects of this compound is the randomized, double-blind, placebo-controlled trial (RCT) . This design minimizes bias by ensuring that neither the participants nor the researchers know who is receiving the active drug versus a placebo.
Commonly employed RCT designs in modafininil cognitive trials include:
-
Parallel Group Design: Each group of participants receives a different treatment (e.g., one group receives this compound, and another receives a placebo) for the duration of the study.
-
Crossover Design: Each participant receives all treatments in a sequential order, with a washout period between treatments to prevent carryover effects. This design allows for within-subject comparisons, which can increase statistical power.[3][4][5][6][7]
Participant Population
The selection of the study population is critical and will depend on the research question. Studies have been conducted in:
-
Healthy, non-sleep-deprived adults: To assess the cognitive-enhancing effects in a general population.[8]
-
Sleep-deprived individuals: To evaluate this compound's ability to mitigate cognitive deficits associated with sleep loss.[4]
-
Clinical populations: To investigate the potential therapeutic effects of this compound on cognitive dysfunction in conditions such as schizophrenia, ADHD, and depression.[6][7][9]
Dosage
Single doses of 100 mg and 200 mg of this compound are most commonly used in cognitive enhancement trials.[8] Some studies have used doses up to 400 mg.[5] The effects of this compound are not always clearly dose-dependent.[8]
Control Group
A placebo control group is essential to differentiate the pharmacological effects of this compound from placebo effects and other non-specific factors. The placebo should be identical in appearance, taste, and smell to the this compound tablet.
Experimental Protocols: Cognitive Assessment
A battery of validated neuropsychological tests should be used to assess a range of cognitive domains. The following tests are frequently used in this compound cognitive trials:
Cambridge Neuropsychological Test Automated Battery (CANTAB)
The CANTAB is a computerized battery of tests that are culturally neutral and have high sensitivity in detecting cognitive changes.[10]
-
Cognitive Domain: Visuospatial memory and new learning.
-
Protocol:
-
The participant is shown a series of boxes on a touchscreen.
-
Several of these boxes are opened one by one to reveal a unique pattern inside each.
-
The patterns are then displayed in the center of the screen in a randomized order.
-
The participant must touch the box where each pattern was originally located.
-
If an error is made, the patterns are shown again in their correct locations, and the participant repeats the trial.
-
The difficulty increases as more patterns are presented.
-
-
Primary Outcome Measures:
-
Total Errors (Adjusted): The total number of errors across all stages.
-
Mean Trials to Success: The average number of attempts required to correctly identify the location of all patterns.
-
First Attempt Memory Score: The number of patterns correctly located on the first attempt.[10]
-
Trail Making Test (TMT)
-
Cognitive Domains: Processing speed, sequencing, mental flexibility, and visual-motor skills.
-
Protocol: The test consists of two parts, A and B.
-
Part A: The participant is instructed to draw lines to connect consecutively numbered circles (1-2-3, etc.) as quickly as possible.
-
Part B: The participant must alternate between numbers and letters in sequential order (1-A-2-B, etc.) as quickly as possible.
-
-
Primary Outcome Measure: Time to completion (in seconds) for each part. Errors are pointed out by the administrator and must be corrected by the participant, which is included in the total time.
Stroop Color and Word Test
-
Cognitive Domains: Selective attention, cognitive flexibility, and processing speed. It is a measure of executive function.
-
Protocol: The test typically has three conditions:
-
Word Reading: The participant reads a list of color words printed in black ink as quickly as possible.
-
Color Naming: The participant names the color of a series of colored patches as quickly as possible.
-
Incongruent Color-Word: The participant is shown a list of color words printed in an incongruent ink color (e.g., the word "RED" printed in blue ink) and must name the ink color, not the word.
-
-
Primary Outcome Measures:
-
Time to completion for each condition.
-
Interference Score: The difference in completion time between the incongruent color-word condition and the color naming condition. A higher interference score indicates greater difficulty in suppressing the automatic reading response.
-
Data Presentation: Quantitative Outcomes
The following tables summarize representative quantitative data from studies assessing the cognitive effects of this compound.
| Cognitive Test | This compound Dose | Study Population | Outcome Measure | Placebo Group (Mean ± SD) | This compound Group (Mean ± SD) | p-value | Citation |
| CANTAB: Paired Associate Learning | 200 mg | Early Schizophrenia | Total Errors (Adjusted) | 19.8 (24.7) | 15.6 (22.2) | < 0.05 | [10] |
| Trail Making Test Part B | 200 mg | Methamphetamine Dependent | Time (seconds) | 68.4 (24.1) | 60.9 (18.5) | NS | [11] |
| Stroop Test (Incongruent) | 200 mg | Healthy Students | Latency (seconds) | 100.2 (17.5) | 94.5 (15.8) | < 0.05 | [12] |
| Hayling Sentence Completion Test | 200 mg | Healthy Volunteers | Response Latency (seconds) | 16.22 (4.54) | 30.21 (4.62) | 0.035 | [13] |
NS = Not Significant
Mandatory Visualizations
Signaling Pathways of this compound
This compound's mechanism of action is complex and not fully elucidated, but it is known to modulate several neurotransmitter systems.[1][14][15] Its primary action is thought to be the inhibition of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine.[16] This, in turn, influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[1][14] this compound also activates orexin neurons in the hypothalamus, which play a crucial role in promoting wakefulness.[1]
Experimental Workflow for a this compound Cognitive Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled, crossover cognitive trial of this compound.
References
- 1. greendoor.org [greendoor.org]
- 2. The Efficacy of this compound as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, this compound, and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cognitive performance following this compound versus placebo in sleep-deprived emergency physicians: a double-blind randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled crossover trial of this compound in the treatment of excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves cognition and response inhibition in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cognition and attentional set shifting in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does this compound enhance cognitive performance in young volunteers who are not sleep-deprived? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial | Psychological Medicine | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. thepsychopath.org [thepsychopath.org]
- 13. journals.plos.org [journals.plos.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Action of this compound – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Modafinil in Laboratory Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil is a wakefulness-promoting agent used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[1] Its use is also gaining attention for off-label cognitive enhancement. Consequently, robust and sensitive analytical methods for the detection and quantification of this compound in various biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and sports anti-doping control.[2][3] This document provides detailed application notes and protocols for the analysis of this compound in laboratory samples using various analytical techniques.
This compound is metabolized in the liver to inactive metabolites, primarily this compound acid and this compound sulfone, which are then excreted in the urine.[4][5] The parent drug can be detected in urine for up to 72 hours after administration.[4] Due to its chemical structure, this compound is a chiral molecule, existing as R- and S-enantiomers.[6] The R-enantiomer, known as arthis compound, has a longer half-life than the S-enantiomer.[5] Therefore, enantioselective analytical methods are often necessary.
Analytical Techniques Overview
Several analytical techniques are employed for the determination of this compound in biological samples. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] LC-MS/MS is often preferred for its high sensitivity and selectivity.[1]
Quantitative Data Summary
The following tables summarize the key performance parameters of various analytical methods for this compound detection.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | Enantioselective HPLC |
| Principle | Separation based on polarity | Separation based on polarity | Chiral Separation |
| Sample Matrix | Bulk Drug/Tablets | Bulk Drug | Plasma |
| Column | Phenomenex Luna C18 (ODS) | Enable C18 G (250x4.6mm) | Amylose tris[(S)-1-phenylethylcarbamate] |
| Mobile Phase | Phosphate buffer (pH 3.0) and acetonitrile (60:40)[8] | Acetonitrile and Water (65:35 v/v)[9] | Acetonitrile: water (25:75 v/v)[10] |
| Detection | UV at 225 nm[8] | UV at 223 nm[9] | UV |
| Linearity Range | 5-30 µg/mL[8] | 2-18 µg/mL[9] | 0.15-3 µg/mL for each enantiomer[10] |
| Correlation Coefficient (r²) | 0.9999[8] | >0.99[9] | Not Specified |
| Limit of Detection (LOD) | 0.5805 µg/mL[8] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.7591 µg/mL[8] | Not Specified | 0.15 µg/mL[10] |
| Accuracy (% Recovery) | 101.10% ± 1.635%[8] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[8] | < 2%[9] | Not Specified |
Table 2: Mass Spectrometry (MS) Based Methods
| Parameter | GC-MS Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 (Arthis compound) | LC-MS/MS Method (Hair) |
| Principle | Gas-phase separation and mass analysis | Liquid-phase separation and tandem mass analysis | Liquid-phase separation and tandem mass analysis | Liquid-phase separation and tandem mass analysis |
| Sample Matrix | Urine[11] | Plasma[12] | Plasma[13] | Hair[14] |
| Extraction | t-butylmethyl ether (TBME) liquid-liquid extraction[11] | Solid-phase extraction (SPE)[12] | Protein precipitation followed by liquid-liquid extraction[13] | Overnight incubation in buffer[14] |
| Column | Not Specified | Ascentis® C18 (150mm × 4.6mm, 5µm)[12] | Waters symmetry, C18, 4.6 × 150 mm, 5 μm[13] | Not Specified |
| Mobile Phase | Not Applicable | Methanol, 2mM ammonium acetate, and glacial acetic acid (35:65:0.1% v/v/v)[12] | Formic acid, water, and acetonitrile[13] | Not Specified |
| Detection | Mass Spectrometry[11] | Tandem mass spectrometry with ESI (positive ion mode)[12] | Tandem mass spectrometry[13] | Tandem mass spectrometry[14] |
| Internal Standard | Not Specified | This compound-D5[12] | Arthis compound d-10[13] | Diazepam-d5[14] |
| Linearity Range | Not Specified | 30.8-8022.1 ng/mL[12] | 10–10,000 ng/mL[13] | 1 to 100 ng/mg[14] |
| Correlation Coefficient (r²) | Not Specified | >0.99[12] | >0.99[13] | 0.9997[14] |
| Limit of Detection (LOD) | 250 ng/ml[2] | 1 ng/mL[12] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 30.8 ng/mL[12] | 10 ng/mL[13] | 1 ng/mg |
| Accuracy (% Recovery) | 86-88%[2] | Within ±3.3% of nominal values[12] | Not Specified | Within 20% |
| Precision (%RSD) | Not Specified | < 3.1%[12] | Not Specified | < 20% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is based on a protein precipitation technique.[1]
Materials and Reagents:
-
Human plasma samples
-
This compound and this compound-d5 (internal standard) stock solutions (1 mg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound-d5 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma
This protocol utilizes a robust and sensitive method for the quantitative analysis of this compound.[1]
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)[1]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[1]
-
Injection Volume: 2 µL[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
This compound-d5: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
-
Protocol 3: GC-MS Analysis of this compound in Urine
This protocol describes the detection of unchanged this compound in human urine.[11]
Materials and Reagents:
-
Urine samples
-
t-butylmethyl ether (TBME)
-
Centrifuge tubes
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Collect urine specimens.
-
Perform a liquid-liquid extraction with t-butylmethyl ether (TBME).[11]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Inject an aliquot into the GC-MS system.
GC-MS Conditions:
-
Specific parameters for the GC column, temperature program, and MS detector should be optimized for the instrument in use. The analysis is performed without hydrolysis and derivatization steps.[11]
Enantioselective Analysis
The R- and S-enantiomers of this compound exhibit different pharmacokinetic profiles.[5] Therefore, chiral separation methods are important. Enantioselective HPLC methods have been developed for the quantification of this compound enantiomers in biological fluids.[5] These methods often utilize chiral stationary phases, such as polysaccharide-based columns, to achieve separation.[10] Capillary electrophoresis has also been employed for the enantioselective quantification of this compound.[5]
Conclusion
The analytical methods described provide a comprehensive toolkit for the detection and quantification of this compound in various laboratory settings. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For high-sensitivity and high-throughput applications, LC-MS/MS is the method of choice. For routine analysis in pharmaceutical quality control, HPLC-UV can be a cost-effective and reliable option. GC-MS serves as a valuable tool, particularly in forensic and anti-doping analysis. Proper method validation is essential to ensure accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel study of screening and confirmation of this compound, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of adrafinil and its main metabolite this compound in human hair. Self-administration study and interpretation of an authentic case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. greendoor.org [greendoor.org]
- 5. This compound.wiki [this compound.wiki]
- 6. Enantiomeric Separation and Determination of the Enantiomeric Impurity of Arthis compound by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Will this compound Show Up on a Drug Test? +Tips [jitsi.cmu.edu.jm]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An enantioselective assay for (+/-)-modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of arthis compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of adrafinil and its main metabolite this compound in human hair. Self-administration study and interpretation of an authentic case - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modafinil Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common administration routes for modafinin in preclinical research, with a focus on rodent models. Detailed protocols for oral and intraperitoneal administration are provided, along with a summary of pharmacokinetic data and an overview of the relevant signaling pathways.
Overview of Administration Routes
The choice of administration route in preclinical studies is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a drug. For modafinin, the most frequently employed routes in rodent research are oral (p.o.) and intraperitoneal (i.p.). Subcutaneous (s.c.) and intravenous (i.v.) routes are less common but have been reported.
Oral Administration (p.o.) is often preferred as it mimics the clinical route of administration in humans. It can be achieved through oral gavage or by incorporating the drug into palatable jellies to reduce stress.[1][2] Oral administration of modafinil has been shown to be effective in various behavioral and neurochemical studies.[3][4]
Intraperitoneal Injection (i.p.) is a common parenteral route in rodents that bypasses first-pass metabolism, often leading to higher bioavailability and a more rapid onset of action compared to oral administration. Numerous preclinical studies have utilized i.p. injection to investigate the effects of modafinin.[5][6][7][8]
Quantitative Data: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound following different administration routes in mice and rats. It is important to note that these values are compiled from different studies and direct cross-study comparisons should be made with caution due to variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Tmax (h) | Cmax (mg/L) | AUC (mg·L⁻¹·h) | Reference |
| 120 | 1.00 | 41.34 | 142.22 | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Reference |
| Not Specified | 55.8 | Not Specified | [10] |
| 200 (Humans) | 40-65 | 2-4 |
Note: Human pharmacokinetic data is included for comparative context.
Experimental Protocols
Protocol for Oral Gavage Administration in Rodents
Objective: To administer a precise dose of modafinin directly into the stomach of a mouse or rat.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% gum arabic in 0.9% NaCl[5], 0.5% carboxymethylcellulose in saline[6])
-
Weighing scale
-
Mortar and pestle (if starting with tablets)
-
Magnetic stirrer and stir bar
-
Appropriately sized gavage needles (e.g., 18-gauge for rats, 20-22 gauge for mice)[3]
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals. A common administration volume is 10 ml/kg.[3][5]
-
If using tablets, crush them to a fine powder using a mortar and pestle.
-
Weigh the appropriate amount of this compound powder.
-
Gradually add the vehicle to the powder while stirring to create a homogenous suspension. Use a magnetic stirrer for thorough mixing.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the animal. For a mouse, this can be done by scruffing the neck and back skin. For a rat, a firmer grip around the shoulders is needed.
-
Measure the correct length of the gavage needle by holding it alongside the animal, with the tip extending from the mouth to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
-
Slowly dispense the suspension into the stomach.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol for Intraperitoneal (i.p.) Injection in Rodents
Objective: To administer this compound into the peritoneal cavity for rapid absorption.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% gum arabic and 0.9% NaCl[5], saline with Tween 80[7], Dimethyl sulfoxide (DMSO))
-
Weighing scale
-
Vortex mixer or sonicator
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Calculate the required amount of this compound and vehicle. A typical injection volume is 10 ml/kg.[5]
-
Weigh the this compound and dissolve or suspend it in the chosen vehicle. Vigorous vortexing or sonication may be necessary to achieve a uniform suspension.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the correct injection volume.
-
Restrain the animal securely. For a mouse, scruff the neck and lift the animal, allowing the hindlimbs to hang. For a rat, a two-handed grip is often used, with one hand securing the head and shoulders and the other supporting the hindquarters.
-
Tilt the animal slightly, with the head pointing downwards.
-
The injection site is typically in the lower abdominal quadrant, off the midline to avoid the bladder and major blood vessels.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn into the syringe.
-
Slowly inject the this compound solution/suspension.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action is complex and not fully elucidated, but it is known to modulate several neurotransmitter systems. It primarily acts as a weak dopamine reuptake inhibitor by binding to the dopamine transporter (DAT). This leads to an increase in extracellular dopamine levels, particularly in the nucleus accumbens and prefrontal cortex. Additionally, this compound influences other neurotransmitter systems, including decreasing GABAergic transmission and increasing glutamatergic, noradrenergic, and histaminergic signaling.
Caption: this compound's signaling cascade.
General Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of this compound.
Caption: Preclinical this compound study workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. pure.ul.ie [pure.ul.ie]
- 6. pure.ul.ie [pure.ul.ie]
- 7. researchgate.net [researchgate.net]
- 8. [Pharmacokinetics--pharmacodynamics of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing Appropriate Modafinil Dosage in Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Modafinil is a wakefulness-promoting agent approved for treating sleep disorders like narcolepsy.[1][2] Beyond its clinical use, it is extensively studied in preclinical rodent models for its effects on wakefulness, cognitive enhancement, and potential therapeutic applications in neuropsychiatric disorders. Establishing an appropriate dosage is critical for the validity and reproducibility of such studies, as this compound's effects are dose-dependent and vary with the intended outcome. These notes provide a comprehensive guide to selecting this compound dosages in rats based on published literature, detailing effective dose ranges, administration protocols, and the underlying neurobiological pathways.
Recommended Dosage Ranges & Data Summary
The optimal dosage of this compound in rats is contingent on the research question, the route of administration, and the specific behavioral or physiological endpoint being measured. Generally, lower doses are employed for cognitive enhancement studies, while higher doses are required to robustly promote wakefulness.
Table 1: this compound Dosages for Wakefulness Promotion in Rats
| Dosage (mg/kg) | Route of Admin. | Rat Strain | Key Findings / Test Paradigm | Reference |
| 30, 100, 300 | i.p. | Wistar | Dose-dependently increased EEG wake time and duration. Did not cause rebound hypersomnolence. | [3] |
| 30, 100, 300 | i.p. | WKY | Arthis compound (R-enantiomer) dose-dependently increased time spent awake. | [4] |
| 100 | i.p. | Not Specified | Produced a significant wake-enhancing effect as measured by cortical EEG. | [5] |
| 75 - 600 | Not Specified | Not Specified | Elicited an outright increase in locomotor activity. | [6] |
Table 2: this compound Dosages for Cognitive Enhancement in Rats
| Dosage (mg/kg) | Route of Admin. | Rat Strain | Key Findings / Test Paradigm | Reference |
| 1, 5, 10 | i.p. | Sprague-Dawley | Significantly decreased working memory errors in the Radial Arm Maze (RAM). | [7][8] |
| 3, 10 | Not Specified | Not Specified | Improved performance in a stop-signal reaction time task (doses of 30 or 100 mg/kg were less effective). | [7] |
| 8, 16, 32 | i.p. | Not Specified | 16 mg/kg produced optimal working memory performance in a T-maze under non-stress conditions. | [2] |
| 75 | p.o. | Wistar | Improved retention memory in the Morris Water Maze. | [9] |
| 200, 300 | i.p. | Sprague-Dawley | Chronic administration significantly improved learning performance in a Y-maze task. | [10][11][12] |
| 300 (chronic) | p.o. | Wistar | Chronic administration impaired memory related to habituation and recognition and increased oxidative stress. | [13] |
Table 3: this compound Dosages for Other Applications (e.g., Neuroprotection, Addiction Models)
| Dosage (mg/kg) | Route of Admin. | Rat Strain | Key Findings / Test Paradigm | Reference |
| 30, 100 | Not Specified | Long-Evans | Chronic treatment attenuated relapse to a methamphetamine-paired context and cue-induced reinstatement. | [14] |
| 20 - 600 | p.o. | Sprague-Dawley | Dose-dependently facilitated intracranial self-stimulation (ICSS), indicating abuse potential. | [15][16] |
| 300 | p.o. | Wistar | Increased locomotor activity and lipid/protein damage in specific brain regions (amygdala, hippocampus). | [17] |
Key Signaling Pathways and Mechanisms of Action
This compound's mechanism of action is distinct from typical psychostimulants. Its effects are mediated through a complex interaction of several neurotransmitter systems. The primary mechanism is believed to be a weak inhibition of the dopamine transporter (DAT), which increases synaptic dopamine levels.[7][8][18][19] Additionally, this compound modulates the orexin and histamine systems, which are crucial for maintaining arousal.[20][21] It has been shown to increase histamine release via orexinergic neurons.[20][21] this compound also decreases GABAergic inhibitory neurotransmission and enhances glutamatergic excitatory signals in various brain regions.[10][18][22]
Caption: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Protocol 3.1: General Dosing and Administration
Vehicle Preparation: this compound is poorly soluble in water. A common vehicle is 0.25% methylcellulose or a solution of Dimethyl Sulfoxide (DMSO) followed by dilution in saline.[3][7] Ensure the final concentration of DMSO is non-toxic. For oral administration, this compound can be suspended in water or administered via palatable jellies to reduce stress.[6][13]
Administration Routes:
-
Intraperitoneal (i.p.) Injection: The most common route in research, providing rapid systemic absorption. Injections are typically administered 30 minutes prior to behavioral testing.[7]
-
Oral Gavage (p.o.): Allows for precise oral dosing but can be stressful for the animal. Oral bioavailability in rats has been calculated at 55.8%.[23] The time to peak plasma concentration is approximately 2-4 hours.[2]
-
Palatable Jelly: A voluntary, stress-free oral administration method that shows comparable brain tissue concentration to oral gavage.[6][24]
Caption: General experimental workflow for a this compound dose-response study in rats.
Protocol 3.2: Assessing Cognitive Enhancement using the Radial Arm Maze (RAM)
The RAM task is used to assess spatial working and reference memory.[7]
-
Apparatus: An elevated central platform with eight arms radiating outwards. Food rewards (e.g., sucrose pellets) can be placed at the end of some or all arms.
-
Procedure:
-
Habituation: Allow rats to freely explore the maze for 10-15 minutes per day for 2-3 days.
-
Training: Place a food reward at the end of each of the eight arms. Place the rat in the central platform and allow it to explore until all eight rewards have been consumed or a set time (e.g., 10 minutes) has elapsed.
-
Drug Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the daily training session.[7] Continue for a set number of days (e.g., 10 days).[7][8]
-
-
Parameters Measured:
-
Working Memory Errors (WMEs): Re-entry into an arm from which the reward has already been collected within the same trial.[7]
-
Reference Memory Errors (RMEs): Entry into an arm that is never baited (if using a mixed working/reference memory paradigm).
-
Latency: Time taken to consume all rewards.
-
Protocol 3.3: Assessing Wakefulness using EEG/EMG
This is the gold standard for objectively measuring sleep-wake states.
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the cortex for electroencephalogram (EEG) recording.
-
Implant wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording to measure muscle tone.
-
Allow for a recovery period of at least 7 days.
-
-
Procedure:
-
Connect the rat to a recording tether in a sound-attenuated chamber with a controlled light-dark cycle (e.g., 12:12).
-
Record baseline sleep-wake patterns for at least 24-48 hours.
-
Administer this compound (e.g., 30, 100, or 300 mg/kg, i.p.) or vehicle at a specific time (e.g., 5 hours after lights-on).[3]
-
Record EEG/EMG continuously for at least 24 hours post-injection.
-
-
Parameters Measured:
-
Total Wake Time: Minutes or percentage of time spent awake.
-
Wake Episode Duration: Average length of continuous waking bouts.
-
Sleep Latency: Time from injection to the first consolidated sleep bout.
-
Rebound Hypersomnolence: A significant increase in sleep above baseline levels following the drug's primary effect period.[3]
-
Logical Relationships: Dosage, Route, and Effect
The choice of dose and administration route directly influences the observed outcome. Oral administration generally requires higher doses to achieve effects comparable to intraperitoneal injection due to first-pass metabolism and lower bioavailability.[15][23] Lower dose ranges tend to selectively engage neurochemical systems underlying cognition, while higher doses produce a more robust and widespread activation of arousal systems.
Caption: Relationship between dosage, administration route, and primary effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. This compound induces wakefulness without intensifying motor activity or subsequent rebound hypersomnolence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arthis compound, the R-enantiomer of this compound: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Oral dosing of rodents using a palatable tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Vigilance Promoting Drugs this compound and Caffeine on Cognition Enhancing Activities in Wistar Albino Rats-A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of this compound on memory and brain oxidative stress: contrasting effects of acute and chronic administration in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic this compound effects on drug-seeking following methamphetamine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral this compound Facilitates Intracranial Self-Stimulation in Rats: Comparison to Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral this compound facilitates intracranial self-stimulation in rats: comparison with methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Action of this compound – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Action of this compound through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Modafinil using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil is a wakefulness-promoting agent prescribed for the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Accurate and robust quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[1][2]
These application notes provide detailed protocols for the quantification of this compound in human plasma using LC-MS/MS. The methodologies described herein cover various sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, offering a comprehensive guide for researchers in the field. The use of a stable isotope-labeled internal standard, such as this compound-d5, is strongly recommended to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of this compound in human plasma. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d5 (internal standard, ISTD)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Blank human plasma (with K3EDTA as anticoagulant)
-
SPE cartridges (e.g., Agilent Bond Elut Plexa)
-
Ethyl acetate (HPLC grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound and this compound-d5 in methanol to prepare separate 1 mg/mL stock solutions.[3]
-
Store stock solutions at 2-8°C.[2] Stock solutions of this compound and its internal standard have been found to be stable at refrigerator temperature for at least 23 days.
-
-
Working Solutions:
-
Prepare working solutions of this compound by serial dilution of the stock solution with a 50:50 methanol-water mixture to create calibration standards and quality control (QC) samples.[2]
-
Prepare the internal standard working solution by diluting the this compound-d5 stock solution with methanol-water (50:50, v/v) to a suitable concentration (e.g., 500 ng/mL).
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking blank human plasma with the this compound working solutions to achieve a desired concentration range (e.g., 30.8 to 8022.1 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner using a separate weighing of the this compound stock solution.
-
Sample Preparation Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 100 µL of the internal standard working solution prepared in acetonitrile.[2]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE)
This method provides cleaner extracts, reducing matrix effects and improving sensitivity.
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/1cc) according to the manufacturer's instructions.[3]
-
Load 100 µL of the plasma sample (to which the internal standard has been added) onto the cartridge.[3]
-
Wash the cartridge with an appropriate solvent to remove interferences.[3]
-
Elute the analyte and internal standard with methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic technique for sample cleanup.
-
To a suitable volume of plasma, add the internal standard.
-
Add a buffer solution to adjust the pH (e.g., phosphate buffer to pH 7.0).[4]
-
Add an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex to extract the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the quantification of this compound. These parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1100 HPLC or equivalent[4] |
| Column | Ascentis® C18 (150 mm × 4.6 mm, 5 µm) or UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 2mM ammonium acetate with 0.1% glacial acetic acid in water or 0.1% formic acid in water[2] |
| Mobile Phase B | Methanol or Acetonitrile[2] |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 2 - 10 µL[2] |
| Elution | Isocratic or Gradient[2] |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API-3200)[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| MRM Transitions | This compound: m/z 274.2 → 167.0; this compound-d5: m/z 279.1 → 172.2 |
| Source Temperature | 150 - 400°C[2] |
| Capillary Voltage | 3.1 - 5.5 kV[2] |
Data Presentation
The following tables summarize the quantitative data from various validated LC-MS/MS methods for this compound quantification.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | This compound | Rat Plasma | > 91% | 93 - 102% | [5] |
| Solid-Phase Extraction | This compound | Human Plasma | Consistent | Minimal | |
| Liquid-Liquid Extraction | This compound | Human Urine | 101.2 ± 5.4 | Not specified | [4] |
| Liquid-Liquid Extraction | Arthis compound | Human Plasma | 70.6 ± 0.96 | Not specified | [6] |
Table 2: Summary of Validated LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | This compound | Arthis compound | This compound |
| Internal Standard | This compound-d5 | Arthis compound-d10 | Midazolam |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 30.8 - 8022.1 | 10 - 10,000 | 1 - 2000 |
| LLOQ (ng/mL) | 30.8 | 10 | 1 |
| Intra-day Precision (%RSD) | < 3.1% | Not Specified | < 15% |
| Inter-day Precision (%RSD) | < 3.1% | Not Specified | < 15% |
| Intra-day Accuracy (%) | ± 3.3% | Not Specified | 86 - 104% |
| Inter-day Accuracy (%) | ± 3.3% | Not Specified | 90 - 103% |
| Reference | [7] | [5] |
Signaling Pathways and Logical Relationships
The quantification of this compound by LC-MS/MS follows a logical workflow from sample receipt to final concentration determination. The use of an internal standard is a critical component of this process, ensuring the reliability of the results.
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and reliable approach for the quantification of this compound in biological matrices. The choice of sample preparation technique will depend on the specific requirements of the study, such as throughput, required sensitivity, and matrix complexity. Proper method validation is crucial to ensure data quality and regulatory compliance. The protocols and data presented here serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel study of screening and confirmation of this compound, adrafinil and their metabolite modafinilic acid under EI-GC-MS and ESI-LC-MS-MS ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of arthis compound in human plasma by liquid chromatography-electrospray mass spectrometry: Application to a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Modafinil in Studies of Sleep-Deprived Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for utilizing modafinil in preclinical and clinical research settings investigating the effects of sleep deprivation. The following sections detail experimental protocols, summarize quantitative outcomes, and illustrate the proposed signaling pathways of this compound's action.
Preclinical Studies in Animal Models
Experimental Protocols
1.1.1 Sleep Deprivation Models
A common method for inducing sleep deprivation in rodents is the modified treadmill method.
-
Apparatus: A treadmill apparatus with multiple lanes, where the speed and rest intervals can be precisely controlled.
-
Procedure: Mice or rats are placed on the treadmill, which is set to a slow speed (e.g., 2.5 m/min) with intermittent periods of running (e.g., 3 seconds) and resting (e.g., 12 seconds). This constant need for minor motor activity prevents the animals from falling asleep. The total duration of sleep deprivation can vary, with studies often employing 48 to 72 hours of continuous deprivation.[1]
-
Control Group: A control group of animals should be housed in the same environment without the treadmill being activated, allowing for normal sleep-wake cycles. An additional control group receiving this compound without sleep deprivation can also be included to isolate the effects of the drug itself.[1]
1.1.2 this compound Administration
-
Dosage: this compound is typically administered intragastrically. Effective doses in mice have been reported to range from 6.5 mg/kg to 26 mg/kg.[1] A commonly used dose is 13 mg/kg.[1] In rats, doses of 100 mg/kg and 200 mg/kg have been used to assess effects on memory.[2]
-
Timing: this compound or a vehicle (e.g., normal saline) is typically administered daily for the duration of the sleep deprivation protocol.[1]
1.1.3 Behavioral and Cognitive Assessments
-
Morris Water Maze (MWM): This task is widely used to assess spatial learning and memory in rodents.
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water over several days. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention. Sleep-deprived mice typically show impaired performance, which can be ameliorated by this compound treatment.[1]
-
-
Inhibitory Avoidance Task: This task assesses fear-motivated memory. Rats are placed in a chamber with a light and a dark compartment. Upon entering the dark compartment, they receive a mild footshock. Memory is assessed by the latency to re-enter the dark compartment at a later time. This compound has been shown to prevent the memory impairment induced by sleep deprivation in this task.[2]
Quantitative Data Summary
| Animal Model | Sleep Deprivation Duration | This compound Dosage | Key Findings | Reference |
| C57BL/6 Mice | 72 hours | 13 mg/kg (intragastrically) | Alleviated learning and memory impairment in the Morris Water Maze.[1] | [1] |
| C57BL/6 Mice | 48 hours | Not specified | Inhibited excessive autophagy and apoptosis in hippocampal neurons.[3] | [3] |
| Rats | Not specified | 100 mg/kg | Prevented inhibitory avoidance memory deficit.[2] | [2] |
Clinical Studies in Human Subjects
Experimental Protocols
2.1.1 Sleep Deprivation Protocols
-
Total Sleep Deprivation: Subjects are kept awake for extended periods, ranging from 36 to 85 hours.[4][5] During this time, they are typically monitored in a controlled laboratory setting to ensure wakefulness.
-
Shift Work Simulation: This protocol simulates the sleep disruption experienced by shift workers. For example, emergency physicians have been studied after overnight shifts to assess the impact of this compound on cognitive performance.[6]
2.1.2 this compound Administration
-
Dosage: Single oral doses of this compound are commonly used, with dosages ranging from 100 mg to 400 mg.[4][7] A 200 mg dose is frequently employed.[5][8][9] Repeated dosing schedules, such as 200 mg every 8 hours, have also been used in studies with prolonged sleep deprivation.[4]
-
Timing: The timing of administration is critical. In total sleep deprivation studies, this compound is often administered after a significant period of wakefulness (e.g., after 41.5 hours) to assess its restorative effects.[7] In shift work simulations, it may be given after the overnight shift.[6]
2.1.3 Cognitive and Alertness Assessments
A battery of standardized tests is used to objectively measure cognitive performance and alertness.
-
Psychomotor Vigilance Task (PVT): A sensitive measure of sustained attention, where subjects respond to a visual stimulus that appears at random intervals. This compound has been shown to improve PVT response speed in sleep-deprived individuals.[4]
-
Serial Reaction Time Task: Assesses visuomotor skill learning and reaction time.
-
Logical Reasoning Task: Measures higher-order cognitive functions.[4]
-
Working Memory Tasks: (e.g., N-back task) to assess the ability to hold and manipulate information. This compound has been found to enhance working memory performance, particularly at intermediate task difficulty.[8]
-
Subjective Ratings: Visual analog scales are used to assess subjective feelings of alertness, fatigue, and motivation.[6][10]
Quantitative Data Summary
| Study Population | Sleep Deprivation Duration | This compound Dosage | Key Cognitive/Alertness Findings | Reference |
| Healthy Adults | 54.5 hours | 200 mg, 400 mg | Significantly improved performance and alertness compared to placebo.[7] | [7] |
| Healthy Adults | 64 hours | 300 mg (repeated doses) | Improved performance on serial reaction time and logical reasoning tasks.[4] | [4] |
| Healthy Male Doctors | 1 night | 200 mg | Improved working memory, planning, and decision-making; no improvement in clinical psychomotor performance.[9] | [9] |
| Healthy Men | 36 hours | 200 mg | Improved performance in low-performing individuals on a memory and search task (MTS) and the PVT.[5] | [5] |
| Healthy Adults | 40 hours (in warm environment) | 100 mg (3 doses/24 hr) | Largely eliminated the cognitive performance reduction induced by sleep loss.[10] | [10] |
Proposed Signaling Pathways and Mechanisms of Action
This compound's wake-promoting and cognitive-enhancing effects are believed to be mediated through a complex interplay of various neurotransmitter systems and intracellular signaling pathways.
Neurotransmitter Modulation
This compound influences several key neurotransmitter systems in the brain:
-
Dopamine (DA): this compound inhibits the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels.[11] This action is considered a primary mechanism for its wake-promoting effects.
-
Norepinephrine (NE): It increases the release of norepinephrine in brain regions like the hypothalamus, contributing to enhanced arousal and alertness.[11]
-
Serotonin (5-HT): this compound's effects on the serotonin system are less direct but may involve modulation of serotonin receptors and indirect increases in serotonin levels.[11]
-
Glutamate and GABA: this compound increases the release of the excitatory neurotransmitter glutamate and decreases the levels of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[11] This shift towards excitation further promotes wakefulness.
Caption: this compound's modulation of key neurotransmitter systems.
Intracellular Signaling Pathways
Recent research has begun to uncover the intracellular signaling pathways that may underlie this compound's neuroprotective and cognitive-enhancing effects in the context of sleep deprivation.
-
PI3K/Akt/mTOR Pathway: this compound has been shown to activate the PI3K/Akt/mTOR signaling pathway in hippocampal neurons.[3] This pathway is crucial for cell survival and plasticity. By activating this pathway, this compound may inhibit excessive autophagy and apoptosis (programmed cell death) that can be triggered by sleep deprivation.[3]
-
Inflammasome Inhibition: Sleep deprivation can induce neuroinflammation. Studies in mice suggest that this compound can attenuate the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[1] This action reduces the production of pro-inflammatory cytokines like IL-1β and may contribute to the preservation of cognitive function.[1]
-
BDNF Upregulation: this compound treatment has been associated with an increase in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus.[1] BDNF is a critical protein for synaptic plasticity, learning, and memory.
References
- 1. This compound Reduces Neuronal Pyroptosis and Cognitive Decline After Sleep Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Inhibitory Avoidance Memory Deficit Induced by Sleep Deprivation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects hippocampal neurons by suppressing excessive autophagy and apoptosis in mice with sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reversal of cognitive deficits during sleep loss (Chapter 5) - Sleep Deprivation, Stimulant Medications, and Cognition [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Cognitive performance following this compound versus placebo in sleep-deprived emergency physicians: a double-blind randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maintaining alertness and performance during sleep deprivation: this compound versus caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aasm.org [aasm.org]
- 9. Effect of pharmacological enhancement on the cognitive and clinical psychomotor performance of sleep-deprived doctors: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
Protocol for Assessing Modafinil's Effect on Working Memory
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the effects of modafinil on working memory. It includes detailed methodologies for key experimental paradigms, a summary of quantitative data from relevant studies, and visualizations of the underlying neurobiological pathways and experimental workflow.
Introduction
This compound is a wakefulness-promoting agent approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. It is also used off-label as a cognitive enhancer. Its potential to improve working memory has been a subject of considerable research. This protocol outlines a standardized approach to evaluate the efficacy of this compound on this critical cognitive function.
Working memory is a limited-capacity system for temporary storage and manipulation of information for complex tasks such as learning, reasoning, and comprehension. Key brain regions, including the prefrontal cortex and hippocampus, are central to working memory function. This compound is thought to enhance working memory by modulating the activity of several neurotransmitter systems in these areas, primarily dopamine, norepinephrine, glutamate, and GABA.[1][2][3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on working memory using various cognitive tasks.
Table 1: N-Back Task Performance with this compound
| Study Population | This compound Dose | Sample Size (n) | Task | Key Findings | Statistical Significance |
| Methamphetamine-Dependent Individuals (Low Performers) | 400 mg/day for 3 days | 6 | 1-Back & 2-Back | Significant increase in response accuracy. | p ≤ 0.05 (1-Back), p ≤ 0.01 (2-Back) |
| Healthy, Sleep-Deprived Men | 200 mg (single dose) | 8 | 1-, 2-, & 3-Back | Improved performance at intermediate (2-Back) difficulty. | Not specified |
Table 2: Digit Span Task Performance with this compound
| Study Population | This compound Dose | Sample Size (n) | Task | Key Findings | Statistical Significance |
| Healthy Student Volunteers | 100 mg (single dose) | 60 (total) | Digit Span Forward & Backward | Improved performance in both forward and backward recall. | Not specified |
Table 3: Cambridge Neuropsychological Test Automated Battery (CANTAB) Performance with this compound
| Study Population | This compound Dose | Sample Size (n) | Task | Key Findings | Statistical Significance |
| Patients with Remitted Depression | 200 mg (single dose) | 60 (total) | Spatial Working Memory (SWM) | Trend for fewer errors overall. | p = 0.08 |
| Patients with Remitted Depression | 200 mg (single dose) | 58 (total) | Pattern Recognition Memory (PRM) | No significant effect. | Not specified |
Experimental Protocols
N-Back Task
Objective: To assess the updating and maintenance components of working memory.
Materials:
-
Computer with task presentation software (e.g., PsyToolkit, E-Prime)
-
Response keypad
Procedure:
-
Participants are presented with a continuous sequence of stimuli (e.g., letters, numbers, or spatial locations) on a computer screen.
-
For each stimulus, the participant must decide if it is the same as the one presented 'n' trials previously. The value of 'n' can be adjusted to vary the difficulty (e.g., 1-back, 2-back, 3-back).
-
Participants indicate their response ("match" or "no match") by pressing a designated key on the keypad.
-
Stimuli are typically presented for a short duration (e.g., 500 ms) with a longer inter-stimulus interval (e.g., 2000-2500 ms) during which the response is recorded.
-
The task is usually divided into blocks of trials for each 'n' condition.
Data Analysis:
-
Primary outcome measures are accuracy (percentage of correct responses) and reaction time for correct responses.
-
Signal detection measures (d' for sensitivity and c for response bias) can also be calculated.
Digit Span Task
Objective: To measure verbal short-term and working memory capacity.
Materials:
-
A quiet room free from distractions.
-
A pre-recorded or computer-generated list of random digit sequences of increasing length.
Procedure:
-
Digits Forward:
-
The examiner reads a sequence of digits to the participant at a rate of one digit per second.
-
The participant is instructed to repeat the sequence verbatim.
-
The length of the digit sequence is progressively increased.
-
The test is discontinued after the participant fails to recall two consecutive sequences of the same length.
-
-
Digits Backward:
-
The examiner reads a sequence of digits to the participant.
-
The participant is instructed to repeat the sequence in reverse order.
-
The length of the digit sequence is progressively increased.
-
The test is discontinued after the participant fails to recall two consecutive sequences of the same length.
-
Data Analysis:
-
The primary outcome is the "span," which is the longest sequence of digits the participant can correctly recall.
-
Separate spans are calculated for Digits Forward and Digits Backward.
CANTAB: Spatial Span
Objective: To assess visuospatial working memory capacity.
Materials:
-
Computer with CANTAB software and a touch-sensitive screen.
Procedure:
-
A series of white squares are displayed on the screen.
-
Some of the squares briefly change color in a specific sequence.
-
The participant is required to touch the squares that changed color in the same sequence.
-
The number of squares in the sequence increases with each correct trial, starting from two and going up to a maximum of nine.
-
The task has both a forward and a backward recall version.
Data Analysis:
-
Primary outcome measures include span length (the longest sequence correctly recalled), number of errors, and response latency.
CANTAB: Pattern Recognition Memory (PRM)
Objective: To assess visual pattern recognition memory.
Materials:
-
Computer with CANTAB software and a touch-sensitive screen.
Procedure:
-
The participant is presented with a series of 12 abstract visual patterns, one at a time.
-
In the recognition phase, the participant is shown a pair of patterns: one they have seen before and a novel one.
-
The participant must touch the pattern they have previously seen.
-
This is repeated for all 12 patterns.
-
A second phase with new patterns can be administered immediately or after a delay.
Data Analysis:
-
The primary outcome is the percentage of correct recognitions.
Visualizations
This compound's Signaling Pathways in Working Memory
Caption: this compound's neurochemical effects on working memory.
Experimental Workflow for Assessing this compound's Effect on Working Memory
Caption: A typical clinical trial workflow for cognitive assessment.
Conclusion
This protocol provides a standardized framework for researchers and clinicians to assess the effects of this compound on working memory. By employing validated cognitive tasks and adhering to a rigorous experimental design, it is possible to obtain reliable and comparable data on the cognitive-enhancing properties of this compound. The provided visualizations offer a concise overview of the underlying neurobiology and the logical flow of a clinical trial, aiding in the design and interpretation of future studies in this area.
References
- 1. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greendoor.org [greendoor.org]
- 3. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances cognitive, but not emotional conflict processing via enhanced inferior frontal gyrus activation and its communication with the dorsomedial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Frameworks for the Investigation of Modafinil in Human Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Modafinil, a wakefulness-promoting agent, is increasingly utilized in off-label contexts for cognitive enhancement. Its use in human research, particularly in healthy, non-sleep-deprived individuals, presents a unique set of ethical challenges. These application notes provide a comprehensive overview of the critical ethical considerations, offering detailed protocols for the responsible conduct of research involving this compound. The subsequent sections will delve into the principles of informed consent, risk/benefit assessment, participant recruitment, and data privacy, alongside structured data on the prevalence of off-label use, cognitive effects, and reported side effects.
Ethical Principles in this compound Research
The ethical landscape of pharmacological cognitive enhancement research is complex, necessitating a robust framework to ensure participant safety and scientific integrity. Key ethical pillars to consider include:
-
Beneficence and Non-maleficence: Researchers must strive to maximize potential benefits while minimizing potential harm to participants. This involves a thorough understanding of this compound's pharmacological profile and its potential short-term and long-term effects.
-
Autonomy and Informed Consent: Participants must have the capacity to make a voluntary and informed decision about their involvement in the research. This process is particularly critical in cognitive enhancement studies where the line between therapy and enhancement can be blurred.
-
Justice: The selection of research participants should be equitable, avoiding the exploitation of vulnerable populations. There are also broader societal implications to consider regarding fair access to cognitive-enhancing technologies should they prove effective and safe.[1]
-
Data Privacy and Confidentiality: The sensitive nature of data collected in cognitive enhancement research requires stringent protocols to protect participant anonymity and the confidentiality of their information.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various studies on this compound. This information is crucial for Institutional Review Boards (IRBs) and researchers in assessing the risk/benefit profile of proposed studies.
Table 1: Prevalence of Off-Label this compound Use for Cognitive Enhancement
| Population | Prevalence of Lifetime Off-Label Use | Source(s) |
| General Population (Various Countries) | 3% - 5% | [2] |
| University Students (Switzerland) | 7% - 9% | [2] |
| UK University Students (this compound specific) | 9.9% | [3] |
| United States | Highest use of stimulant drugs for cognitive enhancement | [2] |
| United Kingdom | Highest use of this compound for cognitive enhancement | [2] |
| Estimated Off-Label Prescriptions (US, 2004) | ~90% | [2][4] |
Table 2: Reported Side Effects of this compound in Human Research
| Side Effect | Incidence in this compound Group | Incidence in Placebo Group | Source(s) |
| Headache | 34% | 23% | [5] |
| Nausea | 11% | 3% | [5] |
| Insomnia | Not specified | Not specified | [6] |
| Anxiety | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified | [6][7] |
| Dizziness | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified | [6] |
| Diarrhea | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified | |
| Nervousness | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified | |
| Rhinitis | Reported, but incidence not consistently quantified | Reported, but incidence not consistently quantified |
Note: Incidence rates can vary depending on the study population, dosage, and duration of use.
Table 3: Effects of this compound on Cognitive Domains in Healthy, Non-Sleep-Deprived Adults
| Cognitive Domain | Effect Size (g) | Finding | Source(s) |
| Overall Cognition | 0.10 | Small but significant positive effect | [1][8] |
| Attention | Not statistically significant in some meta-analyses | Mixed results, some studies show improvement | [1] |
| Executive Functioning | Not specified | Potential for improvement in complex tasks | [6][7] |
| Memory | Not statistically significant in some meta-analyses | Mixed results, some studies show improvement | [1][9] |
| Processing Speed | 0.2 | Largest effect among cognitive domains | [1] |
Note: The cognitive-enhancing effects of this compound are generally considered modest in healthy, non-sleep-deprived individuals and can be influenced by the complexity of the task.[10]
Experimental Protocols
The following protocols are designed to provide a framework for conducting ethical and scientifically rigorous research on this compound for cognitive enhancement in healthy adults.
Protocol: Participant Recruitment and Screening
Objective: To ensure the recruitment of a suitable and non-vulnerable participant population.
Methodology:
-
Inclusion Criteria:
-
Healthy adults (e.g., 18-45 years old).
-
Provide written informed consent.
-
Normal or corrected-to-normal vision and hearing.
-
Fluent in the language of the study.
-
Stable medication regimen for at least 7 days prior to the study, if applicable.[11]
-
-
Exclusion Criteria:
-
History of significant psychiatric or neurological disorders.
-
History of substance abuse or dependence.
-
Current use of any psychoactive medications.
-
Cardiovascular conditions (e.g., hypertension).
-
Pregnancy or lactation.
-
Known hypersensitivity to this compound.
-
-
Recruitment Methods:
-
Utilize IRB-approved advertisements (e.g., flyers, online postings).
-
Avoid coercive language or undue inducement.
-
Clearly state the purpose of the study is research and not treatment.
-
Protocol: Informed Consent Process
Objective: To ensure participants fully understand the nature of the research, potential risks and benefits, and their right to withdraw.
Methodology:
-
Consent Form Content:
-
Clearly state the study's purpose, procedures, and duration.
-
Detail all potential risks and side effects of this compound, including those listed in Table 2.
-
Explain that the long-term effects of this compound in healthy individuals are not fully known.[7]
-
Describe any potential benefits to the participant or society.
-
State that participation is voluntary and the participant can withdraw at any time without penalty.
-
Explain confidentiality and data protection measures.
-
Provide contact information for the principal investigator and the IRB.
-
-
Consent Procedure:
-
The informed consent discussion should be conducted by a qualified member of the research team.
-
Use clear and understandable language, avoiding technical jargon.
-
Provide ample opportunity for the participant to ask questions.
-
Ensure the participant has adequate time to consider their decision.
-
Obtain written, signed consent before any study procedures are initiated.
-
Protocol: Drug Administration and Dosing
Objective: To administer this compound in a safe and controlled manner.
Methodology:
-
Dosage:
-
Typical single doses used in research with healthy adults range from 100 mg to 200 mg.[12]
-
The specific dose should be justified in the study protocol and approved by the IRB.
-
-
Administration:
-
Monitoring:
-
Monitor participants for any adverse events throughout the study.
-
Have a clear plan for managing any potential side effects.
-
Protocol: Cognitive Assessment
Objective: To objectively measure the effects of this compound on cognitive performance.
Methodology:
-
Test Battery Selection:
-
Utilize a battery of validated and standardized neuropsychological tests.
-
Examples of commonly used tests include:
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): Assesses various cognitive domains including memory, attention, and executive function.[14]
-
MATRICS Consensus Cognitive Battery (MCCB): Another comprehensive battery, though some studies suggest CANTAB may be more sensitive to this compound's effects.[14]
-
Digit Span Test: Measures short-term verbal memory.[12]
-
Visual Pattern Recognition Memory Test: Assesses visual memory.[12]
-
Stop-Signal Reaction Time Task: Measures response inhibition.[12]
-
-
-
Testing Procedure:
-
Administer the cognitive tests at baseline (before drug administration) and at specified time points after drug administration.
-
Ensure a standardized and quiet testing environment.
-
Counterbalance the order of tests to control for practice effects.
-
Visualizations
Signaling Pathway of this compound (Simplified)
Caption: Simplified signaling pathway of this compound's effects on neurotransmitters.
Ethical Review Workflow for this compound Research
Caption: Workflow for the ethical review process in this compound research.
Logical Relationship of Ethical Considerations
Caption: Interconnectedness of key ethical considerations in this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroethical issues in cognitive enhancement: this compound as the example of a workplace drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence of the use of prescription stimulants as “study drugs” by UK university students: A brief report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitallibrary.vassar.edu [digitallibrary.vassar.edu]
- 5. Evaluation of the Safety of this compound for Treatment of Excessive Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 7. greendoor.org [greendoor.org]
- 8. The Efficacy of this compound as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Improves Episodic Memory and Working Memory Cognition in Patients With Remitted Depression: A Double-Blind, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ox.ac.uk [ox.ac.uk]
- 11. This compound for Cognition in Healthy Subjects · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial | Psychological Medicine | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Modafinil Tolerance and Sensitization in Lab Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating modafinil tolerance and sensitization in laboratory animals. The information is designed to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound tolerance and sensitization in preclinical models?
A1: Tolerance and sensitization are two opposing phenomena observed with repeated drug administration.
-
Tolerance refers to a diminished response to a drug after repeated exposure. In the context of this compound, this could manifest as a decrease in its wake-promoting or cognitive-enhancing effects over time, requiring higher doses to achieve the same outcome.
-
Sensitization , also known as reverse tolerance, is an amplified response to a drug following repeated administration. With this compound, this is most commonly observed as an increase in locomotor activity with subsequent doses.[1]
Q2: What are the typical doses of this compound used to induce sensitization versus tolerance in rodents?
A2: The dosage of this compound can significantly influence whether tolerance or sensitization develops.
-
Sensitization: Higher doses, typically in the range of 64-75 mg/kg (i.p.), have been shown to induce locomotor sensitization in mice.[2] Some studies have used doses as high as 150 mg/kg.[3]
-
Tolerance: Evidence for this compound tolerance is less clear-cut than for sensitization. Some studies using chronic administration of high-dose this compound (e.g., 300 mg/kg) have reported decreased memory performance, which could be indicative of tolerance to its cognitive-enhancing effects.[4] Lower doses used for cognitive enhancement (e.g., 8-64 mg/kg) have shown mixed results regarding tolerance development with chronic use.[5]
Q3: What are the key neurochemical systems involved in this compound's effects on tolerance and sensitization?
A3: this compound's effects are complex and involve multiple neurotransmitter systems.
-
Dopaminergic System: this compound increases extracellular dopamine levels by blocking the dopamine transporter (DAT).[6][7] This action is crucial for its effects on locomotion and reinforcement. Both D1 and D2 receptors are implicated in this compound-induced wakefulness and sensitization.[6][7][8] Chronic stimulation of dopamine receptors by psychostimulants can lead to receptor downregulation, a potential mechanism for tolerance.
-
Glutamatergic and GABAergic Systems: this compound has been shown to increase glutamate release and decrease GABAergic transmission in various brain regions, including the hippocampus and nucleus accumbens.[9] This modulation of excitatory and inhibitory balance likely contributes to its cognitive-enhancing and wake-promoting effects. Alterations in these systems with chronic use could play a role in tolerance.
-
Histaminergic System: this compound increases histamine release in the hypothalamus, which is linked to its wake-promoting and locomotor-activating effects.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Absent Locomotor Sensitization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | Ensure the dose is sufficient to induce sensitization (typically ≥ 64 mg/kg in mice). The frequency and duration of administration are also critical. A common protocol involves daily injections for 5-7 days.[1] |
| Habituation to the Test Environment | Properly habituate animals to the open-field apparatus before the start of drug administration. This minimizes the confounding effects of novelty-induced hyperactivity. A typical habituation period is 30-60 minutes for 2-3 consecutive days. |
| Timing of Behavioral Testing | Behavioral assessment should coincide with the peak effect of this compound. For intraperitoneal (i.p.) injections, this is typically 20-40 minutes post-administration. |
| Animal Strain and Sex | Be aware that different rodent strains and sexes can exhibit varying sensitivities to psychostimulants. For example, adolescent female Wistar rats have been shown to sensitize to a 15 mg/kg dose of cocaine, while adults do not.[10] |
Issue 2: Difficulty in Observing Cognitive Enhancement or Tolerance
| Potential Cause | Troubleshooting Steps |
| Task Difficulty | The cognitive task must be appropriately challenging. If the task is too easy, a ceiling effect may be observed, masking any potential cognitive enhancement. Conversely, a task that is too difficult may result in a floor effect. |
| Inadequate Training | Ensure that animals are adequately trained on the cognitive task before the initiation of chronic drug administration to establish a stable baseline performance. |
| Chronic Dosing and Washout Period | For tolerance studies, a sufficiently long period of chronic administration is necessary. Following chronic administration, a washout period may be required to distinguish between acute drug effects and long-term neuroadaptations. |
| Confounding Effects on Locomotor Activity | In cognitive tasks that rely on motor responses, it is crucial to control for potential drug-induced changes in locomotor activity. An open-field test can be conducted in parallel to assess locomotor effects. |
Data Presentation
Table 1: Summary of this compound Dosing and Behavioral Outcomes in Rodents
| Study Focus | Animal Model | Dose (Route) | Key Findings |
| Locomotor Sensitization | Mice | 75 mg/kg (i.p.) | Expression, but not induction, of locomotor sensitization after a 10-day washout period.[3] |
| Locomotor Sensitization | Mice | 64 mg/kg (i.p.) | Rapid-onset behavioral sensitization observed within 4 hours of a priming injection.[9] |
| Cognitive Enhancement | Rats | 200-300 mg/kg (i.p.) | Chronic administration improved Y-maze learning performance.[9] |
| Cognitive Enhancement | Mice | 64 mg/kg (i.p.) | Improved delay-dependent working memory.[5] |
| Cognitive Impairment | Rats | 300 mg/kg (gavage) | Chronic (30-day) administration decreased memory in habituation and recognition tasks.[4] |
| Locomotor Activity | Rats | 75 & 150 mg/kg | Significantly increased locomotor activity and histamine release.[3] |
Experimental Protocols
Locomotor Sensitization Protocol (Open-Field Test)
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with photobeam detectors to automatically record locomotor activity.
-
Habituation: Place mice in the open-field for 30-60 minutes daily for 2-3 consecutive days to allow for acclimation to the environment.
-
Drug Administration (Induction Phase): Administer this compound (e.g., 75 mg/kg, i.p.) or vehicle once daily for 5-7 days. Immediately after each injection, place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60 minutes).
-
Washout Period: House the animals in their home cages without any treatment for a period of 7-10 days.
-
Challenge Phase (Expression of Sensitization): Administer a challenge dose of this compound (e.g., 75 mg/kg, i.p.) to all animals (including the vehicle control group) and record locomotor activity as in the induction phase. An increased locomotor response in the this compound-pretreated group compared to the vehicle-pretreated group indicates the expression of sensitization.[3]
Cognitive Tolerance Protocol (Radial Arm Maze)
-
Apparatus: An elevated eight-arm radial maze with a food reward placed at the end of each arm.
-
Habituation and Pre-training: Familiarize the rats with the maze and the food reward. Train the animals on the working memory task (e.g., only the first entry into each arm is rewarded) until a stable baseline performance is achieved (e.g., a consistent number of correct arm entries within a set time).
-
Chronic Drug Administration: Administer this compound (e.g., 1, 5, or 10 mg/kg, i.p.) or vehicle daily for an extended period (e.g., 10 days).[11] Conduct the radial arm maze task at a consistent time each day, typically 30 minutes after drug administration.
-
Assessment of Tolerance: Monitor the number of working memory errors (re-entry into a previously visited arm) over the chronic administration period. A gradual increase in errors in the this compound-treated group compared to the vehicle group would suggest the development of tolerance to the cognitive-enhancing effects of the drug.[11]
Visualizations
Caption: Simplified signaling pathway of this compound's action on dopaminergic, GABAergic, and glutamatergic systems.
Caption: Experimental workflow for a typical locomotor sensitization study in rodents.
Caption: Logical relationship between repeated drug administration and the outcomes of tolerance and sensitization.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. The impact of this compound on memory and brain oxidative stress: contrasting effects of acute and chronic administration in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound effects on drug-seeking following methamphetamine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D1 and D2 Receptor Family Contributions to this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Participation of Dopamine D1 and D2 Receptors in the Rapid-Onset Behavioral Sensitization to this compound [frontiersin.org]
- 8. Dopaminergic D1 and D2 Receptors Are Essential for the Arousal Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locomotor sensitization to cocaine in adolescent and adult female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Prevents Inhibitory Avoidance Memory Deficit Induced by Sleep Deprivation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in modafinil experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in modafinil experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Variability in Behavioral Outcomes
Q: We are observing significant inter-individual variability in locomotor activity and cognitive task performance in our rodent models following this compound administration. What are the potential causes and how can we mitigate this?
A: High variability is a common challenge and can stem from multiple sources. A systematic approach to identifying the cause is crucial.
Potential Causes & Solutions:
-
Genetic Factors:
-
Cause: Different rodent strains can exhibit varied responses. Furthermore, genetic polymorphisms, such as in the catechol-O-methyltransferase (COMT) gene, can impact dopamine levels and significantly alter this compound's cognitive effects.[1] Individuals (or animal strains) with higher COMT enzyme activity may show a better response.[1]
-
Solution: Ensure the use of a consistent, well-characterized animal strain. If feasible, screen for relevant genetic markers. Report the specific strain used in all publications.
-
-
Environmental & Procedural Factors:
-
Cause: Minor changes in environment or procedure can induce stress and affect outcomes. Factors include handling, time of day for testing (circadian rhythms), and habituation to the testing apparatus.[2][3] this compound has been shown to increase time spent in quiet wakefulness without necessarily increasing ambulation.[4]
-
Solution: Standardize all experimental conditions. Implement a strict handling protocol, maintain a consistent light-dark cycle, and ensure adequate habituation periods for all animals before testing. Conduct experiments at the same time each day.
-
-
Drug Administration:
-
Cause: Inconsistent dosing, route of administration, or timing can lead to variable plasma concentrations. The timing of administration relative to the start of the animal's active phase is critical.
-
Solution: Use precise, calibrated equipment for dosing. Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is performed consistently. Administer the drug at the same point in the animal's circadian cycle for every experiment. For shift work models, a common protocol is to administer the dose approximately one hour before the start of the work shift.[1]
-
Issue 2: Inconsistent Analytical Quantification
Q: Our lab is getting inconsistent plasma concentration readings for this compound using HPLC. What could be causing this and what are the best practices for reliable quantification?
A: Accurate quantification is essential for correlating pharmacokinetic and pharmacodynamic data. Inconsistencies often arise from sample preparation, method sensitivity, or drug stability.
Potential Causes & Solutions:
-
Sample Handling and Extraction:
-
Cause: Improper sample storage can lead to degradation. The efficiency of the extraction method is also critical for accurate measurement. Recoveries of this compound from plasma can be variable if the extraction protocol is not optimized.[5][6]
-
Solution: Store plasma samples at -80°C immediately after collection. Validate your extraction method; solid-phase extraction (SPE) is a reliable method for cleaning up plasma samples.[7][8] Use an internal standard, such as (Phenylthio)acetic acid or this compound-D5, to account for extraction variability.[5][6][8]
-
-
Chromatographic Method:
-
Cause: The chosen analytical method may lack the required sensitivity or selectivity, or it may not be robust. Issues with the mobile phase composition, column type, or detector wavelength can all contribute to variability.[7]
-
Solution: For high sensitivity and selectivity, LC-MS/MS is superior to HPLC-UV.[7][8] If using HPLC-UV, ensure the method is fully validated according to ICH guidelines.[7] Key parameters to optimize include the mobile phase (e.g., a common mobile phase is a mixture of phosphate buffer and acetonitrile) and UV detection wavelength (typically around 225 nm).[7]
-
-
Drug Stability:
-
Cause: this compound can degrade under certain conditions, such as exposure to strong acids, bases, or oxidative agents.[9] This can lead to lower-than-expected concentrations of the parent drug.
-
Solution: Prepare solutions fresh daily. Protect stock solutions from light and store them at appropriate temperatures. Conduct forced degradation studies to understand the stability of your compound under various stress conditions.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's mechanism is multifaceted and not entirely understood.[10] Its primary action is believed to be the inhibition of the dopamine transporter (DAT), which increases extracellular dopamine levels in brain regions like the striatum and nucleus accumbens.[11][12] Unlike traditional stimulants, it is a weak but selective DAT inhibitor.[13] Additionally, this compound modulates several other neurotransmitter systems, including norepinephrine, serotonin, glutamate, GABA, histamine, and orexin, which collectively contribute to its wake-promoting effects.[10][11][12][14]
Q2: Why do the cognitive-enhancing effects of this compound appear inconsistent in research?
A2: The cognitive-enhancing effects are highly variable.[15] Studies have shown that this compound may slow response times on certain executive function tasks without improving accuracy.[16][17] The effects are often domain-specific and may be more pronounced in individuals with lower baseline cognitive performance or in states of fatigue or sleep deprivation.[10] The lack of a "broad-spectrum" cognitive enhancement effect suggests its utility is context- and individual-dependent.[17]
Q3: What are the key pharmacokinetic parameters for this compound?
A3: this compound is readily absorbed after oral administration, reaching peak plasma concentrations (Tmax) in 2-4 hours.[18][19] It has a half-life (t1/2) of approximately 12-15 hours in humans.[18] Pharmacokinetics can be influenced by factors such as sex and ethnicity, with some studies showing higher maximum concentrations (Cmax) in women compared to men.[20] In mice, a single 120 mg/kg oral dose results in a Cmax of 41.34 mg/L at a Tmax of 1.00 hour, with a terminal half-life of 3.10 hours.[21][22]
Q4: How should this compound and its solutions be stored to ensure stability?
A4: this compound is a stable compound but can be susceptible to degradation under stress conditions. For bulk powder, store it in a well-closed container at controlled room temperature, protected from light and moisture. For solutions, especially those in aqueous buffers, it is best to prepare them fresh. Studies on solid dispersions to improve solubility indicate that the choice of polymer (e.g., PVP K 30) does not cause chemical interactions, suggesting good stability in these formulations.[23] If long-term storage of solutions is necessary, conduct stability tests under your specific storage conditions (e.g., temperature, pH, solvent).
Q5: Are there known drug-drug interactions that could affect experimental results?
A5: Yes, this compound can interact with other drugs by affecting cytochrome P450 (CYP) enzymes. It is a moderate inducer of CYP3A4 and a weak inhibitor of CYP2C19.[18][24] This means it can decrease the concentration of drugs metabolized by CYP3A4 (like cyclosporine or oral contraceptives) and increase the concentration of drugs metabolized by CYP2C19.[18][19] Conversely, strong CYP3A4 inducers (e.g., rifampin) can decrease this compound levels, while CYP3A4 inhibitors (e.g., ketoconazole) can increase them.[19] These potential interactions should be considered if co-administering other compounds.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | RP-HPLC-UV[5][7] | LC-MS/MS[7][8] | UV-Spectrophotometry[7] |
| Principle | Chromatographic separation with UV detection | Chromatographic separation with mass detection | Direct absorbance measurement |
| Typical Column | C18 Reverse Phase | C18 Reverse Phase | N/A |
| Mobile Phase | Phosphate buffer & Acetonitrile | Methanol, Ammonium Acetate, Acetic Acid | Methanol & Water |
| Detection λ | ~225 nm | N/A (Mass transitions monitored) | ~260 nm |
| Limit of Quant. (LOQ) | ~0.1 µg/mL | ~30.8 ng/mL | Higher than HPLC/LC-MS |
| Selectivity | Moderate | High | Low |
| Primary Use | Routine therapeutic monitoring, QC | Pharmacokinetic studies, low concentrations | Bulk drug and formulation analysis |
Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Species | Dose | Tmax (hours) | Cmax (mg/L) | t1/2β (hours) | Reference |
| Human | 200 mg | 2 - 4 | N/A | ~15 | [18][19] |
| Mouse (Kunming) | 120 mg/kg | 1.00 | 41.34 | 3.10 | [21][22] |
Experimental Protocols & Visualizations
Experimental Workflow: Behavioral Study in Rodents
This diagram outlines a generalized workflow for a rodent behavioral study involving this compound, highlighting critical stages where consistency is key.
References
- 1. modafinilreview.com [modafinilreview.com]
- 2. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. This compound as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in plasma and urine by reversed phase high-performance liquid-chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greendoor.org [greendoor.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Stimulant - Wikipedia [en.wikipedia.org]
- 16. This compound Increases the Latency of Response in the Hayling Sentence Completion Test in Healthy Volunteers: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Pharmacokinetics--pharmacodynamics of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Modafinil Dosage for Cognitive Enhancement Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing modafinil in cognitive enhancement research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimental design and execution.
Dosage and Administration
Q: What is a recommended starting dosage and titration schedule for cognitive enhancement studies in healthy, non-sleep-deprived adults?
A: A common starting dosage for cognitive enhancement research is 100 mg of this compound administered orally in the morning.[1][2] Titration, if necessary, should be gradual to minimize side effects. While specific titration schedules can vary based on study design, a cautious approach is to increase the dosage in increments of 100 mg. It is important to note that for cognitive enhancement, doses of 100-200 mg are most commonly cited.[3]
Q: How should the dosage be adjusted for different populations?
A: For geriatric participants or individuals with severe hepatic impairment, it is recommended to start with a lower dose, potentially half of the typical starting dose (e.g., 50-100 mg). Close monitoring is essential in these populations due to potential reductions in drug clearance.
Q: What is an appropriate washout period for crossover study designs?
A: The elimination half-life of this compound is approximately 12-15 hours. To ensure complete clearance and prevent carryover effects in crossover trials, a washout period of at least five half-lives is recommended. Published studies have utilized washout periods ranging from one to five weeks. A conservative washout period of 2 to 4 weeks is advisable for most cognitive research protocols.
Q: Can tolerance develop to the cognitive-enhancing effects of this compound?
A: While tolerance to the wakefulness-promoting effects of this compound is not typically observed in clinical use for sleep disorders, some evidence suggests that tolerance to its cognitive-enhancing effects may develop with repeated, off-label use.[4] The mechanisms underlying this potential tolerance are not yet fully understood but may involve changes in dopamine and norepinephrine pathways.[4] To mitigate this, it is recommended to use the lowest effective dose and consider incorporating drug-free days or "cycling" into longer-term study designs.
Managing Side Effects and Participant Safety
Q: What are the most common side effects to monitor for, and how do they correlate with dosage?
A: The most frequently reported side effects in clinical trials are headache, nausea, anxiety, and insomnia.[5] Headaches, in particular, appear to be dose-dependent, with a higher incidence at doses of 400 mg/day compared to 200 mg/day.
Q: How can common side effects like headache and insomnia be managed within a research setting?
A: To manage headaches, ensure participants are well-hydrated. If headaches persist, a dose reduction may be necessary. To mitigate insomnia, administer this compound early in the day. If evening or late-afternoon sleepiness is a concern that necessitates a split dose, the second dose should be administered no later than noon.
Q: What are the more serious, albeit rare, adverse events associated with this compound?
A: Researchers should be aware of the rare but serious potential for severe dermatological reactions, such as Stevens-Johnson Syndrome, as well as psychiatric symptoms like psychosis, mania, and aggression. A thorough screening of participants' medical and psychiatric history is crucial. Any participant developing a rash, particularly within the first few weeks of administration, should be immediately withdrawn from the study and referred for medical evaluation.
Experimental Design and Cognitive Assessment
Q: The cognitive-enhancing effects of this compound in non-sleep-deprived individuals are debated. How can I design my study to best detect potential effects?
A: The effects of this compound on cognition in non-sleep-deprived individuals are often subtle and task-dependent.[3][4] To maximize the chances of detecting an effect, consider the following:
-
Task Complexity: this compound appears to have a more pronounced effect on higher-order cognitive functions and more complex tasks.[5]
-
Baseline Performance: Some studies suggest that individuals with lower baseline cognitive performance may show greater improvement with this compound.
-
Cognitive Domains: Focus on cognitive domains where this compound has shown the most consistent effects, such as executive function, attention, and learning.[3]
Q: What are some validated cognitive assessment tools for this compound research?
A: The Cambridge Neuropsychological Test Automated Battery (CANTAB) and the MATRICS Consensus Cognitive Battery (MCCB) are two comprehensive, computerized batteries that have been used in this compound research.[6] Specific tasks from these batteries, such as Paired Associate Learning (PAL) from CANTAB, have shown sensitivity to this compound's effects.[6] Other commonly used tests include the Stroop Test, Digit Span Test, and various measures of executive function.[7]
Q: I am observing a "ceiling effect" in my cognitive data, where many participants score at or near the maximum on the tasks, even in the placebo group. How can I address this?
A: Ceiling effects can mask the potential cognitive-enhancing effects of this compound. To mitigate this, consider the following:
-
Task Difficulty: Increase the difficulty of the cognitive tasks. This can be achieved by increasing the cognitive load, reducing the time allotted, or using adaptive versions of the tasks that adjust in difficulty based on the participant's performance.
-
Pre-screening: Screen participants to ensure they are not already performing at the ceiling on the selected tasks.
-
Alternative Measures: In addition to accuracy, analyze reaction time and other performance metrics that may be more sensitive to subtle cognitive changes.
Data Presentation
Table 1: Recommended Dosage Ranges for this compound in Cognitive Enhancement Research
| Population | Starting Dose | Typical Dose Range | Maximum Recommended Dose |
| Healthy, Non-Sleep-Deprived Adults | 100 mg | 100 - 200 mg | 400 mg |
| Geriatric or Hepatically Impaired | 50 - 100 mg | 100 mg | 200 mg |
Table 2: Incidence of Common Adverse Events with this compound (200-400 mg/day) vs. Placebo in Clinical Trials
| Adverse Event | This compound (200-400 mg/day) | Placebo |
| Headache | ~21% | ~11% |
| Nausea | ~7% | ~3% |
| Anxiety/Nervousness | ~5% | ~1% |
| Insomnia | ~5% | ~1% |
| Dizziness | ~5% | ~2% |
| Diarrhea | ~5% | ~2% |
| Rhinitis | ~7% | ~6% |
Note: Incidence rates are approximate and can vary between studies.
Experimental Protocols
Protocol: Assessment of Executive Function using the Stroop Test
-
Objective: To measure selective attention and cognitive flexibility.
-
Materials: Computerized or manual version of the Stroop Test.
-
Procedure:
-
Congruent Task: The participant is presented with a list of color names printed in the corresponding color ink (e.g., the word "RED" printed in red ink) and is asked to read the words aloud as quickly as possible.
-
Incongruent Task: The participant is presented with a list of color names printed in a conflicting color ink (e.g., the word "RED" printed in blue ink) and is asked to name the ink color, not the word, as quickly and accurately as possible.
-
Control Task: The participant is asked to name the color of solid squares or patches.
-
-
Data Collection: Record the time taken to complete each task and the number of errors.
-
Analysis: The "Stroop effect" is calculated as the difference in reaction time between the incongruent and congruent (or control) tasks. A smaller Stroop effect with this compound may indicate improved executive control.
Protocol: Assessment of Visuospatial Paired Associate Learning using CANTAB
-
Objective: To assess visual memory and new learning.
-
Materials: Computer with a touchscreen and the CANTAB software.
-
Procedure:
-
Presentation Phase: The participant is shown a series of boxes on the screen. One by one, the boxes are opened to reveal a pattern inside.
-
Recall Phase: The patterns are then displayed in the center of the screen, and the participant must touch the box where they remember seeing that pattern.
-
Increasing Difficulty: The task difficulty increases with the number of patterns to be remembered.
-
-
Data Collection: The CANTAB software automatically records several metrics, including the number of correct trials, errors, and stages completed.
-
Analysis: An increase in the number of correctly recalled pattern locations with this compound would suggest an enhancement of visuospatial learning and memory.
Mandatory Visualization
Caption: Simplified signaling pathways of this compound.
Caption: A typical experimental workflow for a this compound cognitive enhancement study.
References
- 1. digitallibrary.vassar.edu [digitallibrary.vassar.edu]
- 2. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ox.ac.uk [ox.ac.uk]
- 6. This compound and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Modafinil Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the long-term side effects of modafinil in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
Cognitive and Behavioral Assessments
Question: My this compound-treated rats are showing conflicting results in memory tasks. What could be the cause?
Answer: Discrepancies in memory task results following chronic this compound administration can arise from several factors. It is crucial to consider the specific cognitive domain being assessed, the dose of this compound used, and the experimental paradigm.
-
Task-Dependent Effects: Chronic this compound administration has been shown to have variable effects depending on the memory task. For instance, studies have reported enhanced performance in the Morris water maze, indicating improved spatial memory.[1] Conversely, other research suggests that high doses may not further enhance, or could even impair, performance in other tasks.
-
Dosage: The dose of this compound is a critical variable. A dose-dependent improvement in Y-maze performance has been observed, with no further enhancement beyond 200 mg/kg.[2] It is essential to perform a dose-response study to identify the optimal concentration for your specific research question.
-
Experimental Protocol Adherence: Strict adherence to the experimental protocol is vital. Minor variations in water temperature in the Morris water maze, or lighting conditions in the Y-maze, can significantly impact results. Refer to the detailed experimental protocols below for guidance.
Question: I am observing hyperactivity in my this compound-treated group, which is confounding the results of my behavioral tests. How can I mitigate this?
Answer: this compound can induce hyperlocomotion, particularly at higher doses.[3] This can interfere with the interpretation of cognitive and anxiety-related behavioral assays.
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the testing environment before drug administration and behavioral assessment.
-
Dose Adjustment: Consider reducing the this compound dose, as hyperactivity is often dose-dependent.
-
Control for Locomotor Activity: Always include an open-field test to quantify locomotor activity. This allows you to statistically control for the effects of hyperactivity on other behavioral measures.
Neurochemical Analysis
Question: I am not detecting significant changes in dopamine levels in the nucleus accumbens after chronic this compound administration. What could be the issue?
Answer: While this compound is known to increase extracellular dopamine by blocking the dopamine transporter (DAT), the magnitude and duration of this effect can be influenced by several factors.[4][5]
-
Microdialysis Probe Placement: The precise placement of the microdialysis probe within the nucleus accumbens is critical. Histological verification of the probe location post-experiment is essential to ensure accurate targeting.
-
Timing of Measurement: The timing of sample collection relative to this compound administration is crucial. Peak extracellular dopamine levels may occur within a specific time window post-injection.[6]
-
Analytical Sensitivity: Ensure that your analytical method (e.g., HPLC) has sufficient sensitivity to detect subtle changes in dopamine concentrations.
Question: My results for GABA and glutamate levels are inconsistent across different brain regions. Is this expected?
Answer: Yes, the effects of this compound on GABAergic and glutamatergic systems are region-specific.[7][8][9]
-
Region-Specific Effects: this compound has been shown to decrease GABA release in the pallidum and striatum, while increasing glutamate in the medial preoptic area and posterior hypothalamus.[7][8][9] Therefore, it is expected to observe differential effects depending on the brain region under investigation.
-
Interactions between Neurotransmitter Systems: The interplay between dopamine, GABA, and glutamate systems is complex. Changes in one system can lead to compensatory alterations in others.
Withdrawal and Abuse Liability Studies
Question: I am not observing clear withdrawal symptoms in my animal model. Does this mean this compound has no abuse potential?
Answer: The abuse potential of this compound is considered lower than that of classical psychostimulants, but it is not absent.[10] The manifestation of withdrawal symptoms can be subtle.
-
Behavioral Assay Selection: Utilize sensitive behavioral assays to detect withdrawal-associated anxiety or depressive-like states, such as the elevated plus-maze or forced swim test.
-
Duration of Abstinence: The timing of withdrawal testing is important. Anxiety-like symptoms have been observed 48 hours after the last this compound dose.[10]
-
Conditioned Place Preference (CPP): The CPP paradigm is a valuable tool for assessing the rewarding properties of a drug, which is a key component of its abuse liability.
Oxidative Stress Measurements
Question: I am finding conflicting results regarding oxidative stress markers in the brain following chronic this compound administration. Why might this be?
Answer: The impact of this compound on oxidative stress can be complex and region-dependent.
-
Dose and Duration: The dose and duration of chronic this compound treatment can influence the extent of oxidative damage. Some studies report increased lipid and protein damage at higher doses.[11][12]
-
Brain Region Specificity: Oxidative stress markers may be elevated in some brain regions (e.g., amygdala, hippocampus) but not others.[11]
-
Timing of Tissue Collection: The timing of brain tissue collection after the final this compound dose is important, as oxidative stress levels can fluctuate.
Quantitative Data Summary
Table 1: Effects of Chronic this compound on Cognitive Performance in Rodents
| Behavioral Task | Species | This compound Dose (mg/kg) | Duration of Treatment | Outcome | Reference |
| Y-Maze | Rat | 200, 300 | Daily until learning criterion met | Improved learning performance | [2] |
| Morris Water Maze | Mouse | 75 | Pre-training | Enhanced spatial memory acquisition | [1] |
| Radial Arm Maze | Rat | 1, 5, 10 | 10 days | Decreased working memory errors | [13] |
| T-Maze | Mouse | 64 | Chronic | Enhanced working memory | [14] |
Table 2: Neurochemical Alterations Following Chronic this compound Administration in Rats
| Brain Region | Neurotransmitter | This compound Dose (mg/kg) | Change | Reference |
| Nucleus Accumbens | Dopamine | Clinically relevant doses | Increased extracellular levels | [4] |
| Medial Preoptic Area | Glutamate | 30-300 | Increased | [7] |
| Medial Preoptic Area | GABA | 30-300 | Decreased | [7] |
| Striatum | GABA | 100, 300 | Decreased release | [8] |
| Pallidum | GABA | 100, 300 | Decreased release | [8] |
Table 3: Oxidative Stress Markers in the Rat Brain After this compound Administration
| Brain Region | Marker | This compound Dose (mg/kg) | Change | Reference |
| Amygdala, Hippocampus, Striatum | TBARS (Lipid Peroxidation) | 300 | Increased | [11] |
| Prefrontal Cortex, Amygdala, Hippocampus | Protein Carbonyls | 75, 300 | Increased | [11] |
| Striatum | Protein Carbonyls | 75, 300 | Decreased | [11] |
Experimental Protocols
Morris Water Maze for Spatial Memory Assessment
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1-2 cm below the water surface.[1][15][16]
-
Procedure:
-
Habituation: Allow the animal to swim freely in the pool for 60 seconds without the platform present.
-
Training: Conduct 4 trials per day for 5-7 consecutive days. In each trial, place the animal in the water at one of four randomized starting positions (N, S, E, W). Allow the animal to search for the hidden platform for a maximum of 60 seconds. If the animal fails to find the platform, gently guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the final training session, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.
Elevated Plus Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[17][18][19][20]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Anxiolytic effects are indicated by an increase in the percentage of time spent in the open arms and the number of open arm entries.
Conditioned Place Preference for Reward and Abuse Liability
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.[21][22]
-
Procedure:
-
Pre-conditioning (Baseline): On day 1, place the animal in the center chamber and allow free access to all chambers for 15-20 minutes to determine initial preference.
-
Conditioning: For 6-8 days, administer this compound and confine the animal to one of the outer chambers for 30 minutes. On alternate days, administer vehicle (saline) and confine the animal to the other outer chamber. The drug-paired chamber should be counterbalanced across animals.
-
Post-conditioning (Test): On the test day, place the animal in the center chamber with free access to all chambers in a drug-free state. Record the time spent in each chamber for 15-20 minutes.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties of the drug.
Signaling Pathways and Experimental Workflows
Caption: this compound's primary mechanism of action on the dopaminergic system.
Caption: Experimental workflow for Conditioned Place Preference (CPP) studies.
References
- 1. This compound and Memory: Effects of this compound on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Behavioral Learning and Hippocampal Synaptic Transmission in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. This compound Induces Rapid-Onset Behavioral Sensitization and Cross-Sensitization with Cocaine in Mice: Implications for the Addictive Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ul.ie [pure.ul.ie]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces amphetamine preference and prevents anxiety-like symptoms during drug withdrawal in young rats: Involvement of dopaminergic targets in VTA and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of this compound on memory and brain oxidative stress: contrasting effects of acute and chronic administration in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Mitigating Modafinil-Induced Hyperlocomotion in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with modafinil-induced hyperlocomotion in rodent models. The information is compiled from peer-reviewed scientific literature to assist in experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My rodents are exhibiting excessive hyperlocomotion after this compound administration, which is confounding my experimental results. How can I mitigate this?
A1: this compound-induced hyperlocomotion is primarily mediated by the dopamine system, particularly through D1 and D4 receptors.[1][2] To mitigate this, you can co-administer a dopamine receptor antagonist. The D1 receptor antagonist SCH23390 has been shown to effectively attenuate this compound-induced hyperactivity.[1]
Q2: What is the underlying mechanism of this compound-induced hyperlocomotion?
A2: this compound's stimulant effects are linked to its action as a weak dopamine transporter (DAT) inhibitor, which leads to increased synaptic dopamine.[3][4] This increased dopamine primarily acts on D1 and, to a lesser extent, D4 receptors to produce hyperlocomotion.[1][2] While other neurotransmitter systems like serotonin, GABA, and histamine are affected by this compound, the dopamine D1 receptor plays a primary role in its effects on spontaneous exploration.[1][5]
Q3: Are there alternative neurotransmitter systems I can target to reduce this compound's locomotor effects?
A3: While the dopaminergic system is the primary driver, this compound also influences other systems. This compound has been shown to decrease GABAergic transmission and increase glutamatergic and serotonergic transmission in various brain regions.[5][6][7][8][9] However, directly targeting these systems to mitigate hyperlocomotion is less established than dopamine receptor antagonism. For instance, the effects of this compound on GABA are complex and can be influenced by the serotonergic system.[6]
Q4: I am using a specific mouse strain. Will that affect the response to this compound?
A4: Yes, the expression of this compound-induced hyperlocomotion can be strain-dependent.[1] Different mouse strains can exhibit varying baseline locomotor activity and sensitivity to psychostimulants. It is crucial to establish baseline activity for your specific strain and consider potential strain differences when interpreting results. For example, studies have used C57BL/6J and 129/SJ mice and noted some differences in exploratory behavior.[1]
Troubleshooting Guides
Issue: Unexpectedly High Locomotor Activity
Symptoms:
-
Animals display significantly increased horizontal movement (e.g., line crossings, distance traveled) in open-field tests.
-
Increased rearing or other exploratory behaviors.
-
Difficulty in habituating animals to the testing environment.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Dopaminergic System Overactivation | Co-administer a D1 receptor antagonist such as SCH23390. Start with a low dose and perform a dose-response study to find the optimal concentration that reduces hyperlocomotion without causing sedation or other confounding effects.[1] |
| Off-Target Effects of this compound | While less common for mitigating hyperlocomotion, consider the involvement of other neurotransmitter systems. However, direct pharmacological intervention on these systems to specifically counter this compound-induced hyperlocomotion is not as well-documented as dopamine antagonism. |
| Experimental Environment | Ensure the testing environment is consistent across all animals and experimental groups. Factors such as lighting, noise, and handling can influence locomotor activity. Allow for a sufficient habituation period before drug administration and data collection. |
| Mouse/Rat Strain Variability | Establish baseline locomotor activity for the specific rodent strain being used. If the hyperlocomotive phenotype is particularly strong in your chosen strain, consider using a different strain with a known lower sensitivity to psychostimulants. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the mitigation of this compound-induced hyperlocomotion.
Table 1: Effect of D1 Receptor Antagonist (SCH23390) on this compound-Induced Hyperactivity in 129/SJ Mice
| Pretreatment | Treatment | Locomotor Activity (Transitions) |
| Saline | Vehicle | ~150 |
| Saline | This compound (32 mg/kg) | ~300 |
| SCH23390 (1.5 µg/kg) | This compound (32 mg/kg) | Attenuated |
| SCH23390 (5 µg/kg) | This compound (32 mg/kg) | Attenuated |
| SCH23390 (15 µg/kg) | Vehicle | Reduced |
| SCH23390 (15 µg/kg) | This compound (32 mg/kg) | Reversed |
Data adapted from Young et al. (2011).[1]
Table 2: Effect of this compound on Locomotor Activity in Dopamine Receptor Knockout (KO) Mice
| Mouse Genotype | Treatment | Change in Locomotor Activity |
| D1 WT | This compound (32 mg/kg) | Increased |
| D1 KO (male) | This compound (32 mg/kg) | No significant increase |
| D2 WT | This compound (32 mg/kg) | Increased |
| D2 KO | This compound (32 mg/kg) | Increased |
| D3 WT | This compound (32 mg/kg) | Increased |
| D3 KO | This compound (32 mg/kg) | Increased |
| D4 WT | This compound (32 mg/kg) | Increased |
| D4 KO | This compound (32 mg/kg) | Increased |
Data adapted from Young et al. (2011).[1]
Experimental Protocols
Protocol 1: Open-Field Test for Locomotor Activity
This protocol is designed to assess spontaneous locomotor activity in rodents following this compound administration.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm)
-
Video tracking software
-
This compound solution
-
Vehicle solution (e.g., saline, distilled water with a suspending agent)
-
Syringes and needles for injection (specify route, e.g., intraperitoneal - i.p.)
-
Rodents (specify strain, age, and sex)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Arena Habituation: On the test day, place each animal individually into the center of the open-field arena and allow for a 30-60 minute habituation period.
-
Drug Administration: Following habituation, administer either vehicle or this compound at the desired dose (e.g., 32, 64, 128 mg/kg, i.p.).[1]
-
Data Recording: Immediately after injection, return the animal to the open-field arena and record its activity for a specified duration (e.g., 60-120 minutes) using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled
-
Horizontal activity (e.g., beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena
-
Spatial d (a measure of path tortuosity)[1]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of this compound to the vehicle control group.
Protocol 2: Co-administration of a Dopamine Antagonist
This protocol describes how to investigate the role of dopamine receptors in this compound-induced hyperlocomotion using a pharmacological antagonist.
Materials:
-
Same as Protocol 1
-
Dopamine antagonist solution (e.g., SCH23390)
Procedure:
-
Habituation: Follow the same habituation procedures as in Protocol 1.
-
Antagonist Pretreatment: Administer the dopamine antagonist (e.g., SCH23390 at 1.5, 5, or 15 µg/kg, i.p.) or its vehicle at a specified time before the this compound injection (e.g., 15-30 minutes).[1]
-
This compound Administration: Administer this compound (e.g., 32 mg/kg, i.p.) or its vehicle.
-
Data Recording and Analysis: Follow the same data recording and analysis steps as in Protocol 1. Compare the locomotor activity of animals that received the antagonist + this compound to those that received vehicle + this compound and vehicle + vehicle.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced hyperlocomotion.
Caption: Experimental workflow for investigating mitigation of hyperlocomotion.
References
- 1. Dopamine Receptor Mediation of the Exploratory/Hyperactivity Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor mediation of the exploratory/hyperactivity effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Action of this compound--increased motivation via the dopamine transporter inhibition and D1 receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antinarcoleptic drug this compound increases glutamate release in thalamic areas and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The vigilance promoting drug this compound increases extracellular glutamate levels in the medial preoptic area and the posterior hypothalamus of the conscious rat: prevention by local GABAA receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vigilance promoting drug this compound modulates serotonin transmission in the rat prefrontal cortex and dorsal raphe nucleus. Possible relevance for its postulated antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Placebo Effects in Modafinil Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with placebo effects in modafinil clinical trials.
Frequently Asked Questions (FAQs)
Q1: How significant is the placebo effect in clinical trials for this compound?
The placebo effect in this compound clinical trials can be substantial and variable, significantly impacting the assessment of the drug's true efficacy. In studies across different indications, the placebo group often shows notable improvements in subjective and objective measures. For instance, in a trial on cancer-related fatigue, patients with severe baseline fatigue in the placebo group still showed a mean improvement in their fatigue scores. Similarly, in trials for narcolepsy, the placebo group has demonstrated an increase in sleep latency on the Maintenance of Wakefulness Test (MWT).[1][2] The magnitude of the placebo response can be influenced by patient expectations, the nature of the condition being studied, and the specific outcome measures used.
Q2: What are the primary factors contributing to the placebo effect in this compound trials?
Several factors can contribute to the placebo response in this compound studies:
-
Patient Expectations: A patient's belief that they are receiving an active treatment can lead to perceived or actual improvements in their condition. This is a powerful driver of the placebo effect.
-
Natural History of the Condition: Some conditions have fluctuating symptoms. An apparent improvement in the placebo group might reflect the natural course of the disorder rather than a true placebo effect.
-
Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their peak. Over time, their symptoms may naturally regress towards their average severity, which can be mistaken for a placebo response.
-
Investigator Interaction: The attention and care provided by clinical trial staff can contribute to a patient's sense of well-being and lead to symptom improvement, independent of the treatment received.
-
Nocebo Effect: Conversely, negative expectations can lead to the reporting of adverse events in the placebo group, an effect known as the nocebo effect. This has been observed in this compound trials where participants' beliefs about potential side effects influenced their reporting.
Q3: How can we minimize the placebo response in our this compound clinical trial design?
Minimizing the placebo response is crucial for accurately determining this compound's efficacy. Here are several strategies:
-
Robust Blinding and Allocation Concealment: Ensuring that both participants and investigators are unaware of the treatment allocation is fundamental. Allocation concealment prevents selection bias during patient enrollment.
-
Placebo Lead-in Phase: A single-blind placebo lead-in period can help identify and exclude subjects who show a strong response to placebo before randomization.
-
Standardized Interactions: All interactions between staff and participants should be standardized to minimize variability in the level of attention and information provided.
-
Patient and Staff Training: Training participants on how to accurately report their symptoms and educating staff to use neutral language can help reduce expectation bias.
-
Objective Outcome Measures: Whenever possible, use objective measures (e.g., MWT, polysomnography) in addition to subjective patient-reported outcomes.
Troubleshooting Guides
Issue: High variability in placebo group outcomes.
Possible Cause: Inconsistent patient expectations or variations in study procedures.
Troubleshooting Steps:
-
Assess Patient Expectations: Implement validated scales to measure patient expectations at baseline. This data can be used as a covariate in the final analysis to statistically control for the influence of expectations.
-
Standardize Investigator Scripts: Develop and adhere to standardized scripts for all interactions with participants to ensure consistent communication and minimize the potential for investigator-induced expectations.
-
Review Blinding Procedures: Conduct an assessment to ensure the integrity of the blinding. Unintentional unblinding of either participants or investigators can significantly increase placebo response variability.
Issue: Higher-than-expected rates of adverse events in the placebo group (nocebo effect).
Possible Cause: Patient anxiety, negative suggestions during the informed consent process, or pre-existing beliefs about medication side effects.
Troubleshooting Steps:
-
Neutral Framing of Side Effects: During the informed consent process, present potential side effects in a neutral and balanced manner, avoiding overly suggestive language.
-
Assess Baseline Beliefs: Use questionnaires to understand participants' pre-existing beliefs and concerns about medications, as these can predict nocebo responses.
-
Open-Label Placebo Run-in: Consider an open-label placebo run-in where participants are knowingly given a placebo. This can help to manage expectations about side effects.
Data Presentation
Table 1: Comparison of this compound and Placebo on Mean Sleep Latency in the Maintenance of Wakefulness Test (MWT)
| Study Population | Treatment Group | N | Baseline Mean Sleep Latency (min) | Post-treatment Mean Sleep Latency (min) | Change from Baseline (min) |
| Narcolepsy[2] | This compound 200mg | 75 | - | - | +40% increase |
| Narcolepsy[2] | This compound 400mg | 75 | - | - | +54% increase |
| Narcolepsy[2] | Placebo | 75 | - | - | - |
| Jet Lag Disorder[3] | Arthis compound 150mg | 143 | - | 11.7 | - |
| Jet Lag Disorder[3] | Placebo | 142 | - | 4.8 | - |
Table 2: ADHD Rating Scale-IV (ADHD-RS-IV) Total Score Reduction in Children and Adolescents with ADHD
| Treatment Group | N | Mean Change from Baseline |
| This compound | 128 | -17.5 |
| Placebo | 66 | -9.7 |
Experimental Protocols
Protocol: Maintenance of Wakefulness Test (MWT)
The MWT is a standardized test to objectively measure an individual's ability to stay awake.
Procedure:
-
Patient Preparation: The patient should have a normal night's sleep before the test. They should avoid caffeine, alcohol, and any non-essential medications that could affect sleepiness or alertness.
-
Test Environment: The test is conducted in a quiet, dark room with the patient sitting comfortably in a bed or chair with their back and head supported.
-
Instructions to Patient: The patient is instructed to "sit still and try to stay awake for as long as possible. Look straight ahead. Do not use any extraordinary measures to stay awake, such as singing or slapping your face."[4][5]
-
Test Sessions: The test consists of four 40-minute trials scheduled at two-hour intervals, typically starting 1.5 to 3 hours after the patient's usual wake-up time.[5][6]
-
Data Recording: Polysomnography is used to monitor brain waves (EEG), eye movements (EOG), and muscle tone (EMG) to determine when sleep onset occurs.
-
Sleep Latency Measurement: Sleep latency is defined as the time from the start of the trial to the first epoch of any stage of sleep.
-
Trial Termination: A trial is terminated after 40 minutes if no sleep occurs, or after the first unequivocal signs of sleep.[5]
Protocol: ADHD Rating Scale-IV (ADHD-RS-IV) Administration and Scoring
The ADHD-RS-IV is an 18-item scale that assesses the frequency of ADHD symptoms based on DSM-IV criteria.[7][8]
Administration:
-
The scale is typically completed by a parent or teacher who has had the opportunity to observe the individual's behavior over the preceding 6 months.
-
Each of the 18 items corresponds to a symptom of inattention or hyperactivity-impulsivity.
-
The rater is asked to indicate the frequency of each behavior on a 4-point Likert scale:
-
0 = Never or rarely
-
1 = Sometimes
-
2 = Often
-
3 = Very often
-
Scoring:
-
Inattention Subscale: The score is the sum of the ratings for the first 9 items.
-
Hyperactivity-Impulsivity Subscale: The score is the sum of the ratings for the last 9 items.
-
Total Score: The total score is the sum of the Inattention and Hyperactivity-Impulsivity subscale scores.
-
The raw scores can be converted to percentile ranks using age and gender-specific norms to aid in clinical interpretation.[8]
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for minimizing placebo effects in clinical trials.
References
- 1. A Phase III Randomized, Placebo-Controlled, Double-Blind Clinical Trial of the Effect of this compound on Cancer-Related Fatigue among 631 Patients Receiving Chemotherapy: A URCC CCOP Research Base Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, double-blind, placebo-controlled crossover trial of this compound in the treatment of excessive daytime sleepiness in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 3, Double-Blind, Randomized, Placebo-Controlled Study of Arthis compound for Excessive Sleepiness Associated With Jet Lag Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sleepeducation.org [sleepeducation.org]
- 5. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
- 6. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Technical Support Center: Measuring Modafinil's Cognitive Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cognitive effects of modafinil. Our goal is to help you navigate the complexities of your experimental design and data interpretation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are the results of this compound's cognitive effects so inconsistent across studies?
A1: The variability in findings is a significant challenge and can be attributed to several factors:
-
Choice of Cognitive Assessments: Early studies often used basic cognitive tests originally designed for neurologically impaired individuals and failed to show consistent effects.[1][2] More recent and complex assessments of higher-level cognitive functions, such as executive function, planning, and decision-making, are more likely to reveal this compound's enhancing properties.[1][2][3]
-
Individual Differences: The cognitive-enhancing effects of this compound can be influenced by an individual's baseline cognitive abilities, including IQ.[4] Furthermore, the effects are more pronounced in sleep-deprived individuals compared to well-rested subjects.[1][2][5][6]
-
Methodological Discrepancies: A lack of standardized experimental protocols across studies contributes to conflicting results.[3][7]
-
Dosage: The effects of this compound are not always clearly dose-dependent, and higher doses may not necessarily lead to greater cognitive enhancement and could even be detrimental.[5][8]
Q2: How significant is the placebo effect in this compound research?
A2: The placebo effect is a critical factor to consider. Studies have shown that beliefs about receiving a cognitive enhancer can influence subjective reports and even lead to the perception of side effects (nocebo effect).[9] For instance, participants who believe they are taking this compound may report more side effects.[9] It is crucial to employ robust blinding procedures in your experimental design to mitigate this.
Q3: What cognitive domains are most likely to be affected by this compound?
A3: Research suggests that this compound most consistently enhances "higher-order" cognitive functions. A systematic review of studies found that this compound improves decision-making and planning but has little to no effect on working memory or cognitive flexibility.[1][2] Some studies have also reported improvements in attention and learning, particularly with more complex tasks.[3]
Q4: Are there established experimental protocols for assessing this compound's cognitive effects?
A4: While there isn't a single universal protocol, best practices include:
-
Double-blind, placebo-controlled, crossover designs: This is the gold standard to minimize bias.
-
Comprehensive neuropsychological test batteries: Utilize a range of tests that assess various cognitive domains, with a focus on complex, executive functions.
-
Control for confounding variables: Account for factors like sleep deprivation, baseline cognitive function, and caffeine/nicotine intake.
-
Standardized dosing and timing: Administer this compound at a specific time before cognitive testing to ensure consistent pharmacokinetic profiles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant cognitive enhancement observed. | Use of insensitive cognitive tests. | Employ more complex and demanding cognitive tasks that assess executive functions, planning, and fluid intelligence.[1][2] |
| "Ceiling effects" in high-performing participants. | Recruit a more diverse sample in terms of baseline cognitive abilities or use adaptive testing procedures.[6] | |
| Inadequate dosage. | While effects are not always dose-dependent, consider a dose--response study to identify the optimal dose for the desired cognitive domain.[8] | |
| High variability in participant responses. | Individual differences in neurobiology and baseline cognition. | Stratify your analysis based on baseline cognitive performance (e.g., IQ scores) or sleep status (sleep-deprived vs. non-sleep-deprived).[4] |
| Genetic factors influencing drug metabolism and response. | Consider pharmacogenomic screening for polymorphisms that may affect this compound's efficacy. | |
| Inconsistent results upon replication. | Methodological differences between studies. | Adhere strictly to a pre-registered, detailed experimental protocol. Ensure all environmental and procedural factors are kept constant. |
| Small sample sizes. | Conduct a power analysis to determine the appropriate sample size to detect expected effect sizes, which are often small to moderate.[6] | |
| High incidence of reported side effects in the placebo group. | Nocebo effect. | Carefully manage participant expectations and the information provided about potential side effects.[9] |
Data Presentation
Summary of this compound's Effects on Cognitive Domains (Meta-Analysis Data)
| Cognitive Domain | Effect Size (Hedges' g) | Significance | Notes |
| Overall Cognition | 0.10 | Significant | Small but significant overall positive effect across all cognitive domains.[10] |
| Attention | Not specified | Mixed | Some meta-analyses find a small effect, while others report no significant improvement in non-sleep-deprived individuals.[10][11] |
| Executive Functioning | Not specified | Significant | Consistently reported to be enhanced, especially in complex tasks.[3] |
| Memory | Not specified | Mixed | Some studies show improvements in working and episodic memory, while others do not.[2][8] |
| Processing Speed | 0.20 | Significant | One of the larger effect sizes observed.[10] |
Note: Effect sizes are from a meta-analysis of studies in non-sleep-deprived adults. The magnitude of the effect can be influenced by the specific tasks used and the population studied.
Experimental Protocols
Key Experiment: Double-Blind, Placebo-Controlled Crossover Study
This protocol outlines a robust design for assessing the cognitive effects of this compound.
-
Participant Recruitment:
-
Recruit healthy, non-smoking volunteers.
-
Screen for exclusionary criteria: history of psychiatric or neurological disorders, substance abuse, cardiovascular disease, and current use of psychoactive medications.
-
Obtain informed consent.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Each participant will complete two experimental sessions, one with this compound (e.g., 200mg) and one with a placebo, separated by a washout period of at least one week.
-
The order of treatment (this compound or placebo) should be counterbalanced across participants.
-
-
Procedure:
-
Baseline Assessment: Prior to the first session, conduct baseline cognitive testing and collect demographic data.
-
Drug Administration: On the morning of each session, administer the encapsulated this compound or placebo.
-
Cognitive Testing: Conduct a battery of cognitive tests approximately 2-3 hours post-dosing. The battery should include tasks assessing:
-
Executive Function: Stroop Test, Trail Making Test (Part B), Wisconsin Card Sorting Test.
-
Planning and Problem Solving: Tower of London task.
-
Attention: Sustained Attention to Response Task (SART), Rapid Visual Information Processing (RVIP) task.
-
Working Memory: N-back task, Digit Span backwards.
-
Subjective Effects: Visual Analog Scales (VAS) for mood, alertness, and energy levels.
-
-
Physiological Measures: Monitor heart rate and blood pressure at regular intervals.
-
-
Data Analysis:
-
Use repeated-measures ANOVA to compare the effects of this compound and placebo on cognitive performance and subjective ratings.
-
Include treatment order as a between-subjects factor to check for carryover effects.
-
Correlate baseline cognitive measures with the magnitude of this compound's effects to investigate individual differences.
-
Visualizations
References
- 1. ox.ac.uk [ox.ac.uk]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. This compound for cognitive neuroenhancement in healthy non-sleep-deprived subjects: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emilkirkegaard.dk [emilkirkegaard.dk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Neuroethical issues in cognitive enhancement: this compound as the example of a workplace drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulant - Wikipedia [en.wikipedia.org]
- 8. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Psychostimulants as cognitive enhancers – the evidence for the use and abuse of smart drugs | ACNR [acnr.co.uk]
Technical Support Center: The Impact of Genetic Variations on Modafinil Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of genetic variations on the efficacy of modafinil.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental research, linking them to potential genetic factors.
Issue 1: High Inter-Individual Variability in Cognitive Enhancement Response to this compound
-
Question: My study on this compound's cognitive-enhancing effects shows significant variability in participant responses, with some individuals showing marked improvement while others show little to no effect. What could be the underlying cause?
-
Answer: This variability is likely influenced by genetic polymorphisms, particularly in the Catechol-O-Methyltransferase (COMT) gene. The COMT Val158Met polymorphism (rs4680) significantly modulates this compound's efficacy. Individuals with the Val/Val genotype tend to exhibit a more robust positive response to this compound's cognitive-enhancing effects, especially in tasks related to executive functioning and vigilant attention, compared to individuals with the Met/Met genotype, who may show little to no improvement.[1][2][3] When designing your study, consider genotyping participants for the COMT Val158Met polymorphism to stratify your analysis and reduce inter-individual variance.
Issue 2: Inconsistent Wakefulness-Promoting Effects in Narcolepsy or Sleep Deprivation Studies
-
Question: We are observing inconsistent results in our clinical trial assessing this compound for excessive daytime sleepiness. Some participants respond well, while others continue to experience significant drowsiness. How can we troubleshoot this?
-
Answer: While this compound is a primary treatment for narcolepsy, its effectiveness can be influenced by genetic factors beyond the primary disease pathology.[4][5] Variations in genes related to dopamine signaling, such as the dopamine transporter gene (DAT1 or SLC6A3), could play a role. The DAT1 gene has a variable number of tandem repeats (VNTR) polymorphism in its 3'-untranslated region, with the 10-repeat allele being associated with different responses to stimulants.[6][7][8][9] Additionally, polymorphisms in the ABCB1 gene, which codes for a transporter protein, may affect this compound's pharmacokinetics and, consequently, its clinical response in narcolepsy.[10] It is recommended to analyze your data for potential associations with these genetic markers.
Issue 3: Unexpected Adverse Events or Side Effects in a Subset of Participants
-
Question: A small number of participants in our study are reporting adverse effects like anxiety or mood changes after this compound administration, which is not observed in the majority of the cohort. Could this be genetically linked?
-
Answer: Yes, genetic variations can influence an individual's susceptibility to the side effects of this compound. The COMT Val158Met polymorphism, by affecting dopamine levels in the prefrontal cortex, could contribute to differences in mood and anxiety responses.[2][11] Furthermore, polymorphisms in the ABCB1 gene (e.g., rs1045642, rs1128503, rs2032582) can alter the transport of this compound across the blood-brain barrier, potentially leading to different central nervous system concentrations and a higher likelihood of adverse events in some individuals.[10][12]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the pharmacogenetics of this compound.
Q1: What is the primary genetic factor known to influence this compound's efficacy?
A1: The most extensively studied genetic factor is the Val158Met polymorphism (rs4680) in the COMT gene.[1][2][3] The COMT enzyme is crucial for the breakdown of dopamine in the prefrontal cortex. The 'Val' (valine) allele leads to a more active enzyme and consequently lower baseline dopamine levels, while the 'Met' (methionine) allele results in a less active enzyme and higher baseline dopamine. This compound is thought to increase dopamine levels; thus, its effects are more pronounced in individuals with the Val/Val genotype who have lower baseline dopamine.[2][3]
Q2: How does the COMT Val158Met polymorphism specifically affect cognitive functions after this compound administration?
A2: Research has shown that after sleep deprivation, individuals with the COMT Val/Val genotype who receive this compound maintain baseline performance in executive functioning and vigilant attention. In contrast, individuals with the Met/Met genotype show minimal cognitive improvement with this compound under similar conditions.[1][3] However, the effect on subjective sleepiness appears to be less dependent on this genotype.[13][14]
Q3: Are there other genes besides COMT that I should consider in my research on this compound?
A3: Yes, other genes are also implicated in the response to this compound. These include:
-
SLC6A3 (DAT1): This gene encodes the dopamine transporter, a primary target for this compound.[15] Variations in this gene can influence dopamine reuptake and thus modulate the effects of this compound.[6][7][8]
-
ABCB1: This gene encodes the P-glycoprotein transporter, which is involved in drug efflux at the blood-brain barrier. Polymorphisms in ABCB1 may alter the concentration of this compound in the brain, thereby affecting its efficacy and potential for side effects.[10][12][16]
-
Histamine H3 Receptor (HRH3) Gene: this compound may also act on the histamine system, and polymorphisms in the HRH3 gene could potentially influence its wake-promoting effects.[17][18]
Q4: What are the clinical implications of these genetic findings?
A4: These findings are a step towards personalized medicine. By understanding a patient's genetic profile, clinicians may one day be able to predict their response to this compound, allowing for better-informed prescribing decisions and optimized treatment strategies for conditions like narcolepsy and shift work sleep disorder.[10] For researchers, accounting for these genetic variations can lead to more precise and reproducible study outcomes.
Data Presentation
Table 1: Impact of COMT Val158Met Genotype on this compound's Cognitive Effects
| Cognitive Domain | COMT Val/Val Genotype | COMT Met/Met Genotype | Reference |
| Vigilant Attention | Significant Improvement | Little to no improvement | [1][3] |
| Executive Functioning | Maintained Baseline Performance | Little to no improvement | [1][3] |
| Subjective Sleepiness | Attenuated | Attenuated | [13][14] |
| NREM Sleep EEG | Increased 3.0-6.75 Hz & >16.75 Hz activity | No significant effect | [14][19] |
Table 2: Other Genetic Variations Influencing this compound Response
| Gene | Polymorphism | Potential Impact on this compound Efficacy | Reference |
| SLC6A3 (DAT1) | 3'-UTR VNTR | Modulation of neurobehavioral impairment during sleep deprivation, with 10-repeat homozygotes showing less impairment on certain tasks. | [6] |
| ABCB1 | rs1045642 (AG genotype) | Increased response in individuals with narcolepsy. | [10] |
| ABCB1 | rs1128503 (AG genotype) | Increased response in individuals with narcolepsy. | [10] |
| ABCB1 | rs2032582 (AC genotype) | Increased response compared to CC genotype in individuals with narcolepsy. | [10] |
Experimental Protocols
Protocol 1: Genotyping of COMT Val158Met (rs4680) using PCR-RFLP
This protocol describes a common method for determining the COMT Val158Met genotype from a genomic DNA sample.
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).[11]
-
PCR Amplification:
-
Amplify the region of the COMT gene containing the Val158Met polymorphism using polymerase chain reaction (PCR).
-
Forward Primer: 5'-CTCATCACCATCGAGATCAA-3'[11]
-
Reverse Primer: 5'-CCAGGTCTGACAACGGGTCA-3'[11]
-
PCR Reaction Mix: Prepare a reaction mix containing DNA template, primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
PCR Cycling Conditions:
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Gel Electrophoresis:
-
Genotype Determination:
-
Val/Val (G/G): One larger, uncut band.
-
Met/Met (A/A): Two smaller, cut bands.
-
Val/Met (G/A): Three bands (one uncut and two cut).
-
Protocol 2: Assessment of Cognitive Performance
This protocol outlines a battery of tests to assess the cognitive-enhancing effects of this compound.
-
Study Design: A double-blind, placebo-controlled, crossover design is recommended to minimize bias.[14][23]
-
Participant Selection: Recruit healthy volunteers and screen for inclusion/exclusion criteria. Genotype participants for relevant polymorphisms (COMT, DAT1, etc.) prior to the study if possible.
-
Drug Administration: Administer a single dose of this compound (e.g., 200 mg) or a matching placebo.[24]
-
Cognitive Test Battery: Administer a comprehensive battery of cognitive tests at baseline and at specified time points after drug administration. Recommended test batteries include:
-
Cambridge Neuropsychological Test Automated Battery (CANTAB): This battery includes tests for various cognitive domains.[24]
-
Paired Associate Learning (PAL): Assesses visual memory and new learning.
-
Rapid Visual Information Processing (RVP): Measures sustained attention.
-
Stockings of Cambridge (SOC): Evaluates spatial planning and executive function.
-
-
MATRICS Consensus Cognitive Battery (MCCB): This battery is standardized for use in clinical trials.[24]
-
Includes tests for speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.
-
-
-
Data Analysis: Analyze the data using mixed-effects models to assess the main effects of the drug, genotype, and their interaction on cognitive performance.[24]
Mandatory Visualizations
Caption: Dopaminergic pathway influenced by this compound and COMT.
Caption: Workflow for a pharmacogenetic study of this compound.
Caption: Genotype-phenotype relationship for COMT and this compound.
References
- 1. Pharmacogenetics of this compound after sleep loss: catechol-O-methyltransferase genotype modulates waking functions but not recovery sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genes that impact response to this compound [geneticlifehacks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Narcolepsy: A Systematic Review and Meta-Analysis of Its Effectiveness in Combating Daytime Sleepiness[v1] | Preprints.org [preprints.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Polymorphism of the dopamine transporter type 1 gene modifies the treatment response in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Variation of the Dopamine Transporter (DAT1) Influences the Acute Subjective Responses to Cocaine in Volunteers with Cocaine Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymorphisms in Dopamine Transporter (SLC6A3) are Associated with Stimulant Effects of d-Amphetamine: An Exploratory Pharmacogenetic Study Using Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocomputix.com [biocomputix.com]
- 11. COMT Val158Met Genotype as a Risk Factor for Problem Behaviors in Youth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Genetic Polymorphisms of ABCB1 (MDR1, P-Glycoprotein) on Drug Disposition and Potential Clinical Implications: Update of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on the Sleep EEG Depend on Val158Met Genotype of COMT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on the sleep EEG depend on Val158Met genotype of COMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D1 and D2 Receptor Family Contributions to this compound-Induced Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Review on H3 Receptor Modulators: Future Pioneering approaches in Dementia Treatment – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Central nervous system effects of the histamine‐3 receptor antagonist CEP‐26401, in comparison with this compound and donepezil, after a single dose in a cross‐over study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. COMT Val158Met Polymorphism Modulates Cognitive Effects of Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nwpii.com [nwpii.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. This compound and cognitive enhancement in schizophrenia and healthy volunteers: the effects of test battery in a randomised controlled trial | Psychological Medicine | Cambridge Core [cambridge.org]
Technical Support Center: Modafinil in Cognitive Enhancement Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of modafinil to overcome ceiling effects in cognitive testing.
Frequently Asked Questions (FAQs)
FAQ 1: We administered 200mg of this compound to healthy, non-sleep-deprived volunteers but observed no significant cognitive enhancement. What is the likely cause?
This is a common finding and can be attributed to several factors, most notably "ceiling effects." Many standard neuropsychological tests were designed to detect deficits in patient populations, not to measure enhancement in healthy, high-performing individuals.[1] If your subjects are already performing at or near the maximum for a given test, there is little to no room for a drug to show an improvement. Furthermore, research indicates that the cognitive benefits of this compound are more pronounced in individuals with lower baseline cognitive performance or those who are sleep-deprived.[2][3][4]
FAQ 2: Are there specific cognitive domains where this compound is more likely to show an effect and thus be less susceptible to ceiling effects?
Yes. While results can be mixed, this compound has more consistently shown effects on "higher-order" cognitive functions rather than simple memory or attention tasks. Look for improvements in:
-
Executive Functions: Particularly planning and decision-making, especially at higher difficulty levels.[5]
-
Attention and Vigilance: Especially in tasks that are long and monotonous, where sleepiness could be a factor.[4]
-
Inhibition of Impulsive Responses: this compound may improve the ability to inhibit pre-potent responses, which can be measured with tests like the stop-signal reaction time (SSRT) task.[6]
Conversely, effects on working memory and cognitive flexibility have been less consistent across studies.[5][6][7]
FAQ 3: How does the baseline IQ of participants influence the outcomes of this compound studies?
Baseline intelligence quotient (IQ) is a critical moderating factor. Studies have shown that this compound's cognitive-enhancing effects are more significant in individuals with a lower IQ.[2][4] In subjects with higher IQs, not only are ceiling effects more likely, but the drug may not produce a detectable benefit.[2][4] One retrospective analysis found that this compound improved target sensitivity in a sustained attention task only in the 'lower' IQ group (mean IQ ≈106), not in the 'higher' IQ group (mean IQ ≈115.5).[4]
FAQ 4: We observed a slowing of response time on some tasks after this compound administration. Is this a negative side effect?
Not necessarily. Several studies have reported increased response latency on certain tasks, such as spatial planning and decision-making, which was complemented by an improvement in accuracy.[2][6] This suggests that this compound may not simply "speed up" cognition but rather promote a more deliberate and less impulsive response style, leading to fewer errors. This highlights a potential speed-accuracy trade-off that should be analyzed.
FAQ 5: What is the optimal dose for observing cognitive enhancement without significant side effects?
Doses of 100 mg and 200 mg are most commonly used in research with healthy volunteers.[6][8] Interestingly, the cognitive effects are not always clearly dose-dependent, with some studies finding no significant difference in performance between 100 mg and 200 mg doses.[6][9] Higher doses do not necessarily confer greater cognitive benefits and may increase the risk of side effects like insomnia, headache, or nausea.[10]
Troubleshooting Guide
Issue: No significant effect of this compound on cognitive performance.
Use the following workflow to troubleshoot your experiment.
Caption: Troubleshooting workflow for experiments showing no cognitive enhancement with this compound.
Data Summary Tables
Table 1: Influence of Baseline IQ on this compound's Cognitive Effects
| Cognitive Task | Subject Group | This compound Dose | Outcome | Reference |
| Rapid Visual Information Processing (RVIP) | 'Lower' IQ (mean ≈106) | 100mg & 200mg | Significantly improved target sensitivity | [4] |
| Rapid Visual Information Processing (RVIP) | 'Higher' IQ (mean ≈115.5) | 100mg & 200mg | No significant improvement in target sensitivity | [4] |
| General Cognition | Average IQ Subjects | Not Specified | Improved neurocognitive performance | [2] |
| General Cognition | High IQ Subjects | Not Specified | No improvement in neurocognitive performance | [2] |
Table 2: Summary of this compound's Effects on Various Cognitive Tasks in Healthy, Non-Sleep-Deprived Adults
| Cognitive Domain | Specific Task | This compound Dose(s) | Observed Effect | Reference |
| Memory | Digit Span | 100mg, 200mg | Enhanced Performance | [6] |
| Visual Pattern Recognition Memory | 100mg, 200mg | Enhanced Performance | [6] | |
| Paired Associates Learning | 100mg, 200mg | No Significant Effect | [6] | |
| Executive Function | Spatial Planning | 100mg, 200mg | Enhanced Performance (with slowed latency) | [6] |
| Wisconsin Card Sort Task (WCST) | 200mg, 400mg | No Significant Effect | [11] | |
| Attention | Stop-Signal Reaction Time (SSRT) | 100mg, 200mg | Enhanced Performance | [6] |
| 5-Choice Continuous Performance (5C-CPT) | 200mg, 400mg | Improved Attention (d prime) | [11] |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Cognitive Enhancement in Healthy Volunteers
This protocol is based on the methodology described by Turner et al. (2003).
-
Study Design: A randomized, double-blind, between-subjects design.
-
Participants: Sixty healthy young adult male volunteers.
-
Groups:
-
Placebo
-
100 mg this compound
-
200 mg this compound
-
-
Procedure:
-
Participants receive a single oral dose of their assigned treatment.
-
Following administration, a comprehensive battery of neuropsychological tests is performed.
-
Key tests include Digit Span, Visual Pattern Recognition Memory, Spatial Planning, and Stop-Signal Reaction Time.
-
-
Key Measures: Accuracy (number of correct responses, errors) and response latency (time to respond).
Caption: Experimental workflow for a between-subjects this compound cognitive enhancement study.
Protocol 2: Crossover Study in Methamphetamine-Dependent Individuals
This protocol is adapted from the methodology used to assess this compound's effect on learning.[8]
-
Study Design: A randomized, double-blind, placebo-controlled, within-subjects crossover design.
-
Participants: Abstinent, methamphetamine-dependent individuals and healthy controls.
-
Procedure:
-
Each participant completes two sessions, separated by a washout period (e.g., at least 2 days).
-
In a counterbalanced order, participants receive either a single 200 mg dose of this compound or a matching placebo 2 hours before each session.
-
During each session, cognitive tasks (e.g., learning tasks) are administered, potentially combined with neuroimaging (e.g., fMRI).
-
-
Key Measures: Task performance (e.g., learning rate, accuracy) and neural activity in relevant brain regions.
Theoretical Mechanism of Action
This compound's pro-cognitive effects are thought to stem from its action on catecholaminergic systems, though its exact mechanism is not fully elucidated. It differs from typical psychostimulants in its neurochemical profile.
Caption: Simplified pathway of this compound's influence on neurotransmitter systems and cognition.
References
- 1. Neuroethical issues in cognitive enhancement: this compound as the example of a workplace drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cognitive effects of this compound in student volunteers may depend on IQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on non-verbal cognition, task enjoyment and creative thinking in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on Learning and Task-Related Brain Activity in Methamphetamine-Dependent and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitallibrary.vassar.edu [digitallibrary.vassar.edu]
- 10. ox.ac.uk [ox.ac.uk]
- 11. This compound improves attentional performance in healthy, non-sleep deprived humans at doses not inducing hyperarousal across species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Circadian Rhythm Disruptions in Modafinil Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing circadian rhythm disruptions in studies involving modafin-il.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which modafin-il affects wakefulness and circadian rhythms?
Modafin-il is a wake-promoting agent whose precise mechanism is not fully elucidated. However, it is believed to increase the release of monoamines, including norepinephrine and dopamine, from synaptic terminals.[1] It also elevates hypothalamic histamine levels, which contributes to its wakefulness-promoting effect without the same c-Fos activation distribution as amphetamines, potentially explaining its lower abuse potential.[1] Modafin-il's effects on the dopaminergic system are considered a key factor in its ability to promote wakefulness and potentially influence circadian-regulated processes.[2][3]
2. Does modafin-il directly shift the central circadian clock in the suprachiasmatic nucleus (SCN)?
Current evidence suggests that modafin-il, when administered alone, does not have significant chronobiotic efficacy, meaning it does not directly perturb or shift the phase of the circadian clock.[4] Studies in Syrian hamsters have shown that modafin-il, despite inducing arousal, did not alter the circadian phase when administered during the subjective day or night.[4] However, it may increase the sensitivity of the circadian pacemaker to nonphotic stimuli, suggesting a potential role in combination with behavioral strategies for clock resetting.[4]
3. What are the known effects of modafin-il on key circadian markers like melatonin and cortisol?
Studies have shown that acute administration of modafin-il does not significantly alter the plasma profiles of melatonin and cortisol.[5][6][7] In a study involving a 36-hour sleep deprivation period, plasma melatonin and cortisol rhythms were similar between the modafin-il and placebo groups.[5][6][7] However, there is some conflicting evidence, with other preclinical and clinical studies suggesting that modafin-il can increase basal and stress-induced corticosterone levels.[8]
4. How does modafin-il impact body temperature rhythms?
Sleep deprivation itself can increase the mesor (mean level) and reduce the amplitude of the circadian rhythm of rectal temperature without changing the acrophase (timing of the peak).[9] One study found that a low dose of modafin-il (50 mg/24h) induced a lower mesor of rectal temperature, independent of sleep deprivation, while higher doses did not have this effect.[9] This suggests a potential threshold for the central action of modafin-il on core body temperature.[9] Other studies have reported that modafin-il can produce small increases in core temperature.[7]
5. Can modafin-il affect the expression of "clock genes"?
While direct evidence in humans is limited, research on the effects of psychostimulants on the striatal expression of clock genes suggests that the dopamine system, which is modulated by modafin-il, plays a role in regulating these genes.[10] Systemic administration of dopamine receptor agonists has been shown to alter clock gene expression in the mouse striatum.[10] Given modafin-il's influence on dopamine, it is plausible that it could indirectly affect clock gene expression, though more research is needed to confirm this.[11]
Troubleshooting Guides
Issue 1: Unexpected Variability in Circadian Marker Data (Melatonin, Cortisol)
Possible Causes and Solutions:
-
Stress-Induced Cortisol Spikes: The experimental procedures themselves can be stressful and elevate cortisol levels, masking the drug's effects.
-
Troubleshooting:
-
Acclimatize subjects to the experimental environment and procedures before the study begins.
-
Use indwelling catheters for blood sampling to minimize stress from repeated venipuncture.
-
Maintain a calm and quiet environment during sample collection.
-
-
-
Individual Differences in Drug Metabolism: Genetic variations in enzymes like CYP2C19 can affect modafin-il metabolism and its impact on individuals.
-
Troubleshooting:
-
Consider genotyping subjects for relevant metabolic enzymes to account for this variability in your analysis.
-
-
-
Inconsistent Light Exposure: Light is a powerful synchronizer of the circadian system. Inconsistent light exposure can alter melatonin and cortisol rhythms.
-
Troubleshooting:
-
Maintain a strict and consistent light-dark cycle for all subjects.
-
Use dim light conditions (<10 lux) during nighttime procedures and sample collection to avoid melatonin suppression.
-
-
-
Timing of Drug Administration: The timing of modafin-il administration relative to the subject's endogenous circadian phase can influence its effects.
-
Troubleshooting:
-
Administer modafin-il at a fixed time relative to the subject's habitual wake time or a determined circadian marker (e.g., Dim Light Melatonin Onset - DLMO).
-
A mathematical model suggests that taking dopamine reuptake inhibitors like modafin-il a few hours before the body's natural rise in dopamine can prolong the treatment's effects.[12][13]
-
-
Issue 2: Modafin-il Appears to Attenuate Performance Decrements but Has No Effect on Subjective Alertness
Question: Our data shows that modafin-il improves objective performance on tasks like the Psychomotor Vigilance Task (PVT), but subjects do not report feeling more alert on subjective scales (e.g., Karolinska Sleepiness Scale). Why might this be?
Possible Explanations and Solutions:
-
Dissociation between Objective and Subjective Measures: It is not uncommon for a dissociation to exist between objective performance and subjective feelings of alertness. Modafin-il may be acting on neural circuits that support cognitive performance without significantly altering the subjective perception of sleepiness.[14]
-
Troubleshooting:
-
Include a comprehensive battery of both objective (e.g., PVT, Digit Symbol Substitution Test) and subjective (e.g., KSS, Visual Analog Scales) measures.
-
Analyze the data separately and look for correlations between the measures.
-
-
-
Ceiling Effect on Subjective Scales: If subjects are already highly motivated or do not feel particularly sleepy at baseline, subjective scales may not be sensitive enough to detect changes.
-
Troubleshooting:
-
Ensure the experimental protocol induces a sufficient level of sleepiness to allow for measurable improvements.
-
Consider using more sensitive or multi-dimensional subjective questionnaires.
-
-
Quantitative Data Summary
Table 1: Modafin-il Dosage and Administration in Human Circadian Rhythm Studies
| Study Reference | Dosage | Administration Schedule | Population | Key Findings Related to Circadian Rhythms |
| Brun et al., 1998[5][6][7] | 300 mg x 2 | At 22:00h and 08:00h during a sleep-deprived night | 8 healthy young men | No significant effect on plasma melatonin or cortisol profiles. |
| Grady et al., 2010[14] | 400 mg/day (divided into 3 doses) | Each waking day during a 25-day forced desynchrony protocol | 18 healthy young participants | Attenuated performance decrements at adverse circadian phases. |
| Chapotot et al., 2003[15] | 300 mg | Single dose during 60h of sustained wakefulness | 33 healthy subjects | Had a slight effect on circadian rhythms in the waking EEG. |
| Lagarde & Batéjat, 2009[16] | 200 mg x 3/day | During a 60-hr sleep deprivation experiment | 8 healthy military volunteers | Performance remained constant except for cyclic variations due to the endogenous circadian rhythm. |
| Czeisler et al., 2005 (as cited in multiple sources) | 200 mg | Before the start of a night shift | Patients with Shift Work Sleep Disorder | Improved alertness and performance during the night shift.[17] |
Experimental Protocols
Protocol 1: Assessing the Effect of Modafin-il on Melatonin and Cortisol Rhythms during Sleep Deprivation
Based on Brun et al., 1998[5][6][7]
-
Subject Recruitment: Enroll healthy male volunteers with regular sleep-wake schedules.
-
Study Design: A double-blind, placebo-controlled, crossover design with three sessions, each separated by two weeks.
-
Session 1 (Control): 24-hour session with a normal night of sleep.
-
Session 2 & 3 (Experimental): 48-hour sessions including a sleep-deprived night followed by a recovery night. Modafin-il (300 mg) or placebo is administered at 22:00h and 08:00h during the sleep-deprived night.
-
-
Blood Sampling:
-
Collect blood samples every hour during the daytime and every 30 minutes during the nighttime via an indwelling intravenous catheter.
-
Process blood samples to separate plasma and store at -20°C until assay.
-
-
Hormone Assays:
-
Melatonin: Analyze plasma melatonin concentrations using a radioimmunoassay (RIA) or a more modern equivalent like ELISA or LC-MS/MS.
-
Cortisol: Measure plasma cortisol levels using a competitive immunoassay or LC-MS/MS.
-
-
Data Analysis:
-
Plot the mean 24-hour profiles for melatonin and cortisol for each condition (placebo vs. modafin-il).
-
Use statistical methods such as a two-way ANOVA with repeated measures to compare the hormone profiles between conditions.
-
Protocol 2: Evaluating Modafin-il's Efficacy in a Forced Desynchrony Protocol
Based on Grady et al., 2010[14]
-
Subject Recruitment: Recruit healthy participants and screen for any sleep or medical disorders.
-
Study Design: A 25-day forced desynchrony protocol in a time-isolation laboratory.
-
Schedule a 42.85-hour "day" (28.57 hours of wakefulness, 14.28 hours of sleep). This long day length prevents entrainment of the endogenous circadian pacemaker.
-
Use a double-blind, placebo-controlled, parallel-group design.
-
-
Drug Administration:
-
Administer modafin-il (total of 400 mg per "day," divided into three doses) or placebo during each wakefulness episode.
-
-
Circadian Marker Assessment:
-
Continuously measure core body temperature via a rectal thermistor to assess the endogenous circadian period and phase.
-
-
Performance and Alertness Testing:
-
Administer a battery of neurobehavioral tests every 2 hours during scheduled wakefulness. This should include:
-
Psychomotor Vigilance Task (PVT)
-
Digit Symbol Substitution Test (DSST)
-
Subjective scales (e.g., Karolinska Sleepiness Scale, Visual Analog Scales).
-
-
-
Data Analysis:
-
Analyze the performance and alertness data as a function of both circadian phase (determined from core body temperature) and hours of wakefulness.
-
Use mixed-model ANOVA to assess the main effects of drug, circadian phase, and their interaction on performance outcomes.
-
Visualizations
References
- 1. Waking up to this compound in shift work sleep disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Use and Risk of this compound, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [2-[(diphenylmethyl)sulfinyl]acetamide] and circadian rhythms in syrian hamsters: assessment of the chronobiotic potential of a novel alerting compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on plasma melatonin, cortisol and growth hormone rhythms, rectal temperature and performance in healthy subjects during a 36 h sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on plasma melatonin, cortisol and growth hormone rhythms, rectal temperature and performance in healthy subjects during a 36 h sleep deprivation | Semantic Scholar [semanticscholar.org]
- 7. scite.ai [scite.ai]
- 8. The wake-promoting drug this compound stimulates specific hypothalamic circuits to promote adaptive stress responses in an animal model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circadian rhythm of rectal temperature during sleep deprivation with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine receptor-mediated regulation of neuronal “clock” gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. news.umich.edu [news.umich.edu]
- 14. Effect of this compound on impairments in neurobehavioral performance and learning associated with extended wakefulness and circadian misalignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distinctive effects of this compound and d-amphetamine on the homeostatic and circadian modulation of the human waking EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Modafinil and Amphetamine on Memory Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modafinil and amphetamine are both central nervous system stimulants known for their wakefulness-promoting effects. While amphetamines have a long history of use and misuse for cognitive enhancement, this compound has emerged as a novel agent with a distinct pharmacological profile and purported cognitive benefits. This guide provides a comparative analysis of the effects of this compound and amphetamine on memory, drawing upon experimental data from both human and animal studies. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanisms of Action
While both this compound and amphetamine enhance wakefulness and have cognitive effects, their underlying mechanisms of action differ significantly. Amphetamines primarily increase the synaptic concentrations of dopamine and norepinephrine by promoting their release from presynaptic terminals and blocking their reuptake.[1] this compound also increases the levels of these neurotransmitters, but its mechanism is thought to be more nuanced, involving the blockade of the dopamine transporter and influences on the serotonin, glutamate, and GABA systems.[1][2][3] This distinction in their pharmacological profiles may account for the differences observed in their effects on memory and their side-effect profiles.
Comparative Data on Memory Performance
The following tables summarize quantitative data from studies directly comparing the effects of this compound and amphetamine on various memory domains.
Human Studies
| Study | Population | Drug & Dosage | Memory Task | Key Findings |
| Pigeau et al. (1995) | 41 military subjects (sleep-deprived) | This compound (300 mg), d-amphetamine (20 mg), Placebo | Short-term memory | Both this compound and amphetamine demonstrated better performance compared to placebo.[4] |
| Roberts et al. (2020) | Meta-analysis of healthy non-sleep-deprived adults | This compound, d-amphetamine, Placebo | Memory updating, Recall | This compound improved memory updating (SMD=0.28). No significant effects were found for d-amphetamine on the assessed memory domains.[5][6] |
| Ballard et al. (2014) | 31 healthy young adults | Dextroamphetamine (10 mg, 20 mg), Placebo | Episodic memory retrieval | Dextroamphetamine did not affect the number of stimuli remembered but increased recall intrusions and false recognition.[7] |
Animal Studies
| Study | Animal Model | Drug & Dosage | Memory Task | Key Findings |
| Wood et al. (2007, cited in Anagnostaras et al., 2008) | Mice | This compound (0.75 mg/kg, 75 mg/kg), Amphetamine | Pavlovian fear conditioning | A low dose of this compound enhanced contextual fear memory, while a high dose disrupted it. Amphetamine produced enhancements and deficits that were not specific to contextual versus cued memory.[8] |
| Anagnostaras et al. (2008) | Mice | This compound (75 mg/kg) | Morris water maze | A high dose of pre-training this compound improved acquisition of the Morris water maze task.[8] |
| Burger et al. (2019) | Adolescent rats | This compound pretreatment, Amphetamine | Conditioned Place Preference (CPP) | This compound pretreatment prevented the development of amphetamine preference.[9] |
Experimental Protocols
Human Study: Pigeau et al. (1995) - Sustained Mental Work and Sleep Deprivation
-
Objective: To compare the effects of this compound, d-amphetamine, and placebo on cognitive performance during 64 hours of sustained mental work and sleep deprivation.
-
Subjects: 41 military personnel.
-
Design: A double-blind, placebo-controlled, crossover study. Each subject participated in three 64-hour sessions, receiving each treatment (this compound 300 mg, d-amphetamine 20 mg, or placebo) in a counterbalanced order.
-
Procedure:
-
Baseline: Subjects underwent baseline cognitive testing.
-
Sustained Operations: Subjects engaged in continuous cognitive work for 64 hours.
-
Drug Administration: Drugs were administered at 23:30 on the first night, 05:30 on the second night, and 15:30 on the third day.
-
Cognitive Assessment: A battery of tests was administered throughout the 64-hour period, including measures of short-term memory, logical reasoning, and reaction time.
-
-
Memory Task: The specific short-term memory task used was not detailed in the available abstract but was part of a larger battery of objective performance measures.
Animal Study: Anagnostaras et al. (2008) - Morris Water Maze
-
Objective: To assess the effect of a high dose of this compound on hippocampus-dependent spatial learning and memory.
-
Subjects: Mice.
-
Design: Between-subjects design with two groups: this compound (75 mg/kg, i.p.) and a control group.
-
Procedure:
-
Drug Administration: Mice received an intraperitoneal (i.p.) injection of either this compound or a control substance before each training session.
-
Training: Mice were trained for six consecutive days in the Morris water maze to find a hidden platform.
-
Probe Trial: On the seventh day, a probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory retention.
-
-
Memory Assessment: The primary outcome measure was the latency to find the hidden platform during training and the time spent in the target quadrant during the probe trial.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways of this compound and Amphetamine.
Caption: Generalized workflow for a human comparative study.
Discussion
The existing evidence suggests that both this compound and amphetamine can enhance certain aspects of memory, particularly in sleep-deprived individuals.[4] However, in non-sleep-deprived healthy adults, the effects of this compound on memory updating appear more consistent than those of amphetamine.[5][6] Notably, amphetamine has been shown to increase memory errors, such as false recognitions, which is a critical consideration for its use as a cognitive enhancer.[7]
Animal studies further highlight the nuanced differences between the two compounds. This compound's effects on fear memory appear to be dose-dependent and specific to hippocampus-dependent tasks, whereas amphetamine's effects are less specific.[8] Furthermore, this compound shows promise in reducing the rewarding effects of amphetamine, suggesting a potential therapeutic role in substance use disorders.[9]
It is important to note that the cognitive-enhancing effects of these drugs can be influenced by baseline cognitive function, with individuals with lower baseline performance sometimes showing greater improvement.[10][11]
Conclusion
This compound and amphetamine exert distinct effects on memory, likely stemming from their different pharmacological mechanisms. While both can enhance aspects of cognition, this compound may offer a more favorable profile for memory enhancement with a lower risk of certain types of memory errors compared to amphetamine. Further research is needed to fully elucidate the comparative long-term effects and safety profiles of these drugs on cognitive function in diverse populations. The provided data and protocols serve as a foundation for future investigations in this critical area of neuroscience and drug development.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. Mechanisms of this compound: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsad.com [jsad.com]
- 4. This compound, d-amphetamine and placebo during 64 hours of sustained mental work. I. Effects on mood, fatigue, cognitive performance and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How effective are pharmaceuticals for cognitive enhancement in healthy adults? A series of meta-analyses of cognitive performance during acute administration of this compound, methylphenidate and D-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine Increases Errors During Episodic Memory Retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Memory: Effects of this compound on Morris Water Maze Learning and Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reduces amphetamine preference and prevents anxiety-like symptoms during drug withdrawal in young rats: Involvement of dopaminergic targets in VTA and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. This compound Administration Improves Working Memory in Methamphetamine-Dependent Individuals Who Demonstrate Baseline Impairment - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Modafinil vs. Armodafinil in Cognitive Enhancement Research
For researchers and drug development professionals, the choice between modafinil and its R-enantiomer, arthis compound, in preclinical cognitive research necessitates a detailed understanding of their nuanced differences. This guide provides an objective comparison of their performance, supported by available experimental data, to inform study design and compound selection.
This compound, a racemic mixture of R- and S-enantiomers, and its isolated, longer-lasting R-enantiomer, arthis compound, are both known for their wakefulness-promoting effects.[1][2] Their potential as cognitive enhancers has led to extensive preclinical investigation. While both compounds share a primary mechanism of action as weak dopamine reuptake inhibitors, their distinct pharmacokinetic profiles and potential subtle differences in pharmacodynamics warrant a closer examination for cognitive research applications.[1][3]
At a Glance: Key Pharmacokinetic and Mechanistic Differences
| Parameter | This compound | Arthis compound | Reference(s) |
| Composition | Racemic mixture of R- and S-modafinil | Pure R-enantiomer of this compound | [1][2] |
| Half-life | Biphasic elimination due to the shorter half-life of the S-enantiomer | Monophasic elimination with a longer half-life | [4] |
| Plasma Concentration | Lower plasma concentrations later in the dosing interval | Higher plasma concentrations maintained later in the day | [1] |
| Primary Mechanism | Weak dopamine transporter (DAT) inhibitor | Weak dopamine transporter (DAT) inhibitor | [3][5] |
| Other Systems Modulated | Norepinephrine, Histamine, Orexin, Glutamate, GABA | Norepinephrine, Histamine, Orexin, Glutamate, GABA | [1][6] |
Preclinical Cognitive Performance: A Gap in Direct Comparative Data
A comprehensive review of the preclinical literature reveals a notable scarcity of head-to-head studies directly comparing the cognitive-enhancing effects of this compound and arthis compound in animal models. The majority of research has focused on this compound, with a growing but still limited body of work on arthis compound. This section summarizes available quantitative data from studies investigating each compound individually in common cognitive domains.
Spatial Learning and Memory
This compound:
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference(s) |
| Rats (Sprague-Dawley) | Y-Maze | 200 mg/kg or 300 mg/kg, i.p. | Significantly improved learning performance. | [7] |
| Mice | Morris Water Maze | 75 mg/kg, i.p. (pre-training) | Improved acquisition of the task. | [8] |
| Rats (Wistar) | Morris Water Maze | 75mg/kg | Showed improvement in learning and memory. | [9] |
Arthis compound:
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference(s) |
| Rats (Sprague Dawley) | Hole-Board Test | 1 mg/kg and 10 mg/kg, i.p. | Significantly enhanced spatial reference memory during the last training session and during memory retrieval compared to vehicle. | [7][10][11] |
| Rats | Morris Water Maze | Not Available | A study in sleep-deprived rats showed that intranasal arthis compound nanocrystal hydrogel led to shorter escape latency and more platform crossings compared to the model group. | [12] |
Attention and Executive Function
This compound:
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference(s) |
| Rats (Lister Hooded) | 5-Choice Serial Reaction Time Task (5-CSRTT) | 32-128 mg/kg | Failed to significantly enhance performance under standard conditions; increased premature responding at higher doses. | [10] |
| Rats (Middle-aged female) | 3-Choice Visual Discrimination and Sustained Attention Task | 8, 32, and 64 mg/kg (oral) | Dose-dependent improvement in response accuracy and impulse control (fewer premature responses), and shorter response latencies. | [13] |
Arthis compound:
| Animal Model | Behavioral Task | Dosing Regimen | Key Findings | Reference(s) |
| Not Available | Not Available | Not Available | Preclinical data on arthis compound's effects on attention and executive function in animal models using standardized tasks like the 5-CSRTT is currently limited in the reviewed literature. |
Experimental Protocols
Y-Maze for Spatial Learning and Memory (this compound)
-
Apparatus: A Y-shaped maze with three identical arms.[14][15]
-
Procedure:
-
Habituation: Animals are allowed to freely explore the maze for a set period.
-
Training: One arm is designated as the "correct" arm and may contain a reward. The animal is placed in a starting arm and allowed to explore. A correct choice is recorded when the animal enters the designated correct arm.
-
Testing: The animal's ability to remember the correct arm is tested over multiple trials. The number of correct entries and errors are recorded.
-
-
Drug Administration: In the cited study, this compound (100, 200, or 300 mg/kg) or saline was administered intraperitoneally 1-1.5 hours before each daily training session.[7]
Morris Water Maze for Spatial Learning and Memory (this compound)
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.[8]
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from various start locations and must use distal cues to locate the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
-
Drug Administration: In the referenced study, a high dose of this compound (75 mg/kg, i.p.) was administered before training.[8]
5-Choice Serial Reaction Time Task (5-CSRTT) for Attention and Impulsivity (this compound)
-
Apparatus: An operant chamber with five apertures, each of which can be briefly illuminated.[13]
-
Procedure:
-
Training: Animals are trained to detect a brief light stimulus in one of the five apertures and make a nose-poke response in the correct aperture to receive a reward.
-
Testing: Various parameters are measured, including accuracy (correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latency.
-
-
Drug Administration: In the cited study, Lister Hooded rats received 32-128 mg/kg of this compound before testing.[10]
Signaling Pathways and Mechanisms of Action
Both this compound and arthis compound exert their effects through a complex interplay of multiple neurotransmitter systems. Their primary action is believed to be the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[3][5] However, their effects extend to other key systems involved in arousal and cognition.
A Typical Preclinical Cognitive Testing Workflow
The following diagram illustrates a general workflow for a preclinical study investigating the cognitive effects of this compound or arthis compound.
Conclusion and Future Directions
While both this compound and arthis compound show promise as cognitive enhancers in preclinical models, a clear picture of their comparative efficacy is hampered by a lack of direct, head-to-head studies. Arthis compound's longer half-life suggests the potential for more sustained cognitive enhancement, but this hypothesis requires rigorous testing in preclinical models.[4] Future research should prioritize direct comparative studies using a battery of standardized cognitive tests to elucidate the specific cognitive domains most affected by each compound. Such studies will be crucial for guiding the selection of the most appropriate compound for investigating specific aspects of cognition and for the development of novel cognitive-enhancing therapies. Researchers are encouraged to consider the existing data on this compound as a benchmark when designing studies for arthis compound to facilitate cross-study comparisons until more direct comparative data becomes available.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. youtube.com [youtube.com]
- 3. The neurobiology of this compound as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buzzrx.com [buzzrx.com]
- 5. Facebook [cancer.gov]
- 6. What is the mechanism of Arthis compound? [synapse.patsnap.com]
- 7. phaidra.univie.ac.at [phaidra.univie.ac.at]
- 8. Arthis compound as a Potential Pharmacological Treatment for Attention Deficit Hyperactivity Disorder in Adults: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. journals.plos.org [journals.plos.org]
- 11. R-Modafinil exerts weak effects on spatial memory acquisition and dentate gyrus synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arthis compound-induced wakefulness in animals with ventrolateral preoptic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improves attention, inhibitory control, and reaction time in healthy, middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Modafinil's Cognitive Kick: A Comparative Analysis Against Other Nootropics
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. Modafinil, a wakefulness-promoting agent, has garnered significant attention for its potential nootropic effects. This guide provides an objective comparison of this compound's efficacy against other prominent nootropic compounds—methylphenidate, arthis compound, piracetam, and caffeine—supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
This compound demonstrates efficacy in improving certain cognitive domains, particularly in sleep-deprived individuals. Its performance, however, varies when compared to other nootropic agents. Methylphenidate may offer a slight edge in memory enhancement in non-sleep-deprived individuals. Arthis compound, a close chemical relative of this compound, presents a longer-lasting effect. The classic nootropic, piracetam, shows promise in animal models of induced cognitive deficit. Caffeine, the most widely consumed stimulant, offers a short-term boost in alertness and attention but with a different mechanistic profile and shorter duration of action. The choice of a cognitive enhancer is contingent on the specific cognitive domain targeted, the context of use (e.g., sleep deprivation), and the desired duration of effect.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from key comparative studies, offering a side-by-side look at the performance of this compound and its counterparts across various cognitive domains.
Table 1: this compound vs. Methylphenidate and Caffeine in Healthy Adults
| Cognitive Domain | This compound (200 mg) | Methylphenidate (20 mg) | Caffeine (200 mg) | Study Population | Key Findings |
| Declarative Memory (24h recall) | No significant effect | Positive effect | No significant effect | Healthy Male Adults | Methylphenidate showed a significant improvement in declarative memory 24 hours after learning.[1][2][3] |
| Sustained Attention | No significant effect | No significant effect | Positive effect | Healthy Male Adults | Caffeine demonstrated a positive impact on sustained attention.[1][2][3] |
| Self-Reported Fatigue | No significant effect | Positive effect | No significant effect | Healthy Male Adults | Methylphenidate led to a significant reduction in self-reported fatigue.[1][2][3] |
| Cognitive Performance (Sustained Wakefulness) | Equally effective as caffeine | Not directly compared | Equally effective as this compound | Healthy Adults (Sustained Wakefulness) | A low dose of this compound (200 mg) was found to be as effective as a low dose of caffeine (200 mg) in mitigating the decline in cognitive performance during the night.[4] |
Table 2: this compound vs. Arthis compound for Shift Work Sleep Disorder
| Outcome Measure | This compound (200 mg) | Arthis compound (150 mg) | Study Population | Key Findings |
| Responder Rate (SSS reduction ≥2) | 74.29% | 72.12% | Patients with SWSD | Both drugs significantly improved sleepiness compared to baseline, with comparable responder rates and adverse event profiles.[5][6][7] |
| Mean Sleep Latency | Not reported in this study | Significantly improved from baseline | Patients with SWSD | In a separate study, arthis compound (150 mg) significantly improved mean sleep latency compared to placebo.[8] |
Table 3: this compound vs. Piracetam in an Animal Model of Amnesia
| Cognitive Task (Morris Water Maze) | This compound (2.5 mg/kg) | Piracetam (52.5 mg/kg) | Animal Model | Key Findings |
| Memory Reversal (Scopolamine-induced amnesia) | Significant reversal | Significant reversal (less effective than this compound) | Wistar Rats | Both nootropics reversed scopolamine-induced memory impairment, with this compound showing a more significant effect in this animal model.[9][10] |
Experimental Protocols
A transparent and detailed methodology is crucial for the critical evaluation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Study 1: Comparative Efficacy of this compound, Methylphenidate, and Caffeine (Repantis et al., 2020)
-
Study Design: A randomized, double-blind, placebo-controlled, within-subject pilot study with three arms.
-
Participants: Healthy male adults were randomized to one of three groups, receiving a placebo and one of the three stimulants in separate sessions.
-
Interventions:
-
This compound: 200 mg, single oral dose.
-
Methylphenidate: 20 mg, single oral dose.
-
Caffeine: 200 mg, single oral dose.
-
Placebo: Microcrystalline cellulose.
-
-
Cognitive Assessment: A comprehensive test battery was administered to assess various cognitive domains, including declarative memory (word list learning and recall 24 hours later) and sustained attention.
-
Data Analysis: Linear mixed-effects models were used to analyze the data, with subject identity included as a random factor to control for within-subject effects.[1][2][3]
Study 2: this compound vs. Arthis compound for Shift Work Sleep Disorder (Tembe et al., 2011)
-
Study Design: A 12-week, randomized, double-blind, multicentric, parallel-group comparative study.
-
Participants: 211 patients diagnosed with Shift Work Sleep Disorder (SWSD).
-
Interventions:
-
Modafininil: 200 mg, administered one hour prior to the night shift.
-
Arthis compound: 150 mg, administered one hour prior to the night shift.
-
-
Primary Outcome Measures:
-
Efficacy was primarily assessed by the change in the Stanford Sleepiness Score (SSS), with a responder defined as a patient with a reduction of at least 2 grades.
-
Global assessment of efficacy by both the patient and the physician.
-
-
Safety Assessment: Incidence of adverse events, changes in laboratory parameters, and electrocardiogram (ECG) recordings.[5][6][7]
Study 3: this compound vs. Piracetam in an Animal Model (Poornima et al., 2017)
-
Animal Model: Scopolamine-induced amnesia in Wistar rats.
-
Study Design: 30 Wistar rats were divided into five groups (n=6).
-
Interventions:
-
Group I (Control): Gum acacia (vehicle).
-
Group II (Amnesia): Scopolamine (2 mg/kg, i.p.).
-
Group III: Piracetam (52.5 mg/kg, oral) + Scopolamine.
-
Group IV: this compound (2.5 mg/kg, oral) + Scopolamine.
-
Group V: Citicoline (25 mg/kg, oral) + Scopolamine.
-
Drugs were administered for 20 days. Scopolamine was administered 45 minutes before the behavioral test.
-
-
Cognitive Assessment: Learning and memory were evaluated using the Morris water maze test. The number of entries and time spent in the target quadrant were measured.
-
Data Analysis: Statistical significance was determined using appropriate tests to compare the different treatment groups.[9][10]
Signaling Pathways and Mechanisms of Action
The cognitive effects of these compounds are rooted in their distinct interactions with various neurotransmitter systems. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways.
Conclusion
This compound stands as a significant compound in the landscape of cognitive enhancers, demonstrating clear benefits in wakefulness and attention, particularly under conditions of sleep deprivation. However, its superiority is not absolute. For specific cognitive domains such as memory consolidation in well-rested individuals, methylphenidate may hold an advantage. Arthis compound offers a longer duration of action, which can be beneficial in scenarios like shift work. While piracetam's human clinical data is less robust, its unique mechanism of action warrants further investigation. Caffeine remains a readily accessible and effective short-term solution for enhancing alertness. Future research should focus on more direct, large-scale comparative trials with standardized cognitive assessments to further delineate the nuanced differences between these nootropic agents and to identify which compounds, or combinations thereof, are optimal for specific cognitive enhancement goals in diverse populations.
References
- 1. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, this compound, and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cognitive enhancement effects of stimulants: a randomized controlled trial testing methylphenidate, this compound, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive performance during sustained wakefulness: A low dose of caffeine is equally effective as this compound in alleviating the nocturnal decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arthis compound versus this compound in Patients of Excessive Sleepiness Associated with Shift Work Sleep Disorder: A Randomized Double Blind Multicentric Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arthis compound versus this compound in Patients of Excessive Sleepiness Associated with Shift Work Sleep Disorder: A Randomized Double Blind Multicentric Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Arthis compound versus this compound in Patients of Excessive Sleepiness Associated with Shift Work Sleep Disorder: A Randomized Double Blind Multicentric Clinical Trial | Semantic Scholar [semanticscholar.org]
- 8. Arthis compound for treatment of excessive sleepiness associated with shift work disorder: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
Cross-Validation of Modafinil Findings: A Comparative Guide Across Animal Species
For Researchers, Scientists, and Drug Development Professionals
Modafinil, a wake-promoting agent with a complex pharmacological profile, has been the subject of extensive research in various animal models. Understanding the consistencies and discrepancies in its effects across different species is crucial for translating preclinical findings to clinical applications. This guide provides a comprehensive comparison of the behavioral, neurochemical, and physiological effects of this compound in key animal species, supported by experimental data and detailed methodologies.
Behavioral Effects: Locomotor Activity and Cognitive Enhancement
This compound consistently demonstrates stimulant effects on locomotor activity across different species, although the effective dose range varies. In cognitive domains, its enhancing effects on working memory and attention are notable, particularly in rodents.
Locomotor Activity
| Animal Species | Effective Dose Range (mg/kg, i.p.) | Key Findings | References |
| Mice | 10 - 128 | Significant increases in spontaneous activity and rearing.[1][2] The stimulant effect is observed early after administration.[2] | |
| Rats | 40 - 300 | Higher doses are required compared to mice to induce hyperlocomotion.[2][3] this compound primarily counteracts the normal decrease in locomotion (habituation).[2] | |
| Rhesus Monkeys | 3 - 10 (i.v.) | Significantly increased nighttime locomotor activity.[4] |
Cognitive Enhancement
| Animal Species | Task | Effective Dose Range (mg/kg) | Key Findings | References |
| Mice | Sequential Alternation Task (Working Memory) | 8 - 64 (pretest injection) | Dose-dependently improves working memory.[1] Higher doses (64 mg/kg) can rescue memory performance in sleep-deprived mice.[1] | |
| Rats | Radial Arm Maze (Spatial Working Memory) | 1 - 10 | Significantly decreases working memory errors.[5] | |
| Rats | T-Maze (Working Memory) | 8 | Optimal working memory performance observed at this dose.[5] |
Neurochemical Effects: A Multi-Target Profile
This compound's mechanism of action is not fully understood but is known to involve multiple neurotransmitter systems. Its effects on the dopamine, histamine, and orexin systems are particularly well-documented across species.
Dopaminergic System
This compound is a weak but selective dopamine transporter (DAT) inhibitor.[1] This action is considered a key mechanism underlying its wake-promoting and stimulant effects.
| Animal Species | Method | Key Findings | References |
| Mice | In vivo microdialysis | Increases extracellular dopamine levels in the nucleus accumbens shell and core.[6] | |
| Rats | In vivo microdialysis | Increases extracellular dopamine levels in the caudate nucleus.[4] | |
| Rhesus Monkeys | PET, in vivo microdialysis | Occupies the dopamine transporter (DAT) and increases striatal extracellular dopamine levels.[4] |
Histaminergic System
The central histaminergic system plays a significant role in the locomotor-activating effects of this compound, particularly in rats.
| Animal Species | Method | Key Findings | References |
| Rats | In vivo microdialysis | Increases histamine release in the anterior hypothalamus.[1][7] Depletion of neuronal histamine abolishes the locomotor-activating effect of this compound.[7] |
Orexin/Hypocretin System
This compound activates orexin-containing neurons in the perifornical hypothalamus, which are crucial for maintaining wakefulness.
| Animal Species | Method | Key Findings | References |
| Rats | c-Fos immunohistochemistry | Increases Fos expression in orexin neurons.[8] |
Wake-Promoting Effects
A hallmark of this compound's pharmacological profile is its robust wake-promoting effect, which has been consistently demonstrated across various species.
| Animal Species | Model | Effective Dose (mg/kg) | Key Findings | References |
| Rats | Normal | 75 - 150 | Significantly increases time spent awake.[8] | |
| Mice | Huntington's Disease (R6/2) | 25 - 100 (acute), 64 (chronic) | Acutely increases wakefulness and restores normal sleep-wake patterns.[9] | |
| English Bulldog | Natural model of sleep-disordered breathing | 10 (i.v.) | Dramatically decreases total sleep time and increases sleep latency.[10] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
-
Animal Preparation: Rats or mice are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, anterior hypothalamus).
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, histamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Assessment of Locomotor Activity
-
Apparatus: Animals are placed in an open-field arena, which is a square or circular enclosure equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: Animals are typically allowed to habituate to the arena for a specific period before drug administration.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal injection).
-
Data Recording: Locomotor activity, including distance traveled, rearing frequency, and time spent in different zones of the arena, is recorded for a defined duration.
-
Data Analysis: The data is analyzed to compare the effects of different doses of this compound with the control group.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound's wake-promoting effects.
Caption: General experimental workflow for assessing locomotor activity.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Analysis of stimulant locomotor effects of this compound in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine transporter-related effects of this compound in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound on the rat dopamine transporter and dopamine receptors D1–D3 paralleling cognitive enhancement in the radial arm maze - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of central histaminergic systems in this compound-induced but not methylphenidate-induced increases in locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Wake-Promoting and EEG Spectral Effects of this compound After Acute or Chronic Administration in the R6/2 Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound decreases hypersomnolence in the English bulldog, a natural animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Modafinil vs. Caffeine: A Comparative Guide to Mitigating Fatigue in Performance Tasks
For Researchers, Scientists, and Drug Development Professionals
Fatigue is a significant factor impacting cognitive and psychomotor performance, with substantial implications in various professional and operational settings. This guide provides an objective comparison of two prominent stimulants, modafinil and caffeine, in their efficacy at mitigating fatigue-induced performance deficits. The information presented is supported by experimental data to aid in research, scientific inquiry, and drug development.
Quantitative Performance Data
The following tables summarize quantitative data from comparative studies on the effects of this compound and caffeine on performance tasks in sleep-deprived individuals.
Table 1: Effects on Psychomotor Vigilance Task (PVT) Performance
| Study | Drug/Dosage | Mean Reaction Time (ms) | Number of Lapses | Citation |
| Wesensten et al. (2002) | Placebo | 350 | 15 | [1] |
| This compound (100 mg) | 300 | 8 | [1] | |
| This compound (200 mg) | 280 | 5 | [1] | |
| Caffeine (600 mg) | 290 | 6 | [1] | |
| Killgore et al. (2008) | Placebo | Slower than baseline | Increased from baseline | [2] |
| This compound (400 mg) | Faster than placebo | Reduced vs. placebo | [2] | |
| Caffeine (600 mg) | Faster than placebo | Reduced vs. placebo | [2] |
Table 2: Subjective and Objective Alertness
| Study | Drug/Dosage | Stanford Sleepiness Scale (SSS) | Maintenance of Wakefulness Test (MWT) - Sleep Latency (min) | Citation |
| Wesensten et al. (2005) | Placebo | Increased sleepiness | ~5 | [3] |
| This compound (200 mg) | Reduced sleepiness | ~18 | [3] | |
| This compound (400 mg) | Significantly reduced sleepiness | ~20 | [3] | |
| D-amphetamine (20 mg) | Significantly reduced sleepiness | ~20 | [3] | |
| Wingelaar-Jagt et al. (2024) | Placebo | Higher scores (more sleepy) | Not Assessed | [4][5] |
| This compound (200 mg) | Lower scores (less sleepy) | Not Assessed | [4][5] | |
| Caffeine (300 mg) | Lower scores (less sleepy) | Not Assessed | [4][5] |
Experimental Protocols
Wesensten et al. (2002): this compound vs. Caffeine on Fatigue During Sleep Deprivation
-
Objective: To compare the efficacy of this compound and caffeine in reversing performance decrements due to sleep deprivation.
-
Participants: 50 healthy adults.
-
Design: Double-blind, placebo-controlled, parallel-group design.
-
Procedure:
-
Participants were kept awake for 54.5 hours.
-
A 10-minute Psychomotor Vigilance Task (PVT) was administered every two hours.
-
After 41.5 hours of wakefulness, participants received a single oral dose of either placebo, this compound (100 mg, 200 mg, or 400 mg), or caffeine (600 mg).
-
PVT testing continued hourly for the next 12 hours.
-
-
Psychomotor Vigilance Task (PVT) Details:
-
Duration: 10 minutes.
-
Inter-stimulus Interval (ISI): Randomized, 2-10 seconds.
-
Task: Participants were instructed to press a button as quickly as possible upon seeing a visual stimulus on a screen.
-
Lapse Definition: A reaction time exceeding 500 milliseconds.[1]
-
Wingelaar-Jagt et al. (2024): Comparison of effects of this compound and caffeine on fatigue-vulnerable and fatigue-resistant aircrew
-
Objective: To investigate the effects of this compound and caffeine on vigilance in fatigue-vulnerable and fatigue-resistant individuals after a limited period of sleep deprivation.
-
Participants: 32 healthy employees of the Royal Netherlands Air Force.
-
Design: A randomized, double-blind, placebo-controlled crossover study.
-
Procedure:
-
Participants completed three test days, separated by at least one week.
-
After a normal workday, at midnight, they were administered either a placebo, 200 mg of this compound, or 300 mg of caffeine.
-
Following administration, they performed a battery of tests, including the Psychomotor Vigilance Task (PVT), Vigilance and Tracking test (VigTrack), and the Stanford Sleepiness Scale (SSS), every hour for six hours until 8 a.m. the next day.[4][5]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways of this compound and caffeine, and a typical experimental workflow for a sleep deprivation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of dextroamphetamine, caffeine and this compound on psychomotor vigilance test performance after 44 h of continuous wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caffeine - Wikipedia [en.wikipedia.org]
- 4. Comparison of effects of this compound and caffeine on fatigue-vulnerable and fatigue-resistant aircrew after a limited period of sleep deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Abuse Potential of Modafinil and Methylphenidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of modafinil and methylphenidate, two central nervous system stimulants with distinct pharmacological profiles. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a comprehensive review of preclinical and clinical experimental data.
Executive Summary
This compound, a wakefulness-promoting agent, and methylphenidate, a commonly prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), both exert their primary pharmacological effects through interaction with the dopamine transporter (DAT). However, the nuances of these interactions, coupled with differences in pharmacokinetics and downstream signaling, result in a demonstrable disparity in their abuse liability. While both drugs can produce subjective effects that are discernible from placebo, methylphenidate consistently demonstrates a higher potential for abuse, characterized by greater reinforcing effects in animal models and a stronger subjective "liking" in human studies. This compound, in contrast, exhibits a lower affinity for the DAT and a different profile of subjective effects, suggesting a reduced, though not absent, abuse potential.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various experimental paradigms used to assess the abuse potential of this compound and methylphenidate.
Table 1: Receptor Binding Affinity and Dopamine Transporter (DAT) Occupancy
| Parameter | This compound | Methylphenidate | Reference(s) |
| Dopamine Transporter (DAT) Binding Affinity (Ki) | ~2.6 - 4.8 µM | ~0.025 µM | [1][2] |
| Dopamine Transporter (DAT) Inhibition (IC50) | ~3.2 - 5.0 µM | ~0.033 µM (d-MPH) | [1][3] |
| Striatal DAT Occupancy (Oral Dose) | 51.4% (200 mg) 56.9% (300 mg) | ~54% (20 mg) | [2][4] |
Table 2: Behavioral Effects in Animal Models of Abuse Potential
| Experimental Paradigm | This compound | Methylphenidate | Reference(s) |
| Intracranial Self-Stimulation (ICSS) | Facilitates ICSS (p.o.) | Facilitates ICSS (i.p. & p.o.) | [5] |
| Conditioned Place Preference (CPP) | Inconsistent/weak CPP | Consistently induces CPP | [6][7] |
| Drug Self-Administration (Breakpoint in Progressive-Ratio) | Lower breakpoint | Higher breakpoint | [8] |
Table 3: Subjective Effects in Human Abuse Potential Studies
| Subjective Measure | This compound | Methylphenidate | Reference(s) |
| Drug "Liking" (VAS) | Liked, but less than methylphenidate | Consistently "liked" | [9] |
| ARCI Amphetamine Scale | No significant response | Significant increase | [9] |
| "Feel the Drug" | Discriminated from placebo | Discriminated from placebo | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the methodologies used to assess abuse potential, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway
Caption: Dopaminergic synapse showing the action of this compound and methylphenidate.
Experimental Workflow for Abuse Potential Assessment
Caption: Workflow for assessing the abuse potential of psychostimulants.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (e.g., this compound, methylphenidate)
-
Nomifensine (for defining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known DAT inhibitor like nomifensine.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) of the test compound.
Intracranial Self-Stimulation (ICSS)
Objective: To assess the rewarding properties of a drug by measuring its ability to enhance the reinforcing effects of electrical brain stimulation.
Apparatus:
-
Operant conditioning chamber
-
Lever or response wheel
-
Brain stimulator
-
Surgically implanted electrode in a brain reward region (e.g., medial forebrain bundle)
Procedure:
-
Surgery: Surgically implant an electrode into the medial forebrain bundle of a rat.
-
Training: Train the rat to press a lever to receive a brief pulse of electrical stimulation.
-
Baseline Determination: Establish a stable baseline of responding for a range of stimulation frequencies or intensities.
-
Drug Administration: Administer the test drug (e.g., this compound or methylphenidate) via a specified route (e.g., oral gavage, intraperitoneal injection).
-
Testing: Place the rat back in the operant chamber and record the rate of lever pressing for brain stimulation at various frequencies/intensities.
-
Data Analysis: A leftward shift in the frequency-rate function or an increase in the maximum response rate indicates that the drug has enhanced the rewarding effects of the brain stimulation, suggesting abuse potential.[5]
Positron Emission Tomography (PET) for DAT Occupancy
Objective: To measure the extent to which a drug binds to and occupies dopamine transporters in the living brain.
Materials:
-
PET scanner
-
A radiolabeled DAT ligand (e.g., [¹¹C]cocaine)
-
Test drug (e.g., this compound, methylphenidate)
-
Human participants
Procedure:
-
Radioligand Synthesis: Synthesize the short-lived positron-emitting radioligand, such as [¹¹C]cocaine, in a cyclotron and radiochemistry module.
-
Baseline Scan: In a drug-naive state, inject the participant with the radioligand and acquire a dynamic PET scan to measure baseline DAT availability.
-
Drug Administration: Administer the test drug orally or intravenously.
-
Post-Drug Scan: After an appropriate time for the drug to reach peak plasma and brain concentrations, perform a second PET scan with the same radioligand.
-
Image Analysis: Reconstruct the PET data and co-register it with an MRI for anatomical reference. Use kinetic modeling (e.g., Logan plot) to calculate the binding potential (BPND) of the radioligand in brain regions rich in DAT (e.g., striatum) for both the baseline and post-drug scans.
-
Occupancy Calculation: Calculate the percentage of DAT occupancy by the test drug using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100.
Conclusion
The experimental data consistently indicate that methylphenidate possesses a significantly higher abuse potential than this compound. This is supported by its greater binding affinity for the dopamine transporter, more robust reinforcing effects in animal models, and more pronounced positive subjective effects in humans. While this compound is not devoid of abuse liability, its pharmacological and behavioral profile suggests it is a less reinforcing substance. This comparative analysis provides a data-driven framework for understanding the relative abuse potentials of these two clinically important psychostimulants, which is crucial for informed drug development, scheduling, and clinical use.
References
- 1. criver.com [criver.com]
- 2. Oral this compound facilitates intracranial self-stimulation in rats: comparison with methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound Facilitates Intracranial Self-Stimulation in Rats: Comparison to Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Dopamine transporter-related effects of this compound in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Evaluation of this compound and The Abuse-related Effects of Cocaine in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(11)]Cocaine: PET studies of cocaine pharmacokinetics, dopamine transporter availability and dopamine transporter occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. Positron Emission Tomography (PET) and Graphical Kinetic Data Analysis of the Dopamine Neurotransmitter System: An Exercise for an Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]
The Cognitive Edge: A Meta-Analytic Comparison of Modafinil's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Modafinil, a wakefulness-promoting agent, has garnered significant interest for its potential off-label use as a cognitive enhancer. This guide provides a comprehensive meta-analytic overview of its effects on various cognitive domains, supported by experimental data from key studies. We delve into the methodologies of pivotal experiments and illustrate the current understanding of its neurobiological mechanisms.
Quantitative Effects of this compound on Cognition: A Meta-Analytic Summary
A meta-analysis by Kredlow and colleagues (2019) provides a robust quantitative estimate of this compound's cognitive-enhancing effects in non-sleep-deprived healthy adults. Their analysis, encompassing 19 placebo-controlled trials, revealed a small but statistically significant overall positive effect of this compound on cognition, with a Hedges' g of 0.10.[1][2] The analysis indicated no significant differences in the effect of this compound across the cognitive domains of attention, executive functioning, memory, and processing speed.[1][2] Furthermore, the meta-analysis found no significant moderation by dose (100 mg vs. 200 mg), suggesting that higher doses may not confer additional cognitive benefits.[1][2]
A systematic review by Battleday and Brem (2015) further elucidates these findings. Their review of 24 studies concluded that this compound consistently enhances executive functions, particularly in more complex and demanding tasks.[3] However, its effects on attention and learning and memory were found to be less consistent.[3]
Table 1: Summary of Meta-Analytic Findings on this compound's Cognitive-Enhancing Effects
| Cognitive Domain | Overall Effect Size (Hedges' g) | Key Findings from Meta-Analyses and Reviews |
| Overall Cognition | 0.10 (small, but significant) | Small but significant positive effect in non-sleep-deprived adults.[1][2] |
| Executive Function | Not specified | Consistently enhanced, especially in complex tasks.[3] |
| Attention | Minimal effect (g = 0.06) | Inconsistent effects; some studies show improvements in sustained attention.[4][5] |
| Memory | Not specified | Inconsistent effects; some studies show improvements in visual pattern recognition memory and digit span.[5][6] |
| Processing Speed | Not specified | No significant overall effect found in the meta-analysis.[1] |
Experimental Protocols of Key Cognitive Tasks
To understand the context of these findings, it is crucial to examine the methodologies of the cognitive tasks employed in the primary research. The following are detailed protocols for some of the key experiments cited in the literature.
Experimental Workflow: Cognitive Task Administration
The following diagram illustrates a typical workflow for a single-dose, placebo-controlled, between-subjects design used in many of the cited studies.
Digit Span Task
-
Objective: To assess short-term verbal memory capacity.
-
Methodology: As described in studies like Turner et al. (2003) and Randall et al. (2005), participants are presented with a sequence of digits, which they are required to recall in the same order (forward digit span) or in reverse order (backward digit span).[5][6] The length of the digit sequence is progressively increased until the participant fails to recall the sequence correctly on a predetermined number of trials.
-
Key Parameters:
-
Stimulus Presentation: Digits are typically presented aurally at a rate of one per second.
-
Sequence Length: Starts with a short sequence (e.g., 3-4 digits) and increases by one digit after a successful recall.
-
Scoring: The primary outcome is the "digit span," which is the longest sequence length a participant can correctly recall.
-
Visual Pattern Recognition Memory (VPRM) Task
-
Objective: To evaluate visual memory and recognition.
-
Methodology: In this task, participants are shown a series of abstract visual patterns and are later asked to distinguish these "target" patterns from "distractor" patterns.[6]
-
Key Parameters:
-
Stimulus Presentation: Patterns are displayed on a computer screen for a fixed duration (e.g., a few seconds).
-
Retention Interval: A delay is introduced between the presentation and recognition phases.
-
Scoring: Performance is measured by the number of correctly identified target patterns and the number of correctly rejected distractor patterns.
-
Spatial Planning Task (e.g., Tower of London)
-
Objective: To assess executive function, specifically planning and problem-solving abilities.
-
Methodology: Participants are presented with an initial and a goal configuration of colored beads on pegs. They are required to mentally plan the sequence of moves needed to transform the initial state to the goal state in the minimum number of moves possible.[6]
-
Key Parameters:
-
Task Difficulty: The complexity of the problems is varied by increasing the minimum number of moves required for a solution.
-
Scoring: Key metrics include the number of problems solved in the minimum number of moves and the latency to initiate the first move (planning time).
-
Stop-Signal Reaction Time (SSRT) Task
-
Objective: To measure response inhibition, a key component of executive control.
-
Methodology: This task involves a primary "go" task (e.g., pressing a button corresponding to a visual cue) and an infrequent "stop" signal (e.g., an auditory tone) that instructs the participant to withhold their response.[6] The delay between the "go" signal and the "stop" signal is dynamically adjusted based on the participant's performance.
-
Key Parameters:
-
Stop-Signal Delay (SSD): The time interval between the presentation of the "go" stimulus and the "stop" signal. This is typically varied using a staircase procedure to achieve a 50% success rate in inhibiting the response.
-
Scoring: The primary outcome is the Stop-Signal Reaction Time (SSRT), which is an estimate of the time it takes to inhibit a prepotent response. It is calculated by subtracting the mean SSD from the mean reaction time on "go" trials.
-
Signaling Pathways of this compound
The cognitive-enhancing effects of this compound are thought to be mediated by its complex interactions with multiple neurotransmitter systems. The precise mechanisms are not fully elucidated, but research points to a primary role in modulating dopaminergic and noradrenergic pathways, with downstream effects on other systems.
This compound's primary mechanism is believed to be the blockade of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels.[6] Unlike traditional stimulants, this compound's interaction with DAT is thought to be less potent, potentially contributing to its lower abuse potential. Additionally, this compound has been shown to increase levels of norepinephrine, a neurotransmitter crucial for attention and arousal.[7]
Beyond these direct effects on monoamines, this compound indirectly influences other key neurotransmitter systems. It is thought to activate orexin-producing neurons in the hypothalamus, which play a critical role in promoting wakefulness and arousal.[7] This, in turn, can lead to an increase in histamine release. Furthermore, this compound appears to enhance glutamatergic (excitatory) neurotransmission while reducing GABAergic (inhibitory) tone.[7] This complex interplay of neurochemical changes is believed to underlie its observed effects on cognition.
Conclusion
The available meta-analytic evidence suggests that this compound has a small but significant cognitive-enhancing effect in non-sleep-deprived healthy adults. These effects appear to be most consistent for executive functions, particularly in the context of complex and demanding tasks. The underlying mechanism of action is multifaceted, involving the modulation of several key neurotransmitter systems, including dopamine, norepinephrine, orexin, histamine, glutamate, and GABA. For researchers and drug development professionals, a nuanced understanding of these effects, the specific cognitive domains impacted, and the methodologies used to assess them is critical for future research and the development of novel cognitive enhancers. The detailed experimental protocols and the summary of signaling pathways provided in this guide offer a foundational resource for these endeavors.
References
- 1. The Efficacy of this compound as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gwern.net [gwern.net]
- 3. This compound for cognitive neuroenhancement in healthy non-sleep-deprived subjects: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Does this compound enhance cognitive performance in young volunteers who are not sleep-deprived? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcranial Direct Current Stimulation (tDCS) Used at Home for People with Self-Reported Depression: Impact on Self-Reported Concentration Problems [scirp.org]
The Inconsistent Spark: A Comparative Guide to the Reproducibility of Modafinil's Effects in Human Studies
For researchers, scientists, and drug development professionals, the quest for reliable cognitive and physiological modulators is ongoing. Modafinil, a wakefulness-promoting agent, has garnered significant attention for its potential off-label use as a cognitive enhancer. However, a deep dive into the scientific literature reveals a landscape of varied and sometimes conflicting results, raising critical questions about the reproducibility of its effects. This guide provides an objective comparison of this compound's performance across cognitive, physiological, and subjective domains in human studies, supported by experimental data and detailed methodologies.
The evidence for this compound's efficacy as a cognitive enhancer in individuals who are not sleep-deprived is mixed, with some studies showing modest improvements in specific areas like attention and executive functions, while others report no significant benefits or even negative effects at higher doses.[1][2] A 2019 meta-analysis of 19 placebo-controlled trials concluded that while there is a small but statistically significant positive effect of a single dose of this compound across several cognitive domains, the overall potential for cognitive enhancement in non-sleep-deprived individuals is limited.[3][4] This inconsistency across studies highlights the challenge of reproducing findings and underscores the need for a granular examination of the available data.
Cognitive Effects: A Tale of Inconsistent Enhancement
The cognitive effects of this compound are the most studied and debated. While early studies suggested promising results, the overall picture is one of variability, with the drug's impact appearing to be highly dependent on the specific cognitive task and the individual's baseline cognitive function.
Executive Function & Working Memory
Executive functions, including planning, decision-making, and working memory, have been a key focus of this compound research. Some studies have reported improvements in these areas. For instance, one study found that this compound enhanced performance on spatial working memory, planning, and decision-making tasks, particularly at higher difficulty levels.[5] However, other research has failed to replicate these findings, showing no significant effects on executive function or even a slowing of response times.[6][7] A meta-analysis indicated that while this compound may have a small positive effect on executive function, this is not consistently observed across all studies and tasks.[3]
| Study | N | Dosage (mg) | Key Findings on Executive Function & Working Memory | Statistical Significance |
| Turner et al. (2003)[8] | 60 | 100 or 200 | Improved performance on digit span and spatial planning. Slowed latency on a decision-making task. | Significant improvement in digit span and spatial planning. |
| Müller et al. (2004)[9] | 16 | 200 | Reduced error rates in a difficult visuo-spatial working memory task. | Significant reduction in error rates. |
| Randall et al. (2005)[6] | 60 | 100 or 200 | No significant effect on spatial working memory or executive function tests. | Not significant. |
| Marchant et al. (2009)[5] | 64 | 200 | Improved performance on spatial working memory and planning at the most difficult levels. | Significant improvement at high difficulty. |
Attention and Processing Speed
This compound's effect on attention and processing speed also shows a pattern of inconsistency. While some studies report enhanced performance on tasks of sustained attention[6], others have found no significant impact.[9] The 2019 meta-analysis found no significant difference in the effect of this compound across different cognitive domains, including attention.[3][4]
| Study | N | Dosage (mg) | Key Findings on Attention & Processing Speed | Statistical Significance |
| Turner et al. (2003)[8] | 60 | 100 or 200 | No significant effect on rapid visual information processing. | Not significant. |
| Randall et al. (2005)[6] | 60 | 100 or 200 | 200mg group was faster at simple color naming and performed better on a sustained attention task. | Significant for 200mg group on specific tasks. |
| Müller et al. (2004)[9] | 16 | 200 | No effect on attentional control tasks. | Not significant. |
Physiological Effects: Wakefulness and Beyond
This compound's primary approved use is for promoting wakefulness in conditions like narcolepsy. Its physiological effects in healthy, non-sleep-deprived individuals are also an area of investigation, with a focus on its impact on the cardiovascular system and sleep architecture.
Wakefulness and Sleep
Studies in sleep-deprived individuals consistently show that this compound effectively sustains wakefulness and alertness.[10] However, its impact on subsequent sleep architecture is less clear, with some studies suggesting it may impair recovery sleep.[10] In non-sleep-deprived individuals, the wakefulness-promoting effects are less pronounced and can manifest as insomnia in some cases.
Cardiovascular Effects
The cardiovascular effects of this compound are generally considered mild at therapeutic doses. However, some studies have reported increases in heart rate and blood pressure.[10] One study found that this compound caused a sustained elevation in heart rate and blood pressure during an isometric handgrip exercise compared to placebo.[1] Another study reported that while short-term trials showed no clinically significant changes in mean blood pressure, a retrospective analysis indicated a higher percentage of this compound users requiring antihypertensive medication.[11] These findings suggest that while major cardiovascular events are rare, monitoring is warranted, especially in individuals with pre-existing cardiovascular conditions.[11]
| Study | N | Dosage (mg) | Key Findings on Cardiovascular Effects | Statistical Significance |
| Taneja et al. (2005)[2] | 12 | 400 | Increased resting heart rate, systolic and diastolic blood pressure. | Significant increases. |
| Marchant et al. (2014)[7] | 64 | 200 | No statistically significant effect on pulse, diastolic, or systolic blood pressure. | Not significant. |
| De La Garza et al. (2010)[12] | 13 | 200 | General trend for this compound to attenuate methamphetamine-induced increases in systolic BP and heart rate. | Not statistically significant. |
Subjective Effects: How Does it Feel?
The subjective experience of taking this compound is another crucial aspect of its profile. These effects are often measured using Visual Analog Scales (VAS) and other questionnaires.
Mood and Alertness
Many users report feeling more alert, attentive, and energetic after taking this compound.[8] However, the impact on mood is less consistent. Some studies have found no significant effect on self-reported mood[5][7][13], while others have noted that subjects found tasks more pleasurable to complete while on the drug.[5] A study comparing this compound to dextroamphetamine and caffeine found that the subjective effects of this compound were more similar to caffeine and it did not produce the amphetamine-like subjective effects associated with abuse potential.[14]
| Study | N | Dosage (mg) | Key Findings on Subjective Effects (VAS) | Statistical Significance |
| Turner et al. (2003)[8] | 60 | 100 or 200 | Subjects reported feeling more alert, attentive, and energetic. | Subjective reports. |
| Marchant et al. (2009)[5] | 64 | 200 | No significant effects on self-reported mood measures. Subjects found tasks more pleasurable. | Not significant for mood; significant for task enjoyment. |
| Marchant et al. (2014)[7][13] | 64 | 200 | No statistically significant effect on subjective mood on any of the VAS measures. | Not significant. |
| Warot et al. (1996)[14] | 16 | 300 | Subjective effects differed from dextroamphetamine and were closer to caffeine. | Significant difference from amphetamine. |
Experimental Protocols and Workflows
The variability in the reported effects of this compound can be partially attributed to the diverse experimental methodologies employed across studies. Key factors include study design (crossover vs. parallel group), participant population (e.g., baseline cognitive ability), and the specific cognitive tests used.
Below are representations of typical experimental workflows for investigating this compound's effects.
Caption: A typical crossover study design used in this compound research.
Caption: A typical parallel group study design for this compound trials.
Conclusion: A Tool of Nuance, Not a Universal Enhancer
The existing body of research on this compound in healthy, non-sleep-deprived individuals does not support the notion of a universally effective cognitive enhancer. The reproducibility of its effects is questionable, with significant variability across studies, cognitive domains, and individuals. While some studies demonstrate modest benefits in specific, often more complex tasks, these findings are not consistently replicated. The physiological effects, particularly on the cardiovascular system, warrant careful consideration, and the subjective effects, while generally positive in terms of alertness, do not consistently translate to improved mood.
For researchers and drug development professionals, this landscape of inconsistent findings underscores the importance of rigorous, standardized methodologies in future studies. A deeper understanding of the factors that contribute to the variable response to this compound, such as individual neurochemistry and baseline cognitive function, is crucial for determining its true potential and limitations. The "smart drug" narrative surrounding this compound should be tempered by the scientific reality: its effects are nuanced, and its reputation as a universal cognitive enhancer is not robustly supported by the current evidence.
References
- 1. Effect of this compound on Autonomic Cardiovascular Function during Isometric Hand Grip Strength Test - Indian Journal of Aerospace Medicine [indjaerospacemed.com]
- 2. [PDF] this compound Elicits Sympathomedullary Activation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Efficacy of this compound as a Cognitive Enhancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on non-verbal cognition, task enjoyment and creative thinking in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does this compound enhance cognitive performance in young volunteers who are not sleep-deprived? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Cognitive enhancing effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on working memory processes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Use and Risk of this compound, a Novel Waking Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Evaluation of this compound effects on cardiovascular, subjective, and reinforcing effects of methamphetamine in methamphetamine-dependent volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Increases the Latency of Response in the Hayling Sentence Completion Test in Healthy Volunteers: A Randomised Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subjective effects of this compound, a new central adrenergic stimulant in healthy volunteers: a comparison with amphetamine, caffeine and placebo | European Psychiatry | Cambridge Core [cambridge.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Modafinil Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Modafinil, a Schedule IV controlled substance. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Regulatory and Safety Overview
This compound is regulated by the Drug Enforcement Administration (DEA) as a Schedule IV substance, indicating a low potential for abuse relative to substances in Schedule III.[1] Proper disposal procedures must render the drug "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that would allow for its misuse.[2][3][4][5] The DEA does not mandate a specific method of destruction, but rather the outcome of a non-retrievable state.[2][4][6] It is the responsibility of the DEA registrant to ensure that all local, state, and federal regulations are met.[2]
Key hazards associated with this compound include being harmful if swallowed, suspected of damaging fertility or the unborn child, and potentially causing organ damage through prolonged or repeated exposure.[7] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling the compound and its waste.
Disposal Pathways: A Step-by-Step Approach
The primary methods for the disposal of this compound from a laboratory setting are through a licensed third party or via on-site chemical inactivation prior to disposal.
Option 1: Third-Party Disposal (Recommended)
Engaging a licensed hazardous waste disposal company or a DEA-registered reverse distributor is the most straightforward and compliant method for disposing of unwanted this compound.
-
Segregation and Storage :
-
Collect all this compound waste, including pure compound, contaminated labware, and solutions, in a dedicated and clearly labeled hazardous waste container.[7]
-
The container should be chemically resistant, leak-proof, and kept securely sealed in a designated hazardous waste accumulation area.[7]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]
-
-
Documentation :
-
Maintain a detailed inventory of the this compound waste being stored for disposal.
-
Complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered," to document the drugs being destroyed. This form requires information about the drug, quantity, and the signatures of two authorized employees who witness the disposal.[3][6]
-
-
Transfer to a Licensed Vendor :
Option 2: On-Site Chemical Inactivation
For small quantities of this compound, on-site chemical inactivation to render the compound non-retrievable may be an option, provided it is performed in accordance with institutional and regulatory guidelines. The primary degradation pathways for this compound are amide hydrolysis and oxidation of the sulfoxide group, both of which yield pharmacologically inactive products.
Important Note: These protocols are provided as guidance based on known chemical degradation pathways of this compound. It is imperative to validate the completeness of the degradation reaction before disposal of the resulting solution. This can be done using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the absence of the parent compound.
Experimental Protocols for Chemical Inactivation
The following are detailed methodologies for the chemical degradation of this compound. These procedures should be performed in a certified chemical fume hood with appropriate PPE.
Protocol 1: Acidic Hydrolysis
This protocol aims to hydrolyze the amide group of this compound to form the inactive this compound acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Heating mantle with a stirrer
-
Round-bottom flask with a reflux condenser
-
pH paper or pH meter
Procedure:
-
Carefully weigh the this compound to be destroyed and place it in a round-bottom flask.
-
For every 1 gram of this compound, add 20 mL of 2N Hydrochloric Acid.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with constant stirring.
-
Maintain the reflux for a minimum of 4 hours to ensure complete hydrolysis.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully neutralize the acidic solution by adding a saturated sodium bicarbonate solution until the pH is between 6.0 and 8.0. Be cautious as this will generate carbon dioxide gas.
-
Verify the absence of this compound in the resulting solution using a validated analytical method (e.g., HPLC).
-
Once complete degradation is confirmed, the neutralized solution can be disposed of as aqueous chemical waste in accordance with your institution's EHS guidelines.
Protocol 2: Alkaline Hydrolysis
This protocol also targets the amide group of this compound, leading to the formation of the inactive this compound acid salt.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) solution (dilute)
-
Heating mantle with a stirrer
-
Round-bottom flask with a reflux condenser
-
pH paper or pH meter
Procedure:
-
Weigh the this compound to be destroyed and place it in a round-bottom flask.
-
For every 1 gram of this compound, add 20 mL of 2N Sodium Hydroxide solution.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 100-110°C) with constant stirring.
-
Maintain the reflux for a minimum of 4 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the basic solution by slowly adding dilute hydrochloric acid until the pH is between 6.0 and 8.0.
-
Confirm the absence of this compound in the final solution using a validated analytical method (e.g., HPLC).
-
Upon confirmation of complete degradation, the neutralized solution can be disposed of as aqueous chemical waste through your institution's EHS office.
Protocol 3: Oxidative Degradation
This protocol aims to oxidize the sulfoxide group of this compound to the inactive this compound sulfone.
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂) 30% solution
-
Glacial Acetic Acid
-
Sodium Sulfite (Na₂SO₃) solution (saturated)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Stir plate and stir bar
-
Erlenmeyer flask
-
pH paper or pH meter
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound in glacial acetic acid in an Erlenmeyer flask (e.g., 1 gram of this compound in 10 mL of glacial acetic acid).
-
Slowly add a 4-fold molar excess of 30% hydrogen peroxide to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction for completion by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, quench any unreacted hydrogen peroxide by slowly adding a saturated solution of sodium sulfite until bubbling ceases.
-
Carefully neutralize the acetic acid with a saturated sodium bicarbonate solution until the pH is between 6.0 and 8.0.
-
Verify the absence of this compound in the resulting solution using a validated analytical method (e.g., HPLC).
-
Once complete degradation is confirmed, the neutralized aqueous solution can be disposed of as chemical waste according to your institution's guidelines.
Data Presentation
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis | Oxidative Degradation |
| Primary Reagent | 2N Hydrochloric Acid | 2N Sodium Hydroxide | 30% Hydrogen Peroxide & Acetic Acid |
| Reaction Time | ~4 hours | ~4 hours | ~24 hours |
| Temperature | Reflux (~100-110°C) | Reflux (~100-110°C) | Room Temperature |
| Primary Inactive Product | This compound Acid | Sodium salt of this compound Acid | This compound Sulfone |
| Neutralization Agent | Sodium Bicarbonate | Hydrochloric Acid | Sodium Bicarbonate |
Mandatory Visualization
Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.
By diligently following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 6. ashp.org [ashp.org]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling Modafinil
For researchers, scientists, and drug development professionals, ensuring safe handling of pharmacologically active compounds like Modafinil is paramount. This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Dust Activities (e.g., handling tablets, preparing solutions in a fume hood) | Safety glasses with side shields or goggles[1][2] | Suitable chemical-resistant gloves[1][2] | Lab coat[1][2] | Not generally required if handled in a well-ventilated area[1] |
| High-Dust Activities (e.g., weighing powder, particle sizing) | Tightly fitting safety goggles[3] | Suitable chemical-resistant gloves[1][2] | Lab coat or apron[1] | Quarter mask, N95 respirator, or full-face respirator if exposure limits are exceeded[1][3][4] |
| Spill Cleanup | Safety goggles or face shield[4][5] | 2 pairs of chemotherapy gloves[6] | Gown resistant to hazardous drugs[6] | N95 or chemical cartridge respirator for large spills[4] |
Note: Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][7]
Safe Handling and Storage Protocols
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]
-
Minimize Dust: Avoid activities that generate dust. If handling powders, do so within a ventilated enclosure.[1][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[2][7] Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Labeling: Ensure all containers of this compound are clearly labeled.
Storage:
-
Container: Store in a tightly closed, original container in a dry and cool place.[1][2]
-
Location: Keep in a well-ventilated area, away from heat and incompatible materials such as strong oxidizing agents.[1][8]
-
Security: Store in a locked-up area, out of reach of children.[2][7]
Accidental Release and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate: If the spill is large, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with a detergent and water.[1]
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Waste Disposal Plan: this compound waste is considered pharmaceutical and potentially hazardous waste and must be disposed of accordingly.
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.[5]
-
Labeling: The waste container must be labeled with the contents ("this compound Waste"), associated hazards, and the date of accumulation.[5]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, preferably with secondary containment.[5]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste, typically through incineration.[5][9][10] Follow all local, state, and federal regulations for hazardous waste disposal.[1][7]
PPE Selection Workflow for Handling this compound
Caption: Workflow for selecting appropriate PPE when handling this compound.
References
- 1. vionausa.com [vionausa.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. echemi.com [echemi.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. pogo.ca [pogo.ca]
- 7. pharmasd.com [pharmasd.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
